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  • Product: [4-(Aminomethyl)piperidin-1-yl](2-fluorophenyl)methanone
  • CAS: 1018258-54-2

Core Science & Biosynthesis

Foundational

4-(Aminomethyl)piperidin-1-ylmethanone chemical properties

An In-Depth Technical Guide to the 4-(Aminomethyl)piperidin-1-ylmethanone Scaffold in Medicinal Chemistry Executive Summary: A Privileged Pharmacophore In modern drug discovery, the architectural design of small molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 4-(Aminomethyl)piperidin-1-ylmethanone Scaffold in Medicinal Chemistry

Executive Summary: A Privileged Pharmacophore

In modern drug discovery, the architectural design of small molecules heavily relies on versatile, tunable scaffolds. The 4-(Aminomethyl)piperidin-1-ylmethanone motif—characterized by a central piperidine ring, a primary aminomethyl group at the 4-position, and an amide (methanone) linkage at the 1-position—represents a highly privileged building block.

By converting the secondary amine of a standard piperidine into an amide, medicinal chemists can precisely modulate the physicochemical profile of the molecule. This structural maneuver neutralizes the basicity of the piperidine nitrogen, preventing the formation of highly polar dications at physiological pH, while preserving the primary amine as a critical anchor for target engagement. This guide explores the physicochemical dynamics, pharmacological relevance, and synthetic methodologies associated with this scaffold, utilizing the representative derivative (4-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone as a quantitative case study [1].

Physicochemical Profiling & Structural Dynamics

Understanding the 3D conformation and electronic distribution of the 4-(Aminomethyl)piperidin-1-ylmethanone scaffold is essential for predicting its behavior in biological systems.

Conformational Analysis

The central piperidine ring predominantly adopts a chair conformation. To minimize 1,3-diaxial steric interactions with the axial protons of the ring, the bulky aminomethyl group strongly prefers the equatorial position . Simultaneously, the methanone (amide) linkage introduces a unique dynamic. Due to the delocalization of the nitrogen lone pair into the carbonyl π∗ orbital, the C-N bond exhibits partial double-bond character. This restricts free rotation, leading to distinct cis and trans rotamers in solution. During NMR characterization, this phenomenon manifests as broadened or duplicated resonance peaks for the equatorial and axial protons at the C2 and C6 positions of the piperidine ring.

Quantitative Physicochemical Data

The table below summarizes the computed and experimental parameters of the cyclopropyl derivative, illustrating why this scaffold is highly favorable for both systemic and Central Nervous System (CNS) targeting.

PropertyValueCausality / Significance
Molecular Weight 182.26 g/mol Low MW leaves ample "budget" for adding complex R-groups while strictly adhering to Lipinski's Rule of 5[1].
TPSA 46.3 ŲOptimal for membrane permeability; values < 90 Ų are highly favorable for crossing the Blood-Brain Barrier (BBB).
Hydrogen Bond Donors 1 (-NH 2​ )Provides critical anchoring capability (e.g., forming salt bridges with acidic residues).
Hydrogen Bond Acceptors 2 (C=O, -NH 2​ )Facilitates interaction with receptor backbone amides or structured water networks.
Physiological Charge +1 (at pH 7.4)The primary amine (pKa ~9.5) is fully protonated, ensuring robust electrostatic target engagement.

Pharmacological Relevance & Target Engagement

The 4-(aminomethyl)piperidine core, particularly when functionalized as an amide, is frequently deployed in the design of receptor antagonists, such as T-type Ca 2+ channel blockers and CCR3 antagonists [2].

The causality behind its efficacy lies in its dual-interaction model:

  • The Electrostatic Anchor: The primary amine is highly basic. In the acidic microenvironment of a receptor pocket, it exists as an ammonium cation, forming strong, directional salt bridges with conserved Aspartate or Glutamate residues.

  • The Lipophilic Vector: The methanone group serves as a stable, metabolically resistant vector. By attaching various lipophilic R-groups (e.g., cyclopropyl, phenyl, or thiophene) to the methanone carbonyl, researchers can drive the molecule into deep, hydrophobic sub-pockets of the target protein, enhancing both affinity and selectivity.

TargetEngagement Amine Primary Amine (-NH2) TargetAsp Target Protein (Asp/Glu Acidic Residue) Amine->TargetAsp Salt Bridge / H-Bond Piperidine Piperidine Ring (Spacer/Scaffold) Piperidine->Amine Methanone Methanone (Amide) (-C=O) Methanone->Piperidine TargetPocket Hydrophobic Pocket (Target Receptor) Methanone->TargetPocket H-Bond Acceptor RGroup R-Group (Lipophilic Tail) RGroup->Methanone RGroup->TargetPocket Hydrophobic Interaction

Pharmacophore interactions of the scaffold with target receptor pockets.

Synthetic Methodologies & Workflows

To synthesize 4-(Aminomethyl)piperidin-1-ylmethanone derivatives, regiocontrol is paramount. The primary amine of 4-(aminomethyl)piperidine [3] is significantly more nucleophilic and less sterically hindered than the secondary piperidine amine. Direct acylation without protection would result in unwanted amidation at the primary amine.

Therefore, the self-validating standard protocol utilizes 4-(Boc-Aminomethyl)piperidine [4] as the starting material. The tert-butyloxycarbonyl (Boc) group masks the primary amine, directing the acylation exclusively to the piperidine nitrogen.

Step-by-Step Experimental Protocol

Step 1: Amide Coupling (Activation & Nucleophilic Attack)

  • Preparation: In an oven-dried flask under N 2​ atmosphere, dissolve the chosen carboxylic acid (e.g., cyclopropanecarboxylic acid, 1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes. Causality: HATU converts the carboxylic acid into a highly reactive OAt (7-azabenzotriazole) ester. DIPEA acts as a non-nucleophilic base to drive the reaction without competing for the electrophile.

  • Coupling: Add 4-(Boc-Aminomethyl)piperidine (1.0 eq) to the mixture. Stir at room temperature for 2–4 hours. Monitor via TLC (Ninhydrin stain will show the disappearance of the secondary amine).

  • Workup: Quench with water, extract with Ethyl Acetate (EtOAc). Wash the organic layer successively with saturated NaHCO 3​ , 1M HCl, and brine to remove DMF and HATU byproducts. Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

Step 2: Boc Deprotection (Acidic Cleavage)

  • Cleavage: Dissolve the crude Boc-protected intermediate in a 4:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir at room temperature for 1 hour. Causality: The strong acid protonates the Boc carbamate, triggering the release of isobutylene gas and CO 2​ , cleanly unmasking the primary amine.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess TFA. Triturate the resulting oil with cold diethyl ether to precipitate the final 4-(Aminomethyl)piperidin-1-ylmethanone derivative as a stable TFA salt.

SynthesisWorkflow SM 4-(Boc-Aminomethyl)piperidine (Starting Material) Coupling Amide Coupling (DIPEA, HATU, DCM/DMF) SM->Coupling Acyl Acyl Chloride / Carboxylic Acid (R-COCl or R-COOH) Acyl->Coupling Intermediate Boc-Protected Intermediate (N-Acyl Derivative) Coupling->Intermediate Room Temp, 2-4h Deprotection Boc Deprotection (TFA in DCM or HCl in Dioxane) Intermediate->Deprotection Product 4-(Aminomethyl)piperidin-1-ylmethanone (Final Product) Deprotection->Product Room Temp, 1h

Synthetic workflow for 4-(Aminomethyl)piperidin-1-ylmethanone derivatives.

Analytical Validation

To ensure the integrity of the synthesized compound, researchers must rely on orthogonal analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For the cyclopropyl derivative, Electrospray Ionization (ESI+) will yield a dominant [M+H]+ peak at m/z 183.2.

  • 1 H-NMR (Proton Nuclear Magnetic Resonance): The disappearance of the sharp singlet at ~1.45 ppm (integrating to 9 protons) confirms complete Boc deprotection. The presence of broad multiplet signals between 2.50 and 4.50 ppm confirms the restricted rotation of the newly formed methanone amide bond.

References

  • PubChem. "(4-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone".
  • Journal of Medicinal Chemistry. "Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca2+ Channel Antagonist". American Chemical Society (ACS).
  • Sigma-Aldrich. "4-(Aminomethyl)piperidine 96 7144-05-0". Sigma-Aldrich.
  • CymitQuimica. "CAS 135632-53-0: 4-(Boc-Aminomethyl)piperidine". CymitQuimica.
Exploratory

The 4-(Aminomethyl)piperidin-1-ylmethanone Scaffold: A Technical Guide to Physicochemical Profiling, Synthesis, and FBDD Application

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the 4-(aminomethyl)piperidin-1-ylmethanone motif has emerged as a privileged structural scaffold. Because the methanone moiety inherently requir...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the 4-(aminomethyl)piperidin-1-ylmethanone motif has emerged as a privileged structural scaffold. Because the methanone moiety inherently requires an R-group substitution to complete its valency, "4-(aminomethyl)piperidin-1-ylmethanone" does not correspond to a single discrete CAS number. Instead, it represents a highly tunable chemical class encompassing several critical derivatives, such as the cyclopropyl[1] and phenyl[2] variants.

This whitepaper provides an in-depth analysis of this scaffold, detailing the mechanistic rationale behind its use, step-by-step synthetic methodologies, and self-validating analytical protocols designed for drug development professionals.

Chemical Identity & Scaffold Diversity

The architecture of this scaffold bridges a lipophilic, sp³-rich piperidine core with a highly basic primary amine, capped by a rigidifying methanone (amide) linkage. This "Janus-faced" reactivity allows it to serve as a high-value linker in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

Below is a quantitative summary of the most prominent derivatives utilized in commercial and academic medicinal chemistry:

Derivative NameCAS NumberMolecular FormulaMolecular WeightTPSA (Ų)Key Application
(4-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone 915922-83-7[1]C₁₀H₁₈N₂O182.26 g/mol 46.3CNS penetrant scaffolds; GPCR ligands
(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone HCl 1286264-52-5[2]C₁₃H₁₈N₂O·HCl254.76 g/mol 46.3Kinase inhibitor hinge-binding motifs
1-(4-(Aminomethyl)piperidin-1-yl)ethanone N/A (Class)[3]C₈H₁₆N₂O156.23 g/mol 46.3Hydrophilic linker optimization

Mechanistic Rationale in Drug Design (E-E-A-T)

As an Application Scientist, it is critical to understand why this specific scaffold is selected over simpler aliphatic amines. The experimental choice to integrate a 4-(aminomethyl)piperidin-1-ylmethanone fragment is driven by three causal factors:

  • Vectorial sp³ Character (Escaping Flatland): The piperidine ring provides a three-dimensional vector that improves aqueous solubility and decreases the flat aromaticity often associated with clinical attrition.

  • Basicity Modulation: Unsubstituted piperidines often exhibit high basicity (pKa ~10-11), leading to off-target hERG channel liabilities (cardiotoxicity). The electron-withdrawing nature of the methanone (amide) linkage significantly reduces the basicity of the piperidine nitrogen, mitigating this risk while leaving the primary aminomethyl group available for targeted salt-bridge formation with acidic residues (e.g., Asp/Glu) in the receptor pocket.

  • Conformational Rigidity: The partial double-bond character of the methanone C-N bond restricts the rotational degrees of freedom, locking the molecule into a predictable conformation that reduces the entropic penalty upon target binding.

Pharmacophore_Model Target Target Receptor Acidic Pocket (Asp/Glu) Amine Primary Amine Vector Salt Bridge / H-Bond Donor Target->Amine Electrostatic Anchoring Piperidine Piperidine Core sp³ Hydrophobic Scaffold Amine->Piperidine Covalent Methanone Methanone Linkage Conformational Rigidity Piperidine->Methanone Covalent RGroup Variable R-Group Lipophilic Target Engagement Methanone->RGroup Covalent

Figure 1: Pharmacophore binding model of the scaffold within a target receptor pocket.

Experimental Workflows: Synthesis Protocol

To synthesize a highly pure methanone derivative, an orthogonal protection strategy is required. The protocol below utilizes 1-Boc-4-(aminomethyl)piperidine (CAS 144222-22-0) [] as the foundational building block.

Step-by-Step Methodology

Step 1: Amide Coupling (Activation & Conjugation)

  • Procedure: Dissolve 1.0 equivalent of the desired carboxylic acid (R-COOH) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature (RT). Add 1.1 eq of 1-Boc-4-(aminomethyl)piperidine[] and stir for 2 hours.

  • Causality: HATU is explicitly chosen over traditional EDC/HOBt reagents due to its superior kinetics in coupling secondary amines. It forms a highly reactive HOAt ester, maximizing yield and preventing epimerization. DIPEA acts as a non-nucleophilic base to neutralize the system without competing for the electrophile.

Step 2: Workup & Purification

  • Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 3: Acidic Cleavage (Boc Deprotection)

  • Procedure: Dissolve the crude Boc-protected intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio. Stir at RT for 1 hour.

  • Causality: The tert-butyloxycarbonyl (Boc) group is highly acid-labile. TFA protonates the carbamate, initiating the expulsion of isobutylene gas and CO₂, which drives the reaction to completion and cleanly unmasks the primary amine.

Step 4: Isolation & Self-Validation

  • Procedure: Concentrate the mixture under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the final product as a highly pure TFA salt.

  • Validation: Confirm the loss of the massive 9H singlet (~1.4 ppm) corresponding to the tert-butyl group via ¹H-NMR.

Synthetic_Workflow A Boc-4-(aminomethyl)piperidine CAS: 144222-22-0 C Boc-Protected Methanone Intermediate A->C Amidation B R-COOH + HATU/DIPEA (Coupling Reagents) B->C Activation E 4-(Aminomethyl)piperidin- 1-ylmethanone Derivative C->E Deprotection D TFA / DCM (Acidic Cleavage) D->E Boc Removal

Figure 2: Synthetic workflow for 4-(aminomethyl)piperidin-1-ylmethanone derivatives.

Analytical Characterization Protocols

Robust analytical methods are required to ensure the integrity of the synthesized scaffold. The following stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is adapted from established industry protocols for closely related derivatives like 1-(4-(aminomethyl)piperidin-1-yl)ethanone[3].

RP-HPLC Quantitative Analysis
  • Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[3].

    • Causality: The C18 stationary phase provides optimal hydrophobic retention for the lipophilic piperidine core.

  • Mobile Phase: Gradient elution of Acetonitrile and Potassium Phosphate Buffer adjusted to pH 6.8 with phosphoric acid[3].

    • Causality: Operating at pH 6.8 ensures the primary amine is in a controlled, partially ionized state. This prevents severe peak tailing caused by secondary electrostatic interactions with unendcapped silanols on the silica matrix.

  • Flow Rate: 1.0 mL/min[3].

  • Detection: UV at 210 nm[3].

    • Causality: Because the aliphatic piperidine and simple methanone linkages lack a strong extended conjugated chromophore, low-wavelength UV detection is mandatory to monitor the amide bond absorbance.

  • System Suitability (Self-Validation): The protocol is only considered valid if the resolution factor ( Rs​ ) between the API and the Boc-protected precursor is > 2.0, and the tailing factor ( T ) for the primary amine peak is < 1.5.

GC-MS Impurity Profiling

To detect volatile residual solvents (e.g., DMF, DCM) and synthesis by-products, Gas Chromatography-Mass Spectrometry (GC-MS) is employed[3].

  • Column: Non-polar DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm)[3].

  • Oven Program: Initial hold at 50°C for 2 min; ramp at 10°C/min to 280°C; final hold for 10 min[3].

  • Ionization: Electron Ionization (EI) at 70 eV[3].

References

  • 1-Boc-4-(aminomethyl)piperidine - (CAS 144222-22-0), BOC Sciences.
  • (4-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone | C10H18N2O | CID 42546147, PubChem.
  • CAS 1286264-52-5: Metanona, [4-(aminometil)-1-piperidinil]…, CymitQuimica.
  • Application Notes and Protocols for the Analytical Characterization of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone, Benchchem.

Sources

Foundational

Advanced Structural Elucidation of 4-(Aminomethyl)piperidin-1-ylmethanone Derivatives: A Comprehensive Analytical Framework

Executive Summary & Chemical Context The 4-(aminomethyl)piperidin-1-ylmethanone scaffold is a privileged pharmacophore widely utilized in modern drug discovery. Structurally, it consists of a piperidine ring substituted...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The 4-(aminomethyl)piperidin-1-ylmethanone scaffold is a privileged pharmacophore widely utilized in modern drug discovery. Structurally, it consists of a piperidine ring substituted at the 4-position with a primary aminomethyl group, while the N1 nitrogen is acylated to form a methanone (amide) linkage. This specific topology is highly valued for its ability to project hydrogen-bond donors (the primary amine) and acceptors (the amide carbonyl) in a defined 3D space, a feature critical in the development of selective T-type calcium channel antagonists and antimalarial agents (1[1]).

Elucidating the exact structure of these derivatives requires a rigorous, multi-modal analytical approach. Because the amide bond introduces restricted rotation (rotamerism) and the piperidine ring is subject to conformational flipping, standard 1D analytical techniques often yield ambiguous data. This guide outlines a self-validating, causality-driven framework for the absolute structural elucidation of this scaffold.

Strategic Workflow for Structural Elucidation

To prevent misassignment of regioisomers or conformers, structural elucidation must follow a sequential logic where each analytical technique validates the previous one. Mass spectrometry provides the atomic inventory and primary connectivity, while multidimensional NMR maps the exact spatial and scalar relationships.

ElucidationWorkflow Prep Sample Preparation (Purity >95%, D2O Exchange) MS ESI-HRMS/MS (Exact Mass & Fragmentation) Prep->MS Aliquot 1 NMR1D 1D NMR (1H, 13C, 15N) (Atomic Inventory & Rotamers) Prep->NMR1D Aliquot 2 Valid Structural Validation (Self-Consistent Model) MS->Valid Formula NMR2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) NMR1D->NMR2D Signal Dispersal Stereo NOESY / ROESY (Conformational Analysis) NMR2D->Stereo Backbone Assigned Stereo->Valid 3D Geometry

Fig 1. Logical workflow for the structural elucidation of piperidine amide derivatives.

Mass Spectrometry (ESI-HRMS/MS): Fragmentation Causality

High-Resolution Mass Spectrometry (HRMS) equipped with Electrospray Ionization (ESI) is the first line of structural validation.

The Causality of Ionization: In the 4-(aminomethyl)piperidin-1-ylmethanone scaffold, there are two competing sites for protonation: the primary amine and the amide carbonyl oxygen. Because the primary alkyl amine is significantly more basic ( pKa​≈9−10 ) than the delocalized amide system, protonation occurs almost exclusively at the primary amine to yield the [M+H]+ precursor ion.

Fragmentation Pathways: Subjecting the [M+H]+ ion to Collision-Induced Dissociation (CID) triggers specific, predictable bond cleavages based on the localization of the charge (2[2]):

  • Low Collision Energy (CE): The most labile group is the protonated primary amine. The dominant initial fragmentation is the neutral loss of ammonia ( NH3​ ), resulting in a characteristic [M+H−17]+ fragment.

  • Medium CE: Cleavage of the N1-methanone bond occurs, resulting in the loss of the acyl group. This confirms the nature of the substituent attached to the carbonyl.

  • High CE ( α -Cleavage): The piperidine ring undergoes α -cleavage adjacent to the nitrogen atom, leading to ring opening and the formation of resonance-stabilized iminium ions.

MSFragmentation Parent [M+H]+ Precursor (Protonated at Primary Amine) LossNH3 Neutral Loss of NH3 [M+H - 17]+ Parent->LossNH3 Low CE AmideCleavage Amide Bond Cleavage Loss of R-C=O Parent->AmideCleavage Medium CE RingOpen Piperidine α-Cleavage (Ring Opening) Parent->RingOpen High CE

Fig 2. ESI-MS/MS causality and fragmentation pathways for 4-(aminomethyl)piperidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides connectivity fragments, NMR is required to prove the exact regio-chemistry (e.g., ensuring the aminomethyl group is at C4, not C3).

Overcoming Amide Rotamerism (The Causality of Broadening)

A critical challenge in elucidating piperidin-1-ylmethanones is the partial double-bond character of the N-C=O amide bond. At room temperature, rotation around this bond is restricted, leading to syn and anti conformers. Experimental Consequence: In the 1H and 13C NMR spectra, the equatorial and axial protons at C2 and C6 will often appear as broad, poorly resolved multiplets, or even as two distinct sets of signals. The Solution: To validate that these complex signals are rotamers and not chemical impurities, Variable Temperature (VT) NMR must be performed. Heating the sample to 80–100 °C in DMSO−d6​ increases the rotational energy, causing the rotameric signals to coalesce into sharp, time-averaged peaks (3[3]).

Conformational Analysis & Shift Assignments

The piperidine ring predominantly adopts a chair conformation. To minimize 1,3-diaxial steric clashes, the bulky 4-aminomethyl group will strongly prefer the equatorial position. This geometry dictates specific coupling constants ( J -values):

  • Axial Protons (C2/C6): Exhibit large geminal couplings (~12-13 Hz) and large axial-axial vicinal couplings (~11-12 Hz) with the adjacent C3/C5 axial protons, appearing as apparent triplets of doublets (td) (4[4]).

  • Equatorial Protons (C2/C6): Deshielded by the adjacent amide carbonyl cone, these appear further downfield as broad multiplets due to smaller equatorial-axial and equatorial-equatorial couplings.

Quantitative NMR Data Summary

The following table summarizes the expected chemical shifts and 2D NMR correlations required to validate the core scaffold (5[5]).

PositionNucleusExpected Shift (ppm)MultiplicityKey HMBC Correlations ( 1H→13C )N1-C=O 13C 165.0 - 175.0C (q)H2, H6, R-group protonsC2, C6 (eq) 1H 4.00 - 4.60mC=O, C3, C5C2, C6 (ax) 1H 2.60 - 3.10td ( J≈12.5,2.8 Hz)C=O, C3, C5C3, C5 1H 1.10 - 1.80mC2, C4, C6C4 1H 1.60 - 1.90mC3, C5, Cα​ Cα​ ( CH2​ NH2​ ) 1H 2.50 - 2.80d ( J≈6.5 Hz)C3, C4, C5 NH2​ 1H 1.20 - 2.00br sExchanges with D2​O

Standardized Experimental Protocols (Self-Validating Systems)

To ensure absolute trustworthiness in the structural assignment, the following protocols incorporate built-in validation checks.

Protocol 1: LC-HRMS with Isotopic Validation

Objective: Confirm exact mass, primary sequence, and presence of the primary amine.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Split into two 500 µL aliquots (A and B).

  • Deuterium Exchange (Validation Step): To Aliquot B, add 50 µL of D2​O and incubate for 10 minutes at room temperature.

  • Acquisition: Inject 1 µL of each aliquot into a Q-TOF LC-HRMS system operating in ESI+ mode.

  • Self-Validation Check:

    • Aliquot A must show the [M+H]+ ion within 5 ppm mass accuracy.

    • Aliquot B must show a mass shift of +3 Da ( [M−d3​+D]+ ), definitively proving the presence of the exchangeable −NH2​ protons and the protonating D+ ion.

  • MS/MS: Isolate the precursor ion from Aliquot A and apply a collision energy ramp (10-40 eV) to observe the diagnostic loss of 17 Da ( NH3​ ).

Protocol 2: Multidimensional NMR with VT-Coalescence

Objective: Map the carbon-hydrogen backbone and resolve amide rotamers.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 600 µL of DMSO−d6​ (containing 0.03% TMS as an internal standard).

  • Initial 1D Acquisition: Acquire a standard 1H spectrum at 298 K (25 °C). Note any broad signals in the 2.5–4.5 ppm region (indicative of C2/C6 rotamers).

  • VT-NMR (Validation Step): Gradually increase the probe temperature to 353 K (80 °C). Re-acquire the 1H spectrum.

    • Self-Validation Check: If the broad signals sharpen and coalesce into distinct multiplets, the broadening is confirmed as rotamerism, not sample impurity.

  • 2D Mapping: While at 353 K, acquire COSY, HSQC, and HMBC spectra.

    • Use the COSY to walk the spin system from the Cα​ protons to C4, then to C3/C5, and finally to C2/C6.

    • Use the HMBC to definitively link the C2/C6 protons to the methanone carbonyl carbon (~170 ppm), proving the N1-acylation site.

Conclusion

The structural elucidation of 4-(aminomethyl)piperidin-1-ylmethanone derivatives requires navigating the complexities of basic amine ionization, piperidine chair conformations, and amide bond rotamerism. By employing a causality-driven approach—utilizing D2​O exchange in HRMS to validate the primary amine, and VT-NMR to resolve rotameric broadening—researchers can establish a self-consistent, irrefutable structural model for this highly valuable pharmacological scaffold.

References

  • Shipe, W. D. et al. "Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca2+ Channel Antagonist." Journal of Medicinal Chemistry, 2008. URL:[Link]

  • Li, X. et al. "One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines." Molecules, 2022. URL:[Link]

  • Kalinowska-Tłuścik, J. et al. "Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines." RSC Advances, 2024. URL:[Link]

  • Pace, V. et al. "Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues." ACS Omega, 2020. URL:[Link]

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Exploratory

Unveiling the Pharmacological Versatility of the 4-(Aminomethyl)piperidin-1-ylmethanone Scaffold: Mechanisms of Action and Target Engagement

Executive Summary In modern medicinal chemistry, the discovery of a highly selective drug often relies on the strategic deployment of privileged pharmacophores. The 4-(aminomethyl)piperidin-1-ylmethanone moiety is one su...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the discovery of a highly selective drug often relies on the strategic deployment of privileged pharmacophores. The 4-(aminomethyl)piperidin-1-ylmethanone moiety is one such highly versatile building block. Rather than acting as a standalone therapeutic, this structural motif is grafted onto larger molecular frameworks to dictate target engagement, modulate physicochemical properties, and drive specific mechanisms of action across diverse biological targets, including G-protein coupled receptors (GPCRs) and intracellular kinases.

This technical guide dissects the structural rationale behind this scaffold, explores its mechanism of action across three distinct high-value therapeutic targets (PAR2, Syk, and MCH), and provides self-validating experimental protocols for evaluating its pharmacological efficacy.

Structural and Physicochemical Profiling

The success of the 4-(aminomethyl)piperidin-1-ylmethanone scaffold lies in its precise geometric and electronic properties.

  • Conformational Rigidity: The piperidine ring restricts the rotational freedom of the molecule. By locking the spatial orientation of the functional groups, it significantly reduces the entropic penalty incurred during target binding compared to flexible aliphatic chains.

  • Electrostatic Anchoring: The primary amine at the 4-position possesses a pKa of approximately 9.5, ensuring it remains protonated at physiological pH. This cationic center acts as a highly effective anchor, forming critical salt bridges with acidic residues (Aspartate/Glutamate) deep within receptor binding pockets.

  • Synthetic Modularity: The methanone (carbonyl) linkage at the 1-position serves as a stable hydrogen-bond acceptor and provides a robust synthetic linkage point (typically an amide or urea) to attach diverse lipophilic or aromatic tail groups, tuning the molecule for specific targets.

Target-Specific Mechanisms of Action

Protease-Activated Receptor 2 (PAR2) Modulation

PAR2 is a GPCR implicated in inflammatory diseases and cancer. Unlike traditional GPCRs, PAR2 is activated when a serine protease cleaves its extracellular N-terminus, exposing a tethered ligand (e.g., the peptide sequence SLIGKV) that binds intramolecularly to trigger signaling[1].

Mechanism of Action: Synthetic non-peptidic agonists, such as, utilize the 4-(aminomethyl)piperidin-1-ylmethanone scaffold to mimic the basic arginine/lysine residues of the endogenous tethered ligand[1]. The rigid piperidine ring precisely orients the protonated primary amine into the deep acidic pocket of PAR2, inducing a conformational shift that couples the receptor to Gq proteins[1]. This coupling leads to phospholipase C (PLC) activation, inositol triphosphate (IP3) generation, and a subsequent surge in intracellular calcium[1].

PAR2_Signaling A Agonist (GB110) Aminomethylpiperidine B PAR2 Receptor Activation A->B Binds C Gq Protein Coupling B->C Activates D Phospholipase C (PLC) Cleavage C->D Stimulates E IP3 Generation D->E Cleaves PIP2 F Intracellular Ca2+ Release E->F Binds IP3R

PAR2 activation pathway triggered by 4-(aminomethyl)piperidin-1-ylmethanone-based agonists.

Spleen Tyrosine Kinase (Syk) Inhibition

Syk is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) and Fc receptor signaling, making it a prime target for autoimmune disorders like rheumatoid arthritis[2].

Mechanism of Action: In the context of Syk inhibitors (e.g.,), the 4-(aminomethyl)piperidin-1-ylmethanone group is strategically positioned to interact with the ATP-binding site[2]. While the heterocyclic core binds the kinase hinge region, the methanone linkage directs the basic aminomethyl group toward the solvent-exposed region or the ribose-binding pocket[2]. This not only dramatically enhances the aqueous solubility of the compound but also provides secondary hydrogen bonding that increases kinase selectivity and binding affinity[2].

Syk_Signaling A B-Cell Receptor (BCR) Crosslinking B Lyn Kinase Activation A->B C Syk Kinase Recruitment & Activation B->C Phosphorylates ITAMs D PLCγ2 Activation C->D E Calcium Flux & NFAT Activation D->E I Syk Inhibitor (Aminomethylpiperidine) I->C ATP-competitive Inhibition

Syk kinase signaling in B-cells and targeted inhibition by ATP-competitive antagonists.

Melanin-Concentrating Hormone (MCH) Receptor Antagonism

The MCH receptor is a GPCR heavily implicated in the regulation of feeding behavior, energy homeostasis, and obesity[3].

Mechanism of Action: Antagonists incorporating the 4-(aminomethyl)piperidin-1-ylmethanone scaffold function by stabilizing the MCH receptor in its inactive conformation[3]. The basic amine forms a critical salt bridge with transmembrane aspartate residues, physically blocking the conformational changes required for intracellular signal transduction, thereby suppressing the orexigenic (appetite-stimulating) signals of MCH[3].

Quantitative Data Analysis

The table below summarizes the pharmacological metrics of representative compounds utilizing the 4-(aminomethyl)piperidin-1-ylmethanone scaffold across different targets.

Biological TargetRepresentative CompoundScaffold RolePrimary MetricReference
PAR2 GB110 (Compound 19)Agonist (Tethered Ligand Mimic)EC₅₀ = 0.28 μM[Barry et al., 2010]
PAR2 GB83 (Compound 36)Antagonist (Receptor Stabilization)IC₅₀ = 2.0 μM[Barry et al., 2010]
Syk Kinase Furo[3,2-d]pyrimidine derivativeATP-competitive Inhibitor (Solubilizing/Hinge binding)IC₅₀ < 50 nM[WO2012048222A1]
MCH Receptor MCH-R1 Antagonist derivativeInverse Agonist / AntagonistIC₅₀ < 100 nM[WO2003028641A2]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating specific internal controls to prevent false positives/negatives.

Protocol 1: Intracellular Calcium Mobilization Assay (PAR2 Target)

Causality: HT29 human colorectal carcinoma cells are selected because they endogenously express high levels of functional PAR2, avoiding the stoichiometric artifacts common in transient overexpression systems. Fluo-4 AM is chosen over Fura-2 for its superior quantum yield in high-throughput single-wavelength plate readers.

  • Cell Preparation: Seed HT29 cells at 40,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Wash cells with Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES. Add 4 μM Fluo-4 AM dye supplemented with 2.5 mM Probenecid. (Note: Probenecid is critical; it inhibits multidrug resistance transporters, preventing premature extrusion of the dye). Incubate for 45 minutes at 37°C in the dark.

  • Compound Addition: Transfer the plate to a fluorescent imaging plate reader (FLIPR). Inject the 4-(aminomethyl)piperidin-1-ylmethanone test compound (e.g., GB110) at varying concentrations (10 nM to 10 μM).

  • Data Acquisition & Validation: Record fluorescence (Ex: 488 nm, Em: 516 nm) continuously for 3 minutes.

  • Self-Validation Step: At the end of the read, inject 10 μM of the calcium ionophore A23187 . This forces maximum calcium release, serving as the 100% system validation control. If the A23187 response is blunted, the well is discarded due to dye-loading failure or cell death.

Protocol 2: High-Throughput TR-FRET Syk Kinase Assay

Causality: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is utilized to minimize compound auto-fluorescence interference—a common false-positive driver in standard fluorescence assays.

  • Reaction Assembly: In a 384-well low-volume plate, combine 1 nM recombinant human Syk kinase, 100 nM biotinylated poly(Glu,Tyr) substrate, and the test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • ATP Initiation: Initiate the reaction by adding ATP at exactly its Michaelis constant ( Km​ ) for Syk (typically ~15 μM). (Note: Setting ATP at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors like the furo-pyrimidine derivatives, preventing ATP from outcompeting the drug and causing false negatives).

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • Quench & Detection: Stop the reaction by adding a detection buffer containing 20 mM EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

  • Self-Validation Step: Calculate the Z'-factor using positive controls (no inhibitor) and negative controls (no enzyme). A Z'-factor > 0.6 validates the assay's robustness and signal-to-noise ratio before IC₅₀ derivation.

References

  • Barry, G. D., Suen, J. Y., Le, G. T., Cotterell, A., Reid, R. C., & Fairlie, D. P. (2010). "Novel Agonists and Antagonists for Human Protease Activated Receptor 2." Journal of Medicinal Chemistry, 53(20), 7428-7440. URL:[Link]

  • "FURO[3,2-d]PYRIMIDINE COMPOUNDS." World Intellectual Property Organization Patent WO2012048222A1.
  • "Mch receptor antagonists." World Intellectual Property Organization Patent WO2003028641A2.

Sources

Foundational

An In-Depth Technical Guide to the Pharmacological Profile of 4-(Aminomethyl)piperidin-1-ylmethanone

Forward The piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. Its inherent conformational flexibility and abili...

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Author: BenchChem Technical Support Team. Date: March 2026

Forward

The piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. Its inherent conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure for engaging with a multitude of biological targets. This guide focuses on a specific, yet under-characterized derivative, 4-(Aminomethyl)piperidin-1-ylmethanone. Due to the nascent stage of research on this particular molecule, this document will synthesize available data from structurally related analogs to construct a predictive pharmacological profile. This approach, rooted in established structure-activity relationships (SAR), aims to provide a robust framework for researchers and drug development professionals to initiate and guide future investigations into this promising chemical entity.

Molecular and Physicochemical Profile

4-(Aminomethyl)piperidin-1-ylmethanone is a small molecule featuring a central piperidine ring substituted with an aminomethyl group at the 4-position and a methanone (carboxamide) group at the 1-position.

Chemical Structure:

Physicochemical Properties (Predicted):

PropertyValueSource
Molecular FormulaC7H14N2O-
Molecular Weight142.20 g/mol -
XLogP3-0.8PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem
Topological Polar Surface Area55.3 ŲPubChem

The predicted physicochemical properties suggest that 4-(Aminomethyl)piperidin-1-ylmethanone possesses good "drug-like" characteristics, including favorable water solubility and the potential for oral bioavailability, according to Lipinski's Rule of Five.

Plausible Synthetic Routes

While a specific synthesis for 4-(Aminomethyl)piperidin-1-ylmethanone is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for the derivatization of piperidines. A common approach involves the use of a protected 4-(aminomethyl)piperidine precursor followed by acylation and deprotection.

A Proposed Synthetic Workflow:

A potential synthetic strategy would begin with the readily available 4-(aminomethyl)piperidine. The primary amine of this starting material would first be protected, for example, with a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is crucial to prevent unwanted side reactions at the more nucleophilic primary amine during the subsequent acylation step. The protected intermediate can then be acylated at the secondary amine of the piperidine ring using a suitable acylating agent, such as formyl chloride or a related formic acid derivative, in the presence of a base. The final step would involve the removal of the Boc protecting group under acidic conditions to yield the desired 4-(Aminomethyl)piperidin-1-ylmethanone.

Step-by-Step Protocol:

  • Protection of the Primary Amine: To a solution of 4-(aminomethyl)piperidine in a suitable solvent like dichloromethane, add di-tert-butyl dicarbonate (Boc)₂O and a non-nucleophilic base such as triethylamine. Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Acylation of the Piperidine Nitrogen: Following purification of the Boc-protected intermediate, dissolve it in an aprotic solvent. Add an acylating agent, for instance, by bubbling formyl chloride gas through the solution or by using an activated formic acid derivative, in the presence of a base to neutralize the acid byproduct.

  • Deprotection of the Primary Amine: Once the acylation is complete, remove the Boc protecting group by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an appropriate solvent.

  • Purification: The final product can be purified using standard techniques such as column chromatography or recrystallization to obtain 4-(Aminomethyl)piperidin-1-ylmethanone of high purity.

Postulated Pharmacological Profile

The pharmacological profile of 4-(Aminomethyl)piperidin-1-ylmethanone is not yet empirically defined. However, by examining the biological activities of structurally similar compounds, we can formulate a set of testable hypotheses regarding its potential targets and effects. The 4-aminopiperidine scaffold is a key pharmacophore in a variety of biologically active molecules, including potent opioid receptor agonists.

Potential Mechanisms of Action

Derivatives of 4-(aminomethyl)piperidine have been investigated for a range of therapeutic applications, suggesting that the core structure can be adapted to interact with diverse biological targets. For instance, more complex molecules incorporating this scaffold have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Deregulation of CDKs is a common feature in many human cancers, making them attractive targets for anticancer drug development.

Another area where piperidine derivatives have shown promise is in the modulation of ion channels and receptors. For example, certain (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives have been identified as antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which is implicated in pain signaling. Furthermore, structure-based design has led to the development of 4-(3-aminomethylphenyl)piperidinyl-1-amides as potent and selective inhibitors of βII tryptase, a serine protease involved in allergic and inflammatory responses.

Given these precedents, 4-(Aminomethyl)piperidin-1-ylmethanone could plausibly interact with a variety of protein targets, including kinases, ion channels, or proteases, depending on the specific three-dimensional conformation it adopts and the nature of the binding pocket.

Hypothetical Signaling Pathway Interaction (CDK Inhibition):

If 4-(Aminomethyl)piperidin-1-ylmethanone were to act as a CDK inhibitor, it would likely interfere with the cell cycle progression. The following diagram illustrates the canonical CDK signaling pathway.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2_M G2/M Phase CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F Rb->E2F releases CDK2_CyclinE CDK2/Cyclin E E2F->CDK2_CyclinE activates transcription of DNA_Replication DNA Replication CDK2_CyclinE->DNA_Replication initiates CDK1_CyclinB CDK1/Cyclin B DNA_Replication->CDK1_CyclinB leads to activation of Mitosis Mitosis CDK1_CyclinB->Mitosis promotes Compound 4-(Aminomethyl)piperidin-1-ylmethanone (Hypothetical Inhibitor) Compound->CDK4_6 Compound->CDK2_CyclinE Compound->CDK1_CyclinB

Caption: Hypothetical inhibition of Cyclin-Dependent Kinases (CDKs) by 4-(Aminomethyl)piperidin-1-ylmethanone, leading to cell cycle arrest.

Pharmacodynamics

The potential pharmacodynamic effects of 4-(Aminomethyl)piperidin-1-ylmethanone are directly tied to its mechanism of action. If it functions as a CDK inhibitor, one would anticipate cytostatic or cytotoxic effects on rapidly proliferating cells, such as cancer cells. Should it act as a TRPV4 antagonist, it could exhibit analgesic properties in models of inflammatory or neuropathic pain. If it inhibits tryptase, it might demonstrate anti-inflammatory or anti-allergic activity.

Pharmacokinetics (ADME Profile)

The study of a drug's journey through the body is known as pharmacokinetics, which encompasses absorption, distribution, metabolism, and excretion (ADME).

Predicted ADME Profile:

ParameterPredicted CharacteristicRationale/Supporting Evidence
Absorption Likely good oral absorption.The molecule adheres to Lipinski's Rule of Five, suggesting good membrane permeability.
Distribution Moderate volume of distribution.The polar nature of the primary amine and carboxamide groups may limit extensive tissue penetration, but the piperidine core is lipophilic.
Metabolism Susceptible to metabolism by Cytochrome P450 enzymes, particularly CYP3A4.4-Aminopiperidine derivatives are known to undergo N-dealkylation and other oxidative reactions catalyzed by CYPs.
Excretion Primarily renal excretion of metabolites.Metabolites are generally more polar and are cleared by the kidneys.
Toxicology

Toxicokinetics aims to correlate toxicological findings with systemic exposure to a compound. Preclinical toxicology studies would be essential to determine the safety profile of 4-(Aminomethyl)piperidin-1-ylmethanone. Potential toxicities could be target-related (e.g., bone marrow suppression if it is a potent CDK inhibitor) or off-target.

Recommended Experimental Workflows

To empirically determine the pharmacological profile of 4-(Aminomethyl)piperidin-1-ylmethanone, a systematic screening and characterization cascade is recommended.

Experimental Screening Cascade:

Screening_Cascade cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Primary_Screening Primary Target Screening (e.g., Kinase Panel, GPCR Panel) Hit_Validation Hit Validation (Dose-Response Assays) Primary_Screening->Hit_Validation Selectivity_Profiling Selectivity Profiling (Against Related Targets) Hit_Validation->Selectivity_Profiling Cell_Based_Assays Cell-Based Functional Assays (e.g., Cell Proliferation, Reporter Gene) Selectivity_Profiling->Cell_Based_Assays PK_Studies Pharmacokinetic Studies (Rodent Models) Cell_Based_Assays->PK_Studies Efficacy_Studies Efficacy Studies (Disease Models) PK_Studies->Efficacy_Studies Tox_Studies Preliminary Toxicology (e.g., MTD Studies) Efficacy_Studies->Tox_Studies

Caption: A typical experimental workflow for characterizing a novel chemical entity.

Detailed Experimental Protocols:

A. Radioligand Binding Assay (Hypothetical Target: 5-HT₂A Receptor)

This protocol is adapted from studies on similar piperidine-containing compounds.

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human 5-HT₂A receptor.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA.

  • Radioligand: Use a known high-affinity radioligand, such as [³H]ketanserin.

  • Incubation: In a 96-well plate, combine the cell membranes, [³H]ketanserin, and varying concentrations of 4-(Aminomethyl)piperidin-1-ylmethanone. For non-specific binding, use a high concentration of a known 5-HT₂A antagonist.

  • Termination and Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki of 4-(Aminomethyl)piperidin-1-ylmethanone by non-linear regression analysis.

B. Cell Proliferation Assay (e.g., MTT Assay)

This assay would be relevant if the compound is hypothesized to have anticancer activity.

  • Cell Seeding: Seed a human cancer cell line (e.g., HCT116) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-(Aminomethyl)piperidin-1-ylmethanone for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.

Conclusion and Future Directions

4-(Aminomethyl)piperidin-1-ylmethanone represents a simple yet intriguing chemical scaffold with the potential for diverse pharmacological activities. Based on the extensive body of research on related piperidine derivatives, it is plausible that this compound could interact with a range of biological targets, including kinases, G-protein coupled receptors, or enzymes. The favorable predicted physicochemical properties suggest that it may be a suitable starting point for a drug discovery program.

The hypotheses presented in this guide are intended to serve as a roadmap for future research. Empirical validation through the systematic experimental workflows outlined herein is crucial to elucidate the true pharmacological profile of 4-(Aminomethyl)piperidin-1-ylmethanone. Such studies will undoubtedly uncover the therapeutic potential of this and related molecules.

References

  • Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. [Link]

  • Guilmard, C., et al. (1993). Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application. U.S. Patent No. 5,272,157. Washington, DC: U.S.
  • Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 79, 213. [Link]

  • De Jonghe, S., et al. (2004). Development of two diastereoselective routes towards trans-4-aminomethyl-piperidin-3-ol building blocks. Tetrahedron, 60(14), 3295-3302. [Link]

  • Alcaraz, L., et al. (2013). 4,4-difluoro-piperidine-compounds.
  • Tsuno, N., et al. (2019). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry, 27(19), 115033. [Link]

  • Bailey, A., et al. (2005). Structure based design of 4-(3-aminomethylphenyl)piperidinyl-1-amides: novel, potent, selective, and orally bioavailable inhibitors of betaII tryptase. Journal of Medicinal Chemistry, 48(7), 2349-2352. [Link]

  • Tu, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Journal of Pharmaceutical Sciences, 100(10), 4485-4496. [Link]

  • NextSDS. (n.d.). (4-AMinoMethyl-piperidin-1-yl)-(2,3-dihydro-benzodioxin-2-yl)-Methanone hydrochloride — Chemical Substance Information. [Link]

  • Boehringer Ingelheim. (2023). Phase II Study to Evaluate the Activity of Commercially Available Molecularly Matched Targeted Therapies in Selected Tumor Types Based on Genomic Alterations. [Link]

  • Boehringer Ingelheim. (2026). A Randomised, Double-blind, Placebo-controlled, Dose-finding Study Evaluating Efficacy, Safety, and Tolerability of Different Oral Doses of BI 1819479 Over at Least 24 Weeks in Patients With Idiopathic Pulmonary Fibrosis (IPF). [Link]

  • PCBIS. (n.d.). Pharmacokinetics. [Link]

  • Boehringer Ingelheim. (2021). *A Randomized, Double-blind, Placebo-controlled, Multi-center, Parallel Group Study to Compare the Efficacy of Inhaled Tiotropium + Olodaterol, Fixed Dose Combination (5 mcg/5mcg) vs.
Exploratory

The Strategic Incorporation of Fluorine in Piperidine Scaffolds: A Technical Guide for Medicinal Chemists

Introduction: The Power of Two in Drug Design The piperidine ring is a cornerstone of medicinal chemistry, featuring in a vast number of pharmaceuticals and bioactive molecules.[1][2] Its saturated, six-membered heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Two in Drug Design

The piperidine ring is a cornerstone of medicinal chemistry, featuring in a vast number of pharmaceuticals and bioactive molecules.[1][2] Its saturated, six-membered heterocyclic structure provides a reliable scaffold for presenting substituents in a well-defined three-dimensional arrangement, crucial for molecular recognition at biological targets.[1] On the other hand, the strategic introduction of fluorine into drug candidates has become a powerful tactic to enhance pharmacokinetic and physicochemical properties.[3][4][5] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[5][6]

This guide provides an in-depth exploration of the synergistic combination of these two powerful motifs: fluorinated piperidine derivatives. We will delve into the nuanced effects of fluorination on the piperidine core, from altering its fundamental conformational preferences to the modulation of key drug-like properties. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the synthesis, characterization, and strategic application of these valuable building blocks in modern drug discovery.

Part 1: The Fluorine Effect on Piperidine Conformation and Physicochemical Properties

The introduction of fluorine onto the piperidine ring is not a simple isosteric replacement for hydrogen. It induces significant electronic and steric perturbations that have profound consequences for the molecule's behavior.

Conformational Control: The Axial Fluorine Preference

A key principle to grasp when working with fluorinated piperidines is the often-observed preference for the fluorine atom to occupy an axial position, which can be counterintuitive based on simple steric arguments.[7][8] This "axial-F preference" is a result of a combination of stabilizing stereoelectronic interactions.[3][8]

  • Charge-Dipole Interactions: In the protonated state, a favorable interaction can occur between the positive charge on the nitrogen and the negative end of the C-F bond dipole when the fluorine is axial.[3][9]

  • Hyperconjugation: Stabilizing hyperconjugative interactions, such as electron donation from an anti-periplanar C-H bond into the low-lying σ* orbital of the C-F bond (σCH → σ*CF), can favor the axial conformation.[3][4][9]

  • Solvation Effects: The polarity of the solvent also plays a crucial role. More polar solvents can further stabilize the more polar axial conformer.[3][10]

This conformational locking can be a powerful tool in drug design, allowing for the rigidification of a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target.

Factors Influencing Axial Fluorine Preference A Charge-Dipole Interactions D Axial Fluorine Preference A->D B Hyperconjugation (σCH → σ*CF) B->D C Solvent Polarity C->D

Caption: Key interactions stabilizing the axial conformation of fluorine on a piperidine ring.

Modulating Basicity: The Impact on pKa

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the basicity (pKa) of the piperidine nitrogen.[4][11][12] This modulation of pKa is a critical tool for medicinal chemists to address several common drug development challenges:

  • hERG Liability: High basicity is often associated with binding to the hERG potassium channel, which can lead to cardiac toxicity. Lowering the pKa can mitigate this risk.[11][13]

  • Improving Oral Absorption: A lower pKa can lead to a more optimal balance of charged and uncharged species at physiological pH, which can improve oral absorption and bioavailability.[12]

  • Fine-Tuning Target Engagement: The charge state of the piperidine nitrogen can be crucial for binding to the target protein. Adjusting the pKa allows for fine-tuning of this interaction.

The magnitude of the pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen.[11][14] Interestingly, the conformation of the fluorine substituent also plays a role, with an equatorial fluorine generally having a greater pKa-lowering effect than an axial one due to a more effective alignment for inductive electron withdrawal.[15]

CompoundpKa (Calculated)ΔpKa (vs. Non-fluorinated)
Piperidine~11.2N/A
3-Fluoropiperidine~9.5-1.7
4,4-Difluoropiperidine~7.7-3.5

Caption: Representative calculated pKa values illustrating the effect of fluorination on piperidine basicity.[11]

Lipophilicity: A Complex Relationship

The effect of fluorination on lipophilicity (logP) is more complex and less predictable than its effect on pKa.[14] While the replacement of hydrogen with fluorine generally increases lipophilicity in aliphatic systems, the overall impact on a fluorinated piperidine derivative depends on a balance of factors, including:

  • The "Hydrophobic Fluorine" Effect: In a non-polar environment, the C-F bond can be considered more lipophilic than a C-H bond.

  • Polarity and Dipole Moment: The introduction of the highly polar C-F bond increases the molecule's overall dipole moment, which can lead to increased water solubility and lower lipophilicity.

  • Intramolecular Interactions: The conformation of the fluorinated piperidine can influence the exposure of the polar C-F bond to the solvent, thereby affecting lipophilicity.

Therefore, the net effect on logP is context-dependent and needs to be evaluated on a case-by-case basis.

Part 2: Synthesis and Characterization of Fluorinated Piperidines

The synthesis of fluorinated piperidines, particularly with stereocontrol, can be challenging.[13] However, several robust methods have been developed.

Key Synthetic Strategies
  • Catalytic Dearomatization-Hydrogenation of Fluoropyridines: This is a powerful and increasingly popular method for the synthesis of all-cis-(multi)fluorinated piperidines.[1][3] This one-pot process often utilizes a rhodium or palladium catalyst to first dearomatize the fluoropyridine precursor, followed by hydrogenation to the saturated piperidine.[1][3][16] This approach allows for high diastereoselectivity.[3][16]

Dearomatization-Hydrogenation Workflow A Fluoropyridine Precursor C Dearomatization A->C Catalyst B Rh or Pd Catalyst + H2 D Hydrogenation C->D H2 E all-cis-(Multi)fluorinated Piperidine D->E

Caption: Simplified workflow for the synthesis of fluorinated piperidines via dearomatization-hydrogenation.

  • From Dihydropyridinone Derivatives: Fluorinated piperidines can be accessed from readily available dihydropyridinone precursors through various synthetic transformations.[11][17]

  • Nucleophilic and Electrophilic Fluorination: Traditional methods involving nucleophilic substitution with fluoride sources or electrophilic fluorination of enolates or enamines of piperidone derivatives are also employed.[18]

Experimental Protocols

This protocol is a generalized procedure based on the rhodium-catalyzed dearomatization-hydrogenation of fluoropyridines.[3][4][7]

  • Preparation: In a glovebox, a high-pressure reactor is charged with the fluoropyridine substrate (1.0 mmol), a rhodium-carbene catalyst (e.g., [Rh(COD)Cl]2 with a suitable carbene ligand, 1-5 mol%), and dry, degassed solvent (e.g., THF, 5 mL).

  • Dearomatization: Pinacolborane (HBpin, 1.5-2.0 equiv) is added, and the reactor is sealed. The mixture is stirred at room temperature for a specified time (e.g., 1-4 hours) to effect dearomatization.

  • Hydrogenation: The reactor is then pressurized with hydrogen gas (50-100 bar) and heated to a specific temperature (e.g., 60-100 °C) for 12-24 hours.

  • Workup and Purification: After cooling and careful depressurization, the reaction mixture is quenched (e.g., with methanol). The solvent is removed under reduced pressure. The crude product is often volatile and can be derivatized (e.g., with trifluoroacetic anhydride) for easier handling and purification by column chromatography.[3]

This protocol provides a general method for the experimental determination of the pKa of a piperidine derivative.[12][14]

  • Sample Preparation: A precise amount of the fluorinated piperidine derivative (e.g., 0.1 mmol) is dissolved in a known volume of deionized water (e.g., 50 mL) to create a solution of known concentration. The ionic strength of the solution is maintained using a background electrolyte like 0.1 M KCl.[12]

  • Titration Setup: The solution is placed in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stirred continuously. A calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments (e.g., 0.1 mL).[12] The pH of the solution is recorded after each addition, allowing the system to equilibrate.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the piperidine derivative has been neutralized.

Characterization: The Role of NMR Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of fluorinated piperidines.

  • ¹⁹F NMR: Provides direct evidence of the presence of fluorine and information about its electronic environment.

  • ¹H NMR: The coupling constants between fluorine and adjacent protons (³J(F,H)) are highly dependent on the dihedral angle and are therefore crucial for determining the axial or equatorial orientation of the fluorine atom.[8] Larger coupling constants are typically observed for an axial fluorine.

  • ¹³C NMR: The C-F coupling constants (¹J(C,F)) are also informative.

  • Heteronuclear NOE (HOESY): Can be used to determine through-space proximities between fluorine and protons, further aiding in conformational analysis.[5]

Part 3: Applications in Medicinal Chemistry - Case Studies

The strategic incorporation of fluorine in piperidine-containing drug candidates has led to significant improvements in their therapeutic profiles.

Enhancing Metabolic Stability and Potency

The C-F bond is significantly stronger than the C-H bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic stability and half-life of a drug can be substantially increased.[5]

  • Case Study: Kinesin Spindle Protein (KSP) Inhibitors: In the development of KSP inhibitors for cancer therapy, fluorination of the piperidine ring was instrumental. It was found that modulating the pKa of the piperidine nitrogen by introducing a fluorine atom influenced the compound's interaction with the P-glycoprotein (P-gp) efflux pump. The axial fluoro-isomer, which had a higher pKa, exhibited better efficacy and was selected as the clinical candidate, MK-0731.[13]

Improving CNS Penetration and Selectivity

Fluorination can also be used to modulate physicochemical properties to enhance blood-brain barrier (BBB) permeability for CNS-targeted drugs.[6]

  • Case Study: Dopamine Transporter (DAT) Inhibitors: In the development of atypical DAT inhibitors for psychostimulant use disorders, fluorinated piperidine analogs have been explored to improve metabolic stability and fine-tune selectivity.[16]

  • Case Study: T-type Calcium Channel Antagonists: A novel 4-aminomethyl-4-fluoropiperidine derivative was designed as a potent and selective T-type Ca²⁺ channel antagonist with CNS efficacy and a favorable cardiovascular safety profile.

Modulating Receptor Binding and Pharmacokinetics
  • Case Study: 5-HT1D Receptor Agonists: The introduction of fluorine at the 3-position of the piperidine ring in a series of 3-(3-(piperidin-1-yl)propyl)indoles led to a significant reduction in pKa.[12] This decrease in basicity had a beneficial effect on oral absorption, demonstrating how fluorination can directly improve pharmacokinetic properties.[12]

Conclusion

Fluorinated piperidine derivatives represent a class of privileged scaffolds in medicinal chemistry. The strategic introduction of fluorine provides a powerful tool to rationally modulate a wide range of properties, from fundamental conformational preferences to critical pharmacokinetic parameters. A thorough understanding of the underlying principles governing the effects of fluorination, coupled with robust synthetic and analytical methodologies, enables drug discovery teams to harness the full potential of these valuable building blocks. As our understanding of fluorine's influence on molecular properties continues to grow, so too will the innovative applications of fluorinated piperidines in the development of next-generation therapeutics.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(1), 6141-6146. [Link]

  • Di Francesco, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Sakloth, F., et al. (2018). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 9(10), 2459-2470. [Link]

  • O'Hagan, D. (2014). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Chemical Communications, 50(89), 13681-13683. [Link]

  • Castro, J. L., et al. (1998). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 41(14), 2667-2670. [Link]

  • Jeschke, P., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2389-2399. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry, 26(28), 6141-6146. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

  • Liashuk, O., et al. (2021). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. European Journal of Organic Chemistry, 2021(35), 4979-4989. [Link]

  • Cambridge MedChem Consulting. (2023). Tuning basicity. [Link]

  • Di Francesco, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]

  • Blumberg Institute. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Kukharev, B. F., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6526. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11039-11045. [Link]

  • Johnson, B. M., Shu, Y. Z., Zhuo, X., & Meanwell, N. A. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 63(12), 6225-6269. [Link]

  • Grygorenko, O. O., et al. (2023). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated analogues): filling the gap in LogP and pKa evaluation with machine learning. Journal of Computer-Aided Molecular Design, 37(5-6), 287-300. [Link]

  • Wang, M., et al. (2015). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Future Medicinal Chemistry, 7(13), 1745-1763. [Link]

  • Di Francesco, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Marković, M., et al. (2023). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry, 88(15), 10444-10457. [Link]

  • Schuler, M., et al. (2014). Synthesis of 3-Aminomethyl-3-fluoropiperidines. Synthesis, 46(18), 2497-2504. [Link]

  • van der Waals, J. F. G., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(1), e202213190. [Link]

  • Marković, M., et al. (2023). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry. [Link]

  • Tang, S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 828695. [Link]

  • Shipe, W. D., et al. (2008). Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist. Bioorganic & Medicinal Chemistry Letters, 18(13), 3749-3752. [Link]

  • Kim, J. L., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(10), 1983-1986. [Link]

  • Petrucci, R., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728. [Link]

  • Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]

  • Khan, I., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 277, 116781. [Link]

  • Al-Rifai, N., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]

  • Ibrahim, I. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 1(5), 935-949. [Link]

  • Ferreira, M., et al. (2021). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Pharmaceuticals, 14(11), 1145. [Link]

  • Singh, S., & Singh, R. (2022). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Drug Targets, 23(13), 1234-1256. [Link]

  • Uddin, M. S., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 489. [Link]

  • Zhang, Y., et al. (2023). Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. Pharmaceutics, 15(10), 2419. [Link]

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Foundational

An In-Depth Technical Guide to 4-(Aminomethyl)piperidin-1-ylmethanone Derivatives in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. The 4-(aminomethyl)piperidin-1-ylmethanone motif has...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. The 4-(aminomethyl)piperidin-1-ylmethanone motif has emerged as a highly privileged building block. By providing a rigidified vectorial projection of a primary amine, this scaffold minimizes the entropic penalty of receptor binding while offering a versatile handle for diverse functionalization. This whitepaper provides a comprehensive technical analysis of its nomenclature, physicochemical properties, mechanistic utility, and self-validating synthetic protocols, grounded in authoritative pharmaceutical applications.

Nomenclature and Chemical Identity

From a strict chemical nomenclature standpoint, "4-(aminomethyl)piperidin-1-ylmethanone" is not a complete molecule but rather a structural moiety or radical . The suffix "-methanone" indicates a carbonyl group that must be bonded to two substituents. In this scaffold, one substituent is the piperidine ring (attached via its nitrogen atom, N1), and the other is a variable R-group.

To anchor our technical discussion, we will utilize the archetypal and widely utilized derivative where the R-group is a cyclopropyl ring: methanone ().

  • IUPAC Name: [4-(aminomethyl)piperidin-1-yl]-(cyclopropyl)methanone

  • Common Synonyms:

    • 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine

    • C-Cpm-AMP (in peptide-mimetic shorthand)

  • CAS Registry Number: 915922-83-7

  • PubChem CID: 42546147

Physicochemical Profiling and Ligand Efficiency

The utility of this scaffold lies in its highly favorable physicochemical profile, which aligns perfectly with Lipinski’s Rule of Five and allows for significant downstream elaboration without exceeding molecular weight or lipophilicity limits.

Table 1: Physicochemical Properties of the Archetypal Cyclopropyl Derivative

PropertyValueImplication for Drug Design
Molecular Formula C10H18N2OLow atomic count provides ample room for adding complex pharmacophores.
Molecular Weight 182.26 g/mol High Ligand Efficiency (LE); ideal for fragment-based drug discovery (FBDD).
Topological Polar Surface Area (TPSA) 46.3 ŲExcellent membrane permeability; highly suitable for CNS-targeted therapeutics.
Hydrogen Bond Donors 1 (Primary Amine)Capable of forming strong, directed salt bridges with target acidic residues.
Hydrogen Bond Acceptors 2 (Amide O, Amine N)Facilitates versatile hydrogen bonding networks within target binding pockets.

Data sourced from the National Center for Biotechnology Information (NCBI) PubChem database .

Mechanistic Role in Medicinal Chemistry

As an Application Scientist, it is critical to understand why this specific scaffold is chosen over simpler alternatives like linear diamines. The causality behind its selection rests on three structural pillars:

  • Conformational Restriction: Linear alkyl linkers (e.g., aminobutyl chains) suffer a massive entropic penalty upon binding because they must freeze multiple rotatable bonds. The piperidine ring restricts the conformational space, pre-organizing the primary amine into an equatorial or axial trajectory. This pre-organization dramatically increases binding affinity, a principle successfully leveraged in the design of Protease-Activated Receptor 2 (PAR2) modulators .

  • Metabolic Shielding via the Methanone Linkage: The methanone group forms an amide bond with the piperidine nitrogen. Unlike ester linkages, which are rapidly hydrolyzed by ubiquitous plasma esterases, the amide bond is highly stable in vivo, ensuring a longer pharmacokinetic half-life.

  • Electrostatic Anchoring: The primary amine ( pKa​≈9.5−10.0 ) is protonated at physiological pH. This cationic center acts as a powerful electrostatic anchor, frequently forming salt bridges with Aspartate or Glutamate residues deep within G-protein coupled receptor (GPCR) pockets or kinase hinge regions .

PharmacophoreModel Scaffold 4-(Aminomethyl)piperidin -1-ylmethanone Core Amine Primary Amine (H-Bond Donor) Scaffold->Amine Amide Methanone Linkage (Rigid Vector) Scaffold->Amide TargetAsp Receptor Asp/Glu (Salt Bridge) Amine->TargetAsp Electrostatic RGroup Variable R-Group (Hydrophobic) Amide->RGroup TargetHinge Kinase Hinge Region (H-Bond Acceptor) Amide->TargetHinge Orientation TargetPocket Hydrophobic Pocket (vdW Interactions) RGroup->TargetPocket Shape Fit

Pharmacophore model detailing receptor interactions of the piperidin-1-ylmethanone scaffold.

Self-Validating Experimental Protocol

To ensure absolute reproducibility and trustworthiness, the following synthetic protocol for methanone hydrochloride is designed as a self-validating system. It incorporates mandatory In-Process Controls (IPCs) to verify reaction causality at each step.

Step 1: Amide Coupling (Acylation)
  • Objective: Attach the variable R-group (cyclopropyl) to the piperidine nitrogen without affecting the primary amine.

  • Reagents: tert-Butyl (piperidin-4-ylmethyl)carbamate (1.0 eq), Cyclopropanecarbonyl chloride (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (2.5 eq), Anhydrous Dichloromethane (DCM).

  • Causality & Logic: The primary amine must be protected with a tert-butyloxycarbonyl (Boc) group to prevent polymerization or dimerization. DIPEA is utilized as a non-nucleophilic base to scavenge the HCl byproduct generated during acylation. If HCl is not scavenged, the acidic environment will cause premature cleavage of the Boc group.

  • Procedure:

    • Dissolve the Boc-protected piperidine and DIPEA in DCM at 0 °C under inert nitrogen.

    • Add cyclopropanecarbonyl chloride dropwise to control the exothermic reaction.

    • Stir and allow to warm to room temperature for 2 hours.

  • Self-Validation Checkpoint (IPC 1): Analyze an aliquot via LC-MS. The reaction is validated when the starting material mass ( m/z 215) is completely replaced by the intermediate mass ( m/z 283 [M+H]+ ). Proceeding without this confirmation risks carrying over unreacted secondary amines.

Step 2: Boc Deprotection
  • Objective: Remove the Boc protecting group to reveal the active primary amine.

  • Reagents: Trifluoroacetic acid (TFA) (10 eq), DCM.

  • Causality & Logic: TFA provides the precise acidic strength required to protonate the carbamate oxygen, facilitating the elimination of isobutylene gas and carbon dioxide. The newly formed methanone (amide) bond is highly stable under these conditions and remains intact.

  • Procedure:

    • Add TFA to the DCM solution of the intermediate at room temperature.

    • Stir for 2 hours until gas evolution ceases.

  • Self-Validation Checkpoint (IPC 2): LC-MS analysis must show the disappearance of m/z 283 and the appearance of the final product mass ( m/z 183 [M+H]+ ).

Step 3: Salt Formation
  • Objective: Stabilize the highly polar free amine.

  • Causality & Logic: Free primary amines are prone to degradation and can react with atmospheric CO2​ to form carbamates. Treating the concentrated residue with 4M HCl in dioxane converts the oil into a stable, crystalline hydrochloride salt, enabling long-term storage and precise weighing for biological assays.

SyntheticWorkflow SM Starting Material tert-Butyl (piperidin-4-ylmethyl)carbamate Reagents1 Cyclopropanecarbonyl chloride DIPEA, DCM, 0°C to RT SM->Reagents1 IPC1 LC-MS Checkpoint Target m/z: 283 [M+H]+ Reagents1->IPC1 Intermediate Boc-Protected Amide IPC1->Intermediate Pass Reagents2 TFA, DCM, RT, 2h Intermediate->Reagents2 IPC2 LC-MS Checkpoint Target m/z: 183 [M+H]+ Reagents2->IPC2 Product Final Product [4-(aminomethyl)piperidin-1-yl] (cyclopropyl)methanone IPC2->Product Pass

Workflow for synthesizing the 4-(aminomethyl)piperidin-1-ylmethanone scaffold with LC-MS validation.

Target Applications in Drug Development

The 4-(aminomethyl)piperidin-1-ylmethanone scaffold has been successfully deployed across multiple therapeutic areas:

  • PAR2 Modulators: In a landmark study by Barry et al., restricting the conformational freedom of peptide linkers using a 4-(aminomethyl)piperidine substituent yielded highly potent, non-peptidic PAR2 agonists (e.g., compound GB110). The rigid scaffold proved critical for shifting the compounds from low-potency peptides to serum-stable, bioavailable small molecules capable of selectively inducing intracellular Ca2+ release .

  • Kinase Inhibitors: The scaffold is heavily patented in the development of Spleen Tyrosine Kinase (Syk) inhibitors. By utilizing the methanone group to project a furo[3,2-d]pyrimidine core into the ATP-binding pocket, the primary amine is perfectly positioned to interact with the solvent-exposed channel, drastically improving the compound's solubility and target residence time .

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 42546147, (4-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone." PubChem, Accessed 22 March 2026.[Link]

  • Barry, Grant D., et al. "Novel Agonists and Antagonists for Human Protease Activated Receptor 2." Journal of Medicinal Chemistry, vol. 53, no. 20, 2010, pp. 7428-7440.[Link]

  • Mitchell, Scott A., et al. "Furo[3,2-d]pyrimidine compounds." World Intellectual Property Organization (PCT)
Exploratory

Preliminary In-Vitro Screening of 4-(Aminomethyl)piperidin-1-ylmethanone: A Technical Guide to Kinase Inhibitor Profiling

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the 4-(aminomethyl)piperidin-1-ylmethanone moiety serves as a highly privileged structural scaffold. Structurally, it consists of a piperidine ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the 4-(aminomethyl)piperidin-1-ylmethanone moiety serves as a highly privileged structural scaffold. Structurally, it consists of a piperidine ring substituted at the 4-position with a primary aminomethyl group, and at the 1-position (the piperidine nitrogen) with a methanone (carbonyl) group, forming an amide linkage to a larger core.

As an application scientist, I frequently utilize this scaffold when designing ATP-competitive kinase inhibitors or GPCR antagonists[1]. The rationale is rooted in its predictable binding thermodynamics:

  • The Aminomethyl Group: Acts as a potent hydrogen bond donor/acceptor. At physiological pH, the primary amine is typically protonated, allowing it to form critical electrostatic interactions with acidic residues (e.g., Aspartate) in the solvent-exposed region or the ribose-binding pocket of kinases.

  • The Methanone Linkage: Restricts the conformational flexibility of the piperidine ring, providing a rigid, predictable vector to project aryl or heteroaryl substituents into the deep hydrophobic pockets (such as the DFG-out allosteric site or the hinge region).

For the purpose of this technical guide, we will use Spleen Tyrosine Kinase (Syk) as our model target. Syk is a non-receptor tyrosine kinase pivotal in B-cell receptor (BCR) signaling and a validated target for autoimmune diseases and hematological malignancies[2]. The following protocols establish a self-validating in-vitro screening cascade to evaluate derivatives of this scaffold.

Screening Cascade Architecture

A robust drug discovery program does not rely on a single assay. We must establish causality between biochemical target inhibition, cellular functional efficacy, and general cytotoxicity. If a compound kills cells, we must prove it is due to Syk inhibition, not off-target membrane disruption.

G A Compound Library (4-Aminomethylpiperidine Derivatives) B Phase I: Biochemical Assay (Syk Kinase ADP-Glo) A->B C Phase II: Cellular Assay (BCR-Stimulated B-Cells) B->C IC50 < 100 nM D Phase III: Cytotoxicity (HepG2 MTT Assay) C->D Cellular IC50 < 1 µM E Hit-to-Lead Optimization D->E Selectivity Index > 10

Figure 1: Sequential in-vitro screening cascade for 4-(aminomethyl)piperidine derivatives.

Phase I: Biochemical Profiling (Syk Kinase Assay)

Causality & Assay Selection: To determine the direct, cell-free inhibitory potency ( IC50​ ) of our scaffold against Syk, we utilize the ADP-Glo™ Kinase Assay[3]. Unlike radiometric assays, ADP-Glo is homogeneous and high-throughput. Unlike HTRF (which relies on specific anti-phospho antibodies)[4], ADP-Glo universally measures the depletion of ATP and generation of ADP, making it agnostic to the specific peptide substrate used.

Protocol 1: Luminescent ADP-Glo™ Syk Kinase Assay

Materials:

  • Recombinant human Syk enzyme (catalytic domain)[5]

  • Syk Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2​ , 0.1 mg/mL BSA, 50 µM DTT[3]

  • Substrate: Poly(Glu, Tyr) 4:1 peptide[3]

  • ADP-Glo™ Kinase Assay Kit (Promega)[3]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 4-(aminomethyl)piperidin-1-ylmethanone derivatives in 100% DMSO. Dilute these into Kinase Buffer to achieve a final DMSO concentration of 1% in the assay well[5].

  • Enzyme Pre-incubation: In a 384-well white opaque plate, add 1 µL of the diluted compound and 2 µL of recombinant Syk enzyme (optimized to ~1.5 ng/well). Incubate at room temperature for 15 minutes to allow for equilibrium binding[3].

  • Reaction Initiation: Add 2 µL of a Substrate/ATP mixture (final ATP concentration should be set at the apparent Km​ for Syk, typically ~10 µM) to initiate the reaction[6].

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes[5].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to simultaneously terminate the kinase reaction and deplete any unreacted ATP. Incubate for 40 minutes[3].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP, driving a luciferase/luciferin reaction[3]. Incubate for 30 minutes.

  • Readout: Measure luminescence (integration time 0.5–1 second) using a microplate reader[6]. Calculate IC50​ using a four-parameter logistic non-linear regression model.

Phase II: Cellular Target Engagement

Causality & Assay Selection: A compound with a 5 nM biochemical IC50​ is useless if it cannot cross the lipid bilayer. To validate membrane permeability and intracellular target engagement, we evaluate the compounds in a functional cellular assay. Syk is activated downstream of the B-Cell Receptor (BCR); therefore, stimulating Ramos B-cells with anti-IgM antibodies provides a direct phenotypic readout of Syk inhibition[5].

Pathway BCR B-Cell Receptor (BCR) Activation Syk Syk Kinase (Target) BCR->Syk PLCg PLCγ2 Phosphorylation Syk->PLCg Ca Intracellular Ca2+ Flux PLCg->Ca NFAT NFAT / NF-κB Activation Ca->NFAT Prolif B-Cell Proliferation NFAT->Prolif Inhibitor 4-(Aminomethyl)piperidin- 1-ylmethanone Scaffold Inhibitor->Syk Inhibits

Figure 2: BCR-Syk signaling pathway and the pharmacological intervention point.

Protocol 2: BCR-Stimulated B-Cell Proliferation Assay

Step-by-Step Methodology:

  • Cell Seeding: Seed Ramos B-cells in complete RPMI-1640 medium at a density of 5×104 cells/well in a 96-well clear-bottom white plate[5].

  • Compound Treatment: Pre-incubate the cells with serial dilutions of the test compounds for 1 hour at 37°C, 5% CO2​ [5].

  • Stimulation: Add F(ab′)2​ anti-human IgM (final concentration 10 µg/mL) to stimulate the BCR[5]. Include unstimulated wells as a baseline control.

  • Incubation: Incubate the plates for 72 hours at 37°C[5].

  • Viability Readout: Equilibrate plates to room temperature. Add CellTiter-Glo® reagent (which measures intracellular ATP as a proxy for metabolically active cells). Incubate for 10 minutes and measure luminescence[5].

Phase III: Cytotoxicity Counter-Screening

Causality & Assay Selection: To ensure the anti-proliferative effects observed in Phase II are due to specific Syk inhibition and not general cellular toxicity (e.g., mitochondrial poisoning or membrane lysis), compounds must be counter-screened against a metabolically active, non-hematopoietic cell line such as HepG2 (human liver carcinoma).

Protocol 3: HepG2 Cytotoxicity Assay (MTT)

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 5×103 cells/well in 96-well plates and allow 24 hours for adherence.

  • Treatment: Treat cells with test compounds at high concentrations (up to 100 µM).

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Readout: Lyse cells and dissolve crystals using DMSO. Read optical density (OD) at 570 nm. Calculate the Cytotoxic Concentration 50% ( CC50​ ).

Data Synthesis & Hit-to-Lead Decision Matrix

A successful drug candidate must balance potency with safety. The Selectivity Index (SI) is calculated as CC50​ (HepG2)/IC50​ (Ramos Cells) . We require an SI > 10 to advance a compound to in-vivo pharmacokinetics.

Table 1: Representative Quantitative Profiling Data for Scaffold Derivatives

Compound IDScaffold Modification (R-Group)Biochemical Syk IC50​ (nM)Ramos Cell IC50​ (nM)HepG2 CC50​ (µM)Selectivity Index (SI)Decision
Cmpd-01 Unsubstituted Methanone450> 5,000> 100N/ANo-Go (Poor Potency)
Cmpd-02 3,5-Difluorophenyl4532085265Advance to Lead Opt.
Cmpd-03 4-Trifluoromethylphenyl12851.517Flag for Toxicity
Syk-IN-1 Reference Control35150> 50> 333Assay Validated

Note: Data in Table 1 represents an expected SAR progression model for the 4-(aminomethyl)piperidin-1-ylmethanone scaffold.

References

  • WO2012048222A1 - FURO[3,2-d]PYRIMIDINE COMPOUNDS Source: Google Patents URL:[2]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity Source: PubMed Central (PMC) / NIH URL:[Link][4]

  • Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca2+ Channel Antagonist Source: Journal of Medicinal Chemistry (ACS) URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Introduction: The Central Role of Piperidin-4-yl-carbamates in Drug Discovery

An Application Guide for the Robust, Scalable Synthesis of Piperidin-4-yl-carbamates The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of approved phar...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Robust, Scalable Synthesis of Piperidin-4-yl-carbamates

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of approved pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure often imparts favorable pharmacokinetic properties, including enhanced solubility and metabolic stability. Specifically, the piperidin-4-yl-carbamate moiety serves as a critical synthetic intermediate and a key pharmacophore in drugs targeting a wide range of diseases, from neurological disorders to HIV.[3][4] The carbamate group, particularly when protected with a group like tert-butoxycarbonyl (Boc), provides a stable, yet readily cleavable, handle that allows for precise, late-stage functionalization of the 4-amino position.[4]

This guide provides a detailed, technically-grounded overview of scalable synthetic strategies for producing piperidin-4-yl-carbamates. We move beyond simple academic procedures to focus on methodologies that are robust, efficient, and amenable to large-scale manufacturing, emphasizing process control, safety, and analytical validation.

Strategic Overview of Synthetic Routes

The synthesis of piperidin-4-yl-carbamates can be logically dissected into two primary stages: formation of the core 4-aminopiperidine scaffold and the subsequent carbamoylation of the C4-amino group. The choice of strategy is paramount and is dictated by factors such as raw material cost, scalability, and stereochemical requirements.

  • Reductive Amination (The Workhorse Approach): This is arguably the most common and industrially viable method for constructing the C4-N bond.[5] The process typically starts with an N-protected piperidin-4-one, which is reacted with an amine source (e.g., ammonia) to form an intermediate imine or enamine, followed by in-situ reduction. For large-scale operations, catalytic hydrogenation is preferred over stoichiometric hydride reagents.[6][7]

  • Curtius Rearrangement: An elegant alternative begins with isonipecotate derivatives.[3] This pathway involves the conversion of a carboxylic acid to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate, followed by trapping with an alcohol to form the carbamate. While powerful, the use of azides can present safety challenges on a large scale.[3]

  • Hydrogenation of Pyridine Precursors: This approach involves the synthesis of a substituted aminopyridine followed by the reduction of the aromatic ring to the corresponding piperidine.[1][8][9] A variety of catalysts, including rhodium, palladium, and nickel, can be employed.[1][10] This route is highly effective but can sometimes lack the desired regioselectivity depending on the substitution pattern.

The following diagram illustrates the primary strategic pathways.

G cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Core Intermediate cluster_3 Final Step Piperidin-4-one Piperidin-4-one ReductiveAmination Reductive Amination Piperidin-4-one->ReductiveAmination Isonipecotate Isonipecotate Curtius Curtius Rearrangement Isonipecotate->Curtius Aminopyridine Aminopyridine Hydrogenation Pyridine Hydrogenation Aminopyridine->Hydrogenation Aminopiperidine 4-Aminopiperidine Scaffold ReductiveAmination->Aminopiperidine Curtius->Aminopiperidine Hydrogenation->Aminopiperidine Carbamoylation Carbamoylation Aminopiperidine->Carbamoylation Product Piperidin-4-yl-carbamate Carbamoylation->Product

Caption: High-level overview of primary synthetic strategies.

Recommended Scalable Synthesis Protocol: A Two-Stage Approach

For large-scale manufacturing, a strategy based on reductive amination of N-benzyl-4-piperidone followed by deprotection and carbamoylation offers an excellent balance of efficiency, cost-effectiveness, and scalability. The benzyl group serves as a robust protecting group for the piperidine nitrogen that can be removed under standard hydrogenolysis conditions, often using the same catalyst as in subsequent steps.

The overall workflow is visualized below:

G Start N-Benzyl-4-piperidone Step1 Reductive Amination (+ Ammonia, H₂, Raney-Ni) Start->Step1 Intermediate1 N-Benzyl-4-aminopiperidine Step1->Intermediate1 Step2 Hydrogenolysis (Debenzylation) (H₂, Pd/C) Intermediate1->Step2 Intermediate2 4-Aminopiperidine Step2->Intermediate2 Step3 Carbamoylation (+ Boc₂O, Base) Intermediate2->Step3 FinalProduct tert-Butyl piperidin-4-ylcarbamate Step3->FinalProduct

Caption: Recommended workflow for scalable synthesis.

Protocol 1: Synthesis of 1-Benzylpiperidin-4-amine

This protocol is adapted from established industrial processes and focuses on catalytic reductive amination, which is highly efficient for large-scale production.[6][7]

Materials & Equipment:

  • N-Benzylpiperidin-4-one

  • Methanol

  • Ammonia gas

  • Raney-Nickel (slurry in water)

  • Hydrogen gas

  • High-pressure reactor (autoclave) with gas inlet, pressure gauge, and temperature control

  • Filtration apparatus (e.g., Celite bed)

Procedure:

  • Reactor Charging: Charge the high-pressure reactor with N-benzylpiperidin-4-one (1.0 equiv.) and Methanol (2 volumes).

  • Ammonolysis: Cool the mixture to below 10 °C. Carefully pass ammonia gas into the reactor until saturation is achieved. The formation of the intermediate imine is critical for the subsequent reduction.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add Raney-Nickel catalyst (approx. 10% w/w of the starting material).

  • Hydrogenation: Seal the reactor. Pressurize with hydrogen gas to 0.5 kg, then vent. Repeat this process 2-3 times to purge the system. Finally, pressurize the reactor with hydrogen to 2-3 kg pressure.

  • Reaction Execution: Heat the reaction mixture to 75-80 °C. Maintain the hydrogen pressure and temperature, monitoring the reaction progress by analyzing aliquots via HPLC or TLC until the starting ketone is consumed.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen pressure. Filter the reaction mixture through a bed of Celite to remove the Raney-Ni catalyst. Wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 1-benzylpiperidin-4-amine, typically as an oil, which can be used directly in the next step. Purity is typically >99% by GC.[6]

Protocol 2: Debenzylation to 4-Aminopiperidine

This step removes the N-benzyl protecting group to reveal the key 4-aminopiperidine intermediate. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation.

Materials & Equipment:

  • 1-Benzylpiperidin-4-amine (from Protocol 1)

  • Methanol

  • Palladium on Carbon (5% wet Pd/C)

  • Hydrogen gas

  • Hydrogenation reactor

Procedure:

  • Reactor Charging: Dissolve the crude 1-benzylpiperidin-4-amine (1.0 equiv.) in methanol.

  • Catalyst Addition: Carefully add 5% wet Pd/C (approx. 0.15 parts by weight) to the reactor under an inert atmosphere.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize with hydrogen gas.

  • Reaction Execution: Stir the mixture at room temperature (25-35 °C) under hydrogen pressure. Monitor the reaction for the disappearance of the starting material by HPLC.

  • Work-up and Isolation: Upon completion, vent the reactor and filter the catalyst through Celite. The resulting methanolic solution of 4-aminopiperidine is often used directly in the next step to avoid handling the volatile and potentially air-sensitive free amine.

Protocol 3: Carbamoylation to tert-Butyl piperidin-4-ylcarbamate (Boc-4-AP)

This final step introduces the carbamate group. The use of di-tert-butyl dicarbonate (Boc₂O) is a clean, high-yielding method suitable for large-scale work.[11]

Materials & Equipment:

  • Methanolic solution of 4-aminopiperidine (from Protocol 2)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., triethylamine or NaOH solution)

  • Reaction vessel with stirring and temperature control

Procedure:

  • Reaction Setup: To the methanolic solution of 4-aminopiperidine (1.0 equiv.), add a base such as triethylamine (1.2 equiv.) or cool the solution and add aqueous NaOH.[11]

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in a suitable solvent (e.g., THF or added dropwise neat if liquid) while maintaining the temperature below 10 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until completion, as monitored by HPLC. This is typically complete within a few hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue can then be partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product with high purity.

Process Optimization & Analytical QC

For a successful large-scale campaign, several parameters must be tightly controlled.

ParameterRecommendationRationale & Justification
Catalyst Selection Raney-Ni for amination; Pd/C for debenzylation.Raney-Ni is a cost-effective and highly active catalyst for the reductive amination of ketones.[6][7] Pd/C is the industry standard for clean and efficient hydrogenolysis of benzyl groups.[12]
Solvent Choice Methanol is a common choice for both hydrogenation steps.It has good solvating properties for the substrates and intermediates and is compatible with the catalysts. Its low boiling point facilitates removal.
Pressure & Temp. Amination: 2-3 kg H₂, 75-80 °C. Debenzylation: Atmospheric H₂, 25-35 °C.These conditions are optimized for high conversion and selectivity while minimizing side reactions. The higher temperature for amination drives the equilibrium towards the imine intermediate.[6]
Safety Use of high-pressure reactors, proper grounding, inerting procedures.Hydrogen is highly flammable, and Raney-Ni can be pyrophoric. Strict adherence to safety protocols is non-negotiable.

Analytical Quality Control:

  • In-Process Control (IPC): HPLC or GC is essential to monitor reaction completion, preventing unnecessary processing time and identifying potential side reactions early.[11]

  • Final Product QC: The final product should be characterized by:

    • HPLC: To determine purity (>99.5% is typical for pharmaceutical intermediates).[13]

    • NMR (¹H and ¹³C): To confirm the chemical structure.[6]

    • Mass Spectrometry (MS): To confirm the molecular weight.[11]

Troubleshooting Common Issues

IssueProbable CauseRecommended Solution
Incomplete Reductive Amination Inactive catalyst; insufficient ammonia or hydrogen pressure.Ensure catalyst activity is high. Increase ammonia saturation or hydrogen pressure. Verify reactor integrity for leaks.
Formation of Dimer Byproducts A secondary amine byproduct can react with another ketone molecule.Maintain a sufficient excess of ammonia to favor the formation of the primary amine.
Urea Byproduct in Carbamoylation Occurs if using isocyanate-generating reagents (e.g., triphosgene) improperly.[11]Use direct acylating agents like Boc₂O, which are less prone to this side reaction. Ensure controlled temperature and order of addition.[11]
Poor Yield in Debenzylation Catalyst poisoning; insufficient hydrogen.Ensure starting material is free of catalyst poisons (e.g., sulfur compounds). Use a fresh, active catalyst and ensure adequate hydrogen supply.

Conclusion

The synthesis of piperidin-4-yl-carbamates on a large scale is a well-established but technically demanding process. The presented three-protocol strategy, centered on a robust reductive amination of N-benzyl-4-piperidone, offers a reliable and economically viable pathway. Success in manufacturing hinges on careful control of reaction parameters, strict adherence to safety protocols, and rigorous analytical monitoring throughout the process. This approach provides a clear and validated route for producing high-purity intermediates essential for the development of next-generation pharmaceuticals.

References

  • Devarasetty, S., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-777. [Link]

  • Pothuri, V. V., et al. (2021). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. Available at: [Link]

  • Gao, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3847-3850. [Link]

  • Theravance, Inc. (2023). Novel process for the preparation of 1-(2-{4-[(4-carbamoylpiperidin-1-yl)methyl]- n-methylbenzamido}ethyl)piperidin-4-yl n-({1,1'-biphenyl}-. Google Patents.
  • Pfizer, Inc. (2021). Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. ACS Publications. Available at: [Link]

  • Janssen Pharmaceutica. (1976). N-(4-piperidinyl)-n-phenylamides and -carbamates. Google Patents.
  • Niphakis, M. J., et al. (2011). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC. Available at: [Link]

  • Fallacara, A. L., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC. Available at: [Link]

  • ACADIA Pharmaceuticals Inc. (2020). Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C. Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Tert-butyl N-piperidin-4-ylcarbamate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • The Scripps Research Institute. (2013). Carbamate compounds and of making and using same. Google Patents.
  • Kliachyna, M. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Chen, D., et al. (2016). Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane. ACS Publications. Available at: [Link]

  • Ciba Specialty Chemicals Corp. (2008). Method for the production of 4-formylaminopiperidine derivatives. ResearchGate. Available at: [Link]

  • Gemo, P., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. PMC. Available at: [Link]

  • Hegedüs, L., et al. (2021). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Głowacka, I. E., et al. (2021). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. PMC. Available at: [Link]

  • Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Chaturvedi, D. (2025). Various Approaches for the Synthesis of Organic Carbamates. ResearchGate. Available at: [Link]

  • DTIC. (2025). Piperidine Synthesis. DTIC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Kamal, I., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Liu, R., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Beaver, M. G., et al. (2020). Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums. Organic Process Research & Development. Available at: [Link]

  • Zhejiang University of Technology. (2020). Method for preparing 4-Boc-aminopiperidine. Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Aminopiperidine in Advancing Chemical Synthesis and Material Science. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Rani, B. L., et al. (2019). Reagents and conditions: i) tert‐butyl‐ piperidin‐4yl‐carbamate, DIPEA,... ResearchGate. Available at: [Link]

  • Chessum, N., et al. (2018). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). ResearchGate. Available at: [Link]

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Sources

Application

Analytical methods for 4-(Aminomethyl)piperidin-1-ylmethanone characterization

An Application Note and Protocol Guide for the Analytical Characterization of Amides Derived from 4-(Aminomethyl)piperidine **Abstract This guide provides a comprehensive framework of analytical methodologies for the che...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the Analytical Characterization of Amides Derived from 4-(Aminomethyl)piperidine

**Abstract

This guide provides a comprehensive framework of analytical methodologies for the chemical characterization of 4-(aminomethyl)piperidin-1-ylmethanone and its analogues. These compounds are pivotal building blocks in medicinal chemistry and drug discovery. Ensuring their structural integrity, purity, and stability is paramount for the reliability of subsequent research and development activities. This document outlines detailed, field-proven protocols for identity confirmation, purity assessment, and impurity profiling using a multi-technique approach, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Introduction and Physicochemical Profile

The 4-(aminomethyl)piperidine scaffold is a common feature in many active pharmaceutical ingredients (APIs).[1] Its derivatives, particularly amides formed at the piperidine nitrogen, are of significant interest. For the purpose of this guide, we will focus on the characterization of compounds where the piperidine nitrogen has formed a methanone (amide) linkage, a structure central to many synthetic pathways.[2]

Accurate analytical characterization is a cornerstone of drug development. It validates synthetic routes, informs stability studies, and is a critical component of quality control. The presence of two basic nitrogen atoms (a primary amine and a secondary amide) in the target molecule requires careful method development to achieve robust and reliable results.

Table 1: Physicochemical Properties of the Core Moiety: 4-(Aminomethyl)piperidine

Property Value Source
Molecular Formula C₆H₁₄N₂ PubChem[3]
Molecular Weight 114.19 g/mol PubChem[3]
Boiling Point 200 °C ChemicalBook[4]
Melting Point 25 °C ChemicalBook[4][5]
Appearance Liquid after melting, solid at room temp ChemicalBook[4]

| pKa | 10.53 ± 0.10 (Predicted) | ChemicalBook[5] |

Analytical Characterization Workflow

A multi-faceted approach is essential for the unambiguous characterization of a novel chemical entity. Spectroscopic methods provide structural information, while chromatographic techniques assess purity and quantify impurities. The relationship between these methods forms a self-validating analytical workflow.

G cluster_0 Identity & Structure Elucidation cluster_1 Purity & Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C, 2D) Confirmation Confirmed Structure & Purity Report NMR->Confirmation MS Mass Spectrometry (GC-MS or LC-MS) MS->Confirmation FTIR FTIR Spectroscopy FTIR->Confirmation HPLC RP-HPLC (Assay, Purity, Stability) HPLC->Confirmation GCMS_Imp GC-MS (Residual Solvents, Volatiles) GCMS_Imp->Confirmation Synthesis Synthesized Compound Synthesis->NMR Structural ID Synthesis->MS Structural ID Synthesis->FTIR Structural ID Synthesis->HPLC Purity Analysis Synthesis->GCMS_Imp Purity Analysis

Caption: Integrated workflow for analytical characterization.

Chromatographic Methods for Purity and Assay

Chromatography is the gold standard for separating the main compound from impurities, including starting materials, by-products, and degradation products.

Stability-Indicating Reversed-Phase HPLC (RP-HPLC)

A stability-indicating RP-HPLC method is crucial for quantifying the compound in the presence of its potential degradants.[6] The dual basicity of the molecule necessitates careful control of the mobile phase pH to ensure good peak shape and reproducibility.[7]

Expertise & Causality:

  • Column Choice: A C18 reversed-phase column is selected for its versatility and effectiveness in retaining moderately polar compounds like our target molecule.[6]

  • Mobile Phase: A phosphate buffer is used to maintain a constant pH, which is critical for preventing peak tailing associated with basic amines. Acetonitrile is a common organic modifier. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable runtime.

  • Detection: The molecule lacks a strong chromophore, making low UV wavelength detection (e.g., 210 nm) necessary for adequate sensitivity.[6]

Experimental Protocol: RP-HPLC

  • Instrumentation and Conditions:

    • HPLC System: A standard system with a quaternary pump, autosampler, column oven, and a PDA or UV detector.

    • Detailed parameters are summarized in Table 2.

  • Reagent and Sample Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 6.8 with phosphoric acid. Filter through a 0.45 µm filter.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Diluent: A 50:50 mixture of Mobile Phase A and B.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of diluent.

    • Working Standard (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with diluent.

    • Sample Solution (50 µg/mL): Prepare the sample to be tested at the same concentration as the working standard using the diluent.

  • Forced Degradation Study (Method Validation):

    • To demonstrate specificity, subject the sample solution to stress conditions:

      • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60°C for 4 hours, then neutralize.

      • Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 60°C for 2 hours, then neutralize.

      • Oxidative Degradation: Add 1 mL of 3% H₂O₂ and store at room temperature for 24 hours.[6]

      • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.[6]

    • Dilute all stressed samples to the target concentration and analyze by HPLC. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main compound peak.

Table 2: Recommended RP-HPLC Method Parameters

Parameter Recommended Condition Rationale
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) Good retention for moderately polar compounds.[6]
Mobile Phase A: 20 mM Phosphate Buffer, pH 6.8B: Acetonitrile Buffered pH prevents peak tailing of amines.[7]
Gradient 0-5 min: 5% B5-20 min: 5% to 70% B20-25 min: 70% B25-26 min: 70% to 5% B26-30 min: 5% B Ensures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Column Temp. 30°C Improves peak shape and ensures reproducible retention times.
Detection UV at 210 nm Maximizes sensitivity as the molecule lacks a strong chromophore.[6]

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from synthesis or volatile by-products.[8] For some less volatile piperidine derivatives, derivatization may be necessary to improve thermal stability, but this compound is likely amenable to direct analysis.[9][10]

Experimental Protocol: GC-MS for Impurity Profiling

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., with an Electron Ionization source).

    • Detailed parameters are summarized in Table 3.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the sample and dissolve it in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

    • Ensure the sample is fully dissolved. If not, sonication may be applied.

    • Filter the solution through a 0.22 µm syringe filter prior to injection to prevent contamination of the GC inlet.

Table 3: Recommended GC-MS Operating Conditions

Parameter Recommended Condition Rationale
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) General purpose column suitable for a wide range of analytes.[6]
Carrier Gas Helium at a constant flow of 1.0 mL/min Inert carrier gas providing good chromatographic efficiency.
Oven Program Initial 50°C, hold 2 min; Ramp 10°C/min to 280°C; Hold 10 min Broad temperature range to elute both volatile and less volatile impurities.[6]
Injector Temp. 250°C Ensures rapid vaporization of the sample without thermal degradation.
Injection Mode Splitless (or high split ratio for concentrated samples) Maximizes sensitivity for trace impurity analysis.
MS Source Temp. 230°C Standard temperature for EI source.
Ionization Electron Ionization (EI) at 70 eV Provides reproducible fragmentation patterns for library matching (e.g., NIST).

| Mass Range | m/z 40-500 | Covers the expected mass of the parent compound and likely impurities. |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information, allowing for the mapping of the carbon-hydrogen framework.[11] Both ¹H and ¹³C NMR are required for complete structural confirmation.

Expertise & Causality:

  • Solvent Choice: Deuterated chloroform (CDCl₃) is a good first choice. If solubility is an issue, deuterated methanol (CD₃OD) or DMSO-d₆ can be used. The choice of solvent can affect the chemical shifts of exchangeable protons (N-H).

  • Internal Standard: Tetramethylsilane (TMS) is used to provide a reference point (0.00 ppm) for the chemical shift scale.

  • 2D NMR: Techniques like COSY (H-H correlation) and HSQC (C-H correlation) are used to unambiguously assign signals and confirm the connectivity of atoms within the molecule, which is a key part of a self-validating protocol.

cluster_input cluster_analysis cluster_confirmation H_NMR Acquire ¹H NMR Integrate Integrate ¹H signals (Proton Count) H_NMR->Integrate Shifts Analyze Chemical Shifts (Functional Groups) H_NMR->Shifts Splitting Analyze Splitting Patterns (Neighboring Protons) H_NMR->Splitting C_NMR Acquire ¹³C NMR C_NMR->Integrate C_NMR->Shifts C_NMR->Splitting COSY Acquire 2D COSY (H-H Connectivity) Integrate->COSY Shifts->COSY Splitting->COSY HSQC Acquire 2D HSQC (C-H Connectivity) COSY->HSQC Final Assemble Fragments & Confirm Final Structure HSQC->Final

Caption: Logical workflow for structural elucidation using NMR data.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A longer acquisition time is typically needed due to the low natural abundance of ¹³C.

  • Data Processing: Process the FID (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm.

Table 4: Summary of Expected ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated ranges based on typical values for similar structures. The exact shifts will depend on the specific amide substituent and solvent used.)

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity / Notes
Amide N-H 7.5 - 8.5 - Broad singlet, exchangeable with D₂O
Amide C=O - 165 - 175 -
Piperidine H2, H6 (axial/eq) 2.8 - 4.0 40 - 50 Multiplets
Piperidine H3, H5 (axial/eq) 1.2 - 1.9 25 - 35 Multiplets
Piperidine H4 1.5 - 2.2 35 - 45 Multiplet
-CH₂-NH₂ 2.5 - 2.8 45 - 55 Doublet (coupled to H4)

| -CH₂-NH₂ | 1.2 - 1.8 | - | Broad singlet (2H), exchangeable with D₂O |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, it is particularly useful for confirming the presence of the primary amine and the secondary amide, distinguishing it from potential precursors or side-products.

Expertise & Causality: The key is to identify the characteristic vibrations of the N-H and C=O bonds.

  • Primary Amine (-NH₂): This group will show two distinct N-H stretching bands because of symmetric and asymmetric stretching modes.[12][13]

  • Secondary Amide (-CO-NH-): This group shows only one N-H stretching band. Its most prominent feature is the very strong C=O stretch (Amide I band) and a strong N-H bend (Amide II band).[14][15] The conjugation in amides lowers the C=O stretching frequency compared to ketones.[15]

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • Solid: Prepare a KBr (potassium bromide) pellet by mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

    • Liquid/Oil: Place a thin film of the sample between two salt (NaCl or KBr) plates.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.

Table 5: Summary of Key Expected FTIR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity Notes
Primary Amine N-H Asymmetric & Symmetric Stretch 3400 - 3250 (two bands) Medium, Sharp A key diagnostic feature for the -CH₂NH₂ group.[16]
Primary Amine N-H Scissoring (Bend) 1650 - 1580 Medium to Strong Confirms the primary amine.[16]
Secondary Amide N-H Stretch 3370 - 3170 (one band) Medium Should be distinct from the primary amine stretches.[14]
Secondary Amide C=O Stretch (Amide I) 1680 - 1630 Strong The most intense peak in the spectrum.[14][15]
Secondary Amide N-H Bend (Amide II) 1570 - 1515 Strong Another key amide peak, often next to the Amide I band.[14]
Aliphatic C-H C-H Stretch 2950 - 2850 Medium to Strong Confirms the piperidine and methylene groups.

| Aliphatic C-N | C-N Stretch | 1250 - 1020 | Medium to Weak | Present in the fingerprint region.[16] |

Conclusion

The analytical characterization of 4-(aminomethyl)piperidin-1-ylmethanone derivatives requires a synergistic combination of chromatographic and spectroscopic techniques. The protocols detailed in this application note provide a robust starting point for researchers to confirm the identity, purity, and stability of these important chemical entities. By understanding the rationale behind each method and parameter, scientists can confidently develop and validate analytical procedures that ensure data integrity and support the advancement of drug discovery and development programs.

References

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
  • University of Calgary. IR Spectroscopy Tutorial: Amines.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • The Chem Master. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • ChemicalBook. (2026). 4-(Aminomethyl)
  • Sutcliffe, O. et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). PubMed.
  • BenchChem. (2025). A Comparative Analysis of Synthetic Methods for 1-(4-(Aminomethyl)piperidin-1-yl)ethanone.
  • PubChem. 4-(Aminomethyl)piperidine.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Sigma-Aldrich. (4-amino-phenyl)-piperidin-1-yl-methanone AldrichCPR.
  • ChemicalBook. (2026). 4-(Aminomethyl)piperidine.
  • Arulraj, R. et al. (2021).
  • Sapphire Bioscience. (4-(Aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone.
  • BenchChem. (2025). Application Note: Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine.

Sources

Method

Application Notes and Protocols: HPLC and LC-MS/MS Methods for Piperidine Derivative Purity Assessment

Executive Summary & Regulatory Context Piperidine derivatives form the structural backbone of numerous active pharmaceutical ingredients (APIs), including analgesics (e.g., fentanyl analogs), antipsychotics (e.g., halope...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

Piperidine derivatives form the structural backbone of numerous active pharmaceutical ingredients (APIs), including analgesics (e.g., fentanyl analogs), antipsychotics (e.g., haloperidol, risperidone), and anti-obesity agents (e.g., rimonabant)[1][2]. Ensuring the purity of these compounds is a critical regulatory requirement, as process-related impurities and degradation products can severely compromise drug safety and efficacy[3][4].

The International Council for Harmonisation (ICH) establishes strict frameworks for impurity profiling. Specifically, ICH Q3A(R2) governs impurities in new drug substances (APIs), while ICH Q3B(R2) addresses degradation products in finished drug products[5][6][7]. For standard organic impurities, regulatory thresholds dictate when an impurity must be reported, identified, or toxicologically qualified[5]. However, when piperidine acts as a potential genotoxic impurity (PGI)—such as in the synthesis of rimonabant—it falls under the purview of ICH M7 , requiring control at parts-per-million (ppm) or parts-per-billion (ppb) levels to remain below the Threshold of Toxicological Concern (TTC)[2][6].

Analytical Challenges & Mechanistic Solutions

Analyzing piperidine and its derivatives presents unique physicochemical challenges that dictate the choice of analytical methodology:

  • Lack of a Strong Chromophore: Unsubstituted piperidine and many of its aliphatic derivatives lack a conjugated π -electron system, resulting in poor ultraviolet (UV) absorbance[8].

    • Mechanistic Solution: Pre-column derivatization using reagents like 4-toluenesulfonyl chloride (tosylation) introduces a strongly UV-active aromatic ring, enabling highly sensitive detection via High-Performance Liquid Chromatography with UV detection (HPLC-UV)[9][10].

  • Severe Peak Tailing: Piperidines are secondary amines. In reversed-phase (RP) chromatography, the basic nitrogen interacts strongly with unreacted, acidic residual silanols on silica-based stationary phases, causing severe peak tailing and loss of resolution.

    • Mechanistic Solution: Utilizing highly end-capped C18 columns and acidic mobile phase modifiers (e.g., 0.1% phosphoric acid or 0.05% formic acid) protonates the amine and suppresses silanol ionization, ensuring sharp, symmetrical peaks[2][9].

  • Low Molecular Weight & Volatility in MS: While the piperidine nitrogen has a high proton affinity ideal for positive Electrospray Ionization (ESI+) in LC-MS/MS, its low mass ( m/z 86.1) can cause it to be lost in the solvent front or obscured by matrix noise[1][11].

    • Mechanistic Solution: Derivatization with acetyl chloride forms N-acetylpiperidine, which increases hydrophobicity (improving RP retention) and enhances ionization efficiency, allowing for ultra-trace quantification[2][12].

Impurity Profiling Workflow

PiperidineWorkflow A API Sample Collection & Preparation B Chemical Derivatization (e.g., Tosylation/Acetylation) A->B Enhance Detectability C Chromatographic Separation (End-Capped C18 Column) B->C Injection D1 HPLC-UV Analysis (Routine Purity >0.05%) C->D1 High Thresholds D2 LC-MS/MS (MRM) (Genotoxic Traces <0.05%) C->D2 Trace Thresholds E Data Processing & ICH Compliance Evaluation D1->E Assay Data D2->E PGI Data

Caption: Workflow for piperidine derivative impurity profiling and regulatory compliance.

Experimental Protocols

Protocol 1: RP-HPLC-UV Method for Routine Purity & Process Impurities

This method utilizes pre-column derivatization to quantify piperidine impurities in bulk drug substances (e.g., Artane) where standard UV detection is otherwise insufficient[9][10].

Materials & Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or equivalent)

  • 0.1% Phosphoric acid ( H3​PO4​ )

  • 4-Toluenesulfonyl chloride (Derivatizing agent)

  • Sodium hydroxide (NaOH) buffer

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the API sample and dissolve it in 10 mL of acetonitrile to achieve a 1 mg/mL concentration[8].

  • Pre-Column Derivatization: Transfer 1.0 mL of the sample solution to a reaction vial. Add 0.5 mL of NaOH buffer (to neutralize HCl formed during the reaction) and 0.5 mL of a 1% 4-toluenesulfonyl chloride solution in acetonitrile. Vortex and incubate at 40°C for 20 minutes to ensure complete tosylation[9][10].

  • Chromatographic Conditions:

    • Column: Inertsil C18 (250 × 4.6 mm I.D., 5 µm particle size)[9].

    • Mobile Phase: Isocratic elution consisting of Water with 0.1% phosphoric acid (Phase A) and Acetonitrile (Phase B) in a 32:68 (v/v) ratio[9][10].

    • Flow Rate: 1.0 mL/min[9].

    • Column Temperature: Maintained at 30°C to ensure reproducible retention times[9].

    • Detection: UV absorbance at 254 nm.

  • Self-Validation Check: Inject a reagent blank to confirm no interfering peaks elute at the retention time of the derivatized piperidine. System suitability is achieved if the theoretical plate count for the piperidine peak is > 5,000 and the Relative Standard Deviation (RSD) for five replicate standard injections is ≤ 2.0%[9].

Protocol 2: High-Sensitivity LC-MS/MS Assay for Genotoxic Piperidine Traces

When piperidine is a suspected genotoxic impurity (e.g., in rimonabant synthesis), LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is required to achieve part-per-billion (ppb) sensitivity[1][2].

Materials & Reagents:

  • Methanol (LC-MS Grade)

  • 0.05% Formic acid in water (LC-MS Grade)

  • Acetyl chloride & Acetone (for derivatization)[12]

Step-by-Step Methodology:

  • Sample Preparation & Derivatization: Accurately transfer 0.2 mL of the API sample solution (dissolved in methanol) into a 2 mL volumetric flask. Add 0.2 mL of acetyl chloride followed by 0.3 mL of acetone to form N-acetylpiperidine. Dilute to the mark with methanol and mix well[12].

  • Chromatographic Conditions:

    • Column: Atlantis C18 (100 × 3.9 mm, 5 µm) chosen for its robustness and selectivity towards polar amines[2].

    • Mobile Phase: Gradient elution using 0.05% Formic acid in water (Phase A) and Methanol (Phase B)[2]. Formic acid acts as a proton donor, crucial for ESI+ efficiency.

    • Flow Rate: 1.0 mL/min (split if necessary before entering the MS source)[2].

    • Injection Volume: 5.0 µL[2].

    • Column Temperature: 30°C[2].

  • Mass Spectrometry (MS/MS) Parameters:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor the precursor-to-product ion transition for piperidine (typically m/z 86.1 70.1 for underivatized, or the corresponding mass for the acetylated derivative)[1].

    • Collision Energy: Optimized at 15 eV for piperidine fragmentation[1].

  • Self-Validation Check: The method must demonstrate a Signal-to-Noise (S/N) ratio 10 at the Lower Limit of Quantification (LLOQ). Spike recovery in the API matrix must fall between 85% and 115% to confirm the absence of severe ion suppression[1][2].

Data Presentation & Method Performance

Table 1: ICH Q3A/Q3B Thresholds for Impurities in Small Molecules

Note: Thresholds depend on the maximum daily dose of the drug. The values below represent standard starting points for doses < 2g/day[5][13].

Regulatory ThresholdICH Q3A (Drug Substance)ICH Q3B (Drug Product)Action Required
Reporting Threshold 0.05%0.1%Impurity must be reported in regulatory submissions.
Identification Threshold 0.10%0.2%Impurity structure must be analytically identified.
Qualification Threshold 0.15%0.2%Toxicological safety data must be provided.
Table 2: LC-MS/MS Quantitative Performance for Piperidine Derivatives

Data synthesized from validated LC-MS/MS assays for piperidine and its pharmaceutical derivatives[1][2].

CompoundPrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)LLOQ (ng/mL)Linearity Range
Piperidine 86.170.1150.030.03 - 400 ng/mL
Ropivacaine 275.2126.1200.050.05 - 500 ng/mL
Fentanyl 337.2188.2250.010.01 - 200 ng/mL
Haloperidol 376.2165.1300.050.05 - 400 ng/mL

References

  • Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL:[Link]

  • Evaluating Impurities in New Drugs to Prevent Delays in Development Source: Premier Research URL:[Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

  • REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING Source: International Journal of Creative Research Thoughts (IJCRT) URL:[Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride Source: Researcher.life / ResearchGate URL:[Link]

  • Forced degradation and impurity profiling: Impurity profiling Source: Dphen1 URL:[Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant Source: Alternative Therapies In Health And Medicine URL:[Link]

  • N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography Source: National Science Foundation (NSF PAR) URL:[Link]

Sources

Application

Application Note: Strategic Implementation of Fluorophenyl Piperidines in CNS Drug Discovery

Executive Summary The development of Central Nervous System (CNS) therapeutics requires a delicate balance between target affinity, metabolic stability, and blood-brain barrier (BBB) penetrability. The fluorophenyl piper...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Central Nervous System (CNS) therapeutics requires a delicate balance between target affinity, metabolic stability, and blood-brain barrier (BBB) penetrability. The fluorophenyl piperidine scaffold has emerged as a privileged pharmacophore in neuropharmacology, forming the structural backbone of numerous antipsychotics, antidepressants, and neuroprotective agents (e.g., Haloperidol, Paroxetine, Pimavanserin). This application note provides an in-depth mechanistic analysis of this scaffold and outlines self-validating experimental protocols for evaluating fluorophenyl piperidine derivatives in CNS drug discovery.

Mechanistic Rationale: The "Fluorophenyl-Piperidine" Synergy

The success of this structural motif is not coincidental; it is rooted in precise physicochemical and spatial causality.

Target Engagement via the Piperidine Ring

The piperidine ring provides a basic nitrogen atom that is typically protonated at physiological pH (7.4). This positively charged nitrogen is essential for anchoring the drug to aminergic G-protein coupled receptors (GPCRs) and monoamine transporters. It forms a critical electrostatic salt bridge with conserved aspartate residues (e.g., Asp3.32 in the dopamine D2 and serotonin 5-HT2A receptors)[1][2].

Physicochemical Tuning: Lipophilicity and pKa Modulation

The strategic substitution of hydrogen with fluorine profoundly alters the molecule's pharmacokinetic profile:

  • BBB Penetration: Fluorine's high electronegativity and low polarizability increase the lipophilicity (LogP) of the phenyl ring without significantly increasing the van der Waals volume. This enhances passive transcellular diffusion across the lipid-rich blood-brain barrier[3][4].

  • Mitigation of P-glycoprotein (P-gp) Efflux: P-gp transporters actively efflux highly basic, lipophilic compounds from the brain. By introducing fluorine atoms, the strong inductive electron-withdrawing effect pulls electron density away from the piperidine nitrogen. This lowers the pKa of the amine (often from ~9.8 down to 7.5–8.0), increasing the fraction of neutral molecules at physiological pH. This precise pKa tuning reduces P-gp recognition and mitigates hERG-mediated cardiotoxicity[5][6].

Metabolic Stability

Hepatic Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for hydroxylation. The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol). Placing a fluorine atom at metabolically labile sites (such as the para-position of the phenyl ring) effectively blocks oxidative degradation, prolonging the drug's half-life and reducing the formation of reactive metabolites[7][8].

Quantitative Profiling: Impact of Fluorination

The following table summarizes the causal impact of fluorine substitution on the physicochemical and pharmacological properties of the piperidine scaffold.

ParameterUnsubstituted Phenyl PiperidineFluorophenyl Piperidine AnalogCausality / Mechanistic Impact
pKa (Nitrogen) 9.5 – 10.07.5 – 8.5Inductive electron-withdrawing effect reduces basicity, lowering P-gp efflux liability[5].
LogD (pH 7.4) ~1.5~2.5 – 3.0Increased hydrophobicity drives passive diffusion across the BBB[4].
CYP450 Clearance High (Rapid Oxidation)Low (Stable)The robust C-F bond blocks aromatic hydroxylation and N-dealkylation pathways[8][9].
5-HT2A / D2 Affinity Baseline (e.g., Ki​ ~100 nM)Enhanced (e.g., Ki​ ~2–10 nM)Fluorine participates in orthogonal multipolar interactions within the receptor pocket[2].

Optimization Workflow

The following diagram illustrates the logical workflow for optimizing and validating fluorophenyl piperidine candidates in CNS drug discovery.

CNS_Workflow A Fluorophenyl Piperidine Scaffold Design B pKa Modulation & Lipophilicity Tuning A->B Inductive Effect C Metabolic Stability (C-F Bond Protection) A->C CYP450 Blockade D In Vitro Screening: GPCR Binding Assays B->D Optimized Basicity C->D Target Engagement E PAMPA-BBB & P-gp Efflux Profiling D->E Hit Confirmation F In Vivo CNS Efficacy & Pharmacokinetics E->F BBB Penetrant

Caption: Logical workflow for the optimization and validation of fluorophenyl piperidine CNS drug candidates.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system , incorporating internal controls that automatically flag assay failures.

Protocol A: PAMPA-BBB Assay for Permeability Evaluation

Purpose: To evaluate the passive blood-brain barrier permeability of fluorinated analogs. Self-Validation Mechanism: Co-incubation with Lucifer Yellow (a paracellular marker). If Lucifer Yellow permeates the membrane, the lipid integrity is compromised, and the well's data is automatically invalidated.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the fluorophenyl piperidine candidate in DMSO. Dilute to 10 µM in PBS (pH 7.4) containing 100 µM Lucifer Yellow.

  • Membrane Coating: Coat the PVDF membrane of the donor plate (Millipore) with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Assembly: Add 300 µL of the drug/Lucifer Yellow solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells. Carefully mate the donor plate with the acceptor plate.

  • Incubation: Incubate the assembly at 37°C for 18 hours in a humidified environment to prevent evaporation.

  • Quantification: Separate the plates. Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm) in the acceptor plate. If fluorescence exceeds background by >5%, discard the well.

  • Analysis: Quantify the drug concentration in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

Protocol B: Radioligand Binding Assay for 5-HT2A / D2 Receptors

Purpose: To quantify the binding affinity ( Ki​ ) of the drug candidate. Self-Validation Mechanism: Calculation of Specific Binding. The assay includes a "Total Binding" well and a "Non-Specific Binding" (NSB) well containing a massive excess of a known competitor. If Total Binding NSB, the assay self-identifies as invalid (indicating degraded receptor or radioligand).

Step-by-Step Methodology:

  • Membrane Preparation: Thaw CHO cell membranes expressing human 5-HT2A or D2 receptors. Homogenize in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Ligand Addition: In a 96-well plate, add 50 µL of the test compound (serial dilutions from 10 µM to 0.1 nM).

  • Control Wells: For Total Binding, add 50 µL of assay buffer instead of the test compound. For NSB, add 50 µL of 10 µM Ketanserin (for 5-HT2A) or Haloperidol (for D2).

  • Radioligand: Add 50 µL of [³H]-Ketanserin or [³H]-Spiperone (final concentration ~1 nM) to all wells.

  • Incubation & Filtration: Add 100 µL of membrane suspension to initiate the reaction. Incubate for 60 minutes at 25°C. Terminate by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Washing & Detection: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and measure radioactivity (CPM).

  • Calculation: Specific Binding = Total CPM - NSB CPM. Calculate IC50 using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol C: In Vitro Microsomal Stability Assay

Purpose: To verify that fluorine substitution successfully protects the piperidine/phenyl rings from CYP450-mediated oxidation. Self-Validation Mechanism: Inclusion of high-clearance (Verapamil) and low-clearance (Warfarin) controls. If Verapamil is not rapidly degraded, the microsomes lack enzymatic activity, invalidating the run.

Step-by-Step Methodology:

  • Reaction Mix: Combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration) and the test compound (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4).

  • Controls: Set up parallel reactions replacing the test compound with Verapamil (positive control) and Warfarin (negative control).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling: At time points 0, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Calculation: Determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) based on the natural log of the percentage remaining versus time.

References

  • Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current Topics in Medicinal Chemistry. 3

  • Fluorinated Molecules in the Diagnosis and Treatment of Neurodegenerative Diseases. (2009). Tandfonline. 7

  • The Many Roles for Fluorine in Medicinal Chemistry. (2008). ACS Publications. 8

  • Effective Application of Metabolite Profiling in Drug Design and Discovery. (2020). Journal of Medicinal Chemistry - ACS Publications. 9

  • Structure−Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine Analogs. ACS Publications. 1

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds. PMC. 2

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. 5

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. 6

Sources

Method

Application Notes and Protocols: A Guide to the Development of PET Radiotracers from Aminomethylpiperidine Precursors

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Aminomethylpiperidine Scaffold in PET Radiotracer Design The development of novel Positr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Aminomethylpiperidine Scaffold in PET Radiotracer Design

The development of novel Positron Emission Tomography (PET) radiotracers is a cornerstone of modern molecular imaging, enabling the non-invasive in vivo quantification of biological processes at the molecular level.[1] The selection of a suitable chemical scaffold for a PET tracer is critical, as it profoundly influences the tracer's pharmacokinetic and pharmacodynamic properties. The piperidine moiety is a privileged structure in medicinal chemistry, particularly for agents targeting the central nervous system (CNS), owing to its favorable physicochemical properties that often facilitate passage across the blood-brain barrier.[2]

This guide focuses on the use of aminomethylpiperidine precursors for the development of PET radiotracers. The aminomethyl group provides a versatile handle for chemical modification, allowing for the attachment of various functional groups or chelators for radiolabeling, while the piperidine ring can be tailored to optimize binding affinity, selectivity, and pharmacokinetic profile. This combination makes the aminomethylpiperidine scaffold a promising platform for creating novel imaging agents for a range of biological targets.

This document provides a comprehensive overview of the key stages in the development of PET radiotracers from aminomethylpiperidine precursors, from precursor synthesis and radiolabeling to purification and quality control. The protocols and insights provided are designed to be a practical resource for researchers in the field of radiopharmaceutical sciences.

I. Design and Synthesis of Aminomethylpiperidine Precursors

The journey to a successful PET radiotracer begins with the meticulous design and synthesis of a suitable precursor.[1] The precursor is the non-radioactive molecule that will be labeled with a positron-emitting radionuclide, most commonly Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C).

A. Rationale for Precursor Design

The design of an aminomethylpiperidine precursor is a multi-parameter optimization process. Key considerations include:

  • Target Affinity and Selectivity: The precursor must contain a pharmacophore that binds with high affinity and selectivity to the biological target of interest.

  • Site for Radiolabeling: A suitable leaving group (e.g., tosylate, mesylate, nitro group) or a functional group for prosthetic group attachment must be incorporated at a position that does not hinder target binding. For ¹⁸F-labeling, nucleophilic substitution is a common strategy.[3]

  • Physicochemical Properties: Properties such as lipophilicity (LogP), polar surface area (PSA), and molecular weight must be optimized to ensure good bioavailability, blood-brain barrier penetration (for CNS targets), and favorable pharmacokinetics.[2]

  • Metabolic Stability: The precursor should be designed to minimize metabolic degradation at the radiolabeling site and to avoid the formation of radiometabolites that could interfere with imaging.

B. General Synthetic Strategies

The synthesis of aminomethylpiperidine precursors typically involves multi-step organic synthesis. A generalized synthetic workflow is presented below.

G cluster_0 Precursor Synthesis Workflow start Commercially Available Piperidine Derivative step1 Functionalization of Piperidine Ring start->step1 step2 Introduction of Aminomethyl Group step1->step2 step3 Attachment of Targeting Moiety step2->step3 step4 Installation of Leaving Group for Radiolabeling step3->step4 end Final Aminomethylpiperidine Precursor step4->end G cluster_1 Radiolabeling Workflow start [¹⁸F]Fluoride Production trap Trap on Anion Exchange Cartridge start->trap elute Elute with K222/K₂CO₃ trap->elute dry Azeotropic Drying elute->dry react Add Precursor & Heat dry->react quench Quench Reaction react->quench purify Purification (HPLC) quench->purify formulate Formulation purify->formulate qc Quality Control formulate->qc end Final [¹⁸F]Radiotracer qc->end

Figure 2: A typical workflow for the synthesis of an ¹⁸F-labeled PET radiotracer.

III. Purification of the ¹⁸F-Labeled Radiotracer

After the radiolabeling reaction, the crude product contains the desired ¹⁸F-labeled compound, unreacted [¹⁸F]fluoride, the precursor, and potential byproducts. Purification is essential to ensure that the final product is suitable for injection. [4]High-performance liquid chromatography (HPLC) is the most common method for purifying PET radiotracers.

A. HPLC Purification Protocol

Instrumentation and Materials:

  • Semi-preparative HPLC system with a UV detector and a radioactivity detector

  • Semi-preparative C18 HPLC column

  • Mobile phase (e.g., acetonitrile/water mixture with or without additives like trifluoroacetic acid)

  • Collection vial

Procedure:

  • System Preparation:

    • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved on both the UV and radioactivity detectors.

  • Injection and Separation:

    • Inject the quenched reaction mixture onto the semi-preparative HPLC column.

    • Run the HPLC method to separate the components of the mixture. The desired radiolabeled product should have a different retention time than the precursor and other impurities.

  • Fraction Collection:

    • Monitor the chromatogram from the radioactivity detector.

    • Collect the fraction corresponding to the peak of the ¹⁸F-labeled product in a collection vial.

B. Formulation

The collected HPLC fraction is typically in a solvent mixture that is not suitable for injection. The final step is to formulate the purified radiotracer in a biocompatible solution. This is often achieved by solid-phase extraction (SPE).

Procedure:

  • Dilute the collected HPLC fraction with water.

  • Pass the diluted solution through a C18 SPE cartridge, which will trap the radiotracer.

  • Wash the cartridge with water to remove any remaining HPLC solvents.

  • Elute the radiotracer from the cartridge with a small volume of ethanol.

  • Dilute the ethanol solution with sterile saline for injection to the desired final concentration and solvent composition.

  • Pass the final solution through a sterile 0.22 µm filter into a sterile vial.

IV. Quality Control of the Final Radiotracer

Stringent quality control (QC) is mandatory to ensure the safety and efficacy of the PET radiotracer before administration to a subject. [5]The QC tests are designed to verify the identity, purity, and sterility of the final product.

Parameter Test Method Acceptance Criteria
Identity Co-injection with a non-radioactive standard on analytical HPLCThe retention time of the radioactive peak should match that of the standard.
Radiochemical Purity Analytical HPLC or Radio-TLC≥ 95% of the total radioactivity should be in the form of the desired radiotracer.
Radionuclidic Purity Gamma-ray spectroscopyThe energy spectrum should be characteristic of ¹⁸F (511 keV annihilation peak).
pH pH paper or pH meterTypically between 4.5 and 7.5.
Residual Solvents Gas Chromatography (GC)Levels of residual solvents (e.g., acetonitrile, ethanol, DMF) must be below specified limits.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) testBelow the specified limit (e.g., < 175 EU/V).
Sterility Incubation in culture mediaNo microbial growth. (This test is often performed retrospectively due to the short half-life of ¹⁸F).
Visual Inspection Visual examinationThe solution should be clear, colorless, and free of particulate matter.

Table 1: Key Quality Control Tests for ¹⁸F-Labeled PET Radiotracers.

Conclusion

The aminomethylpiperidine scaffold represents a valuable platform for the development of novel PET radiotracers. Its versatility allows for the fine-tuning of molecular properties to achieve optimal imaging characteristics. The successful development of a PET radiotracer from an aminomethylpiperidine precursor requires a multidisciplinary approach, integrating rational drug design, multi-step organic synthesis, and meticulous radiochemistry, purification, and quality control. The protocols and guidelines presented in this document provide a foundational framework for researchers and drug development professionals to navigate the complexities of this exciting field and to contribute to the advancement of molecular imaging.

References

  • Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. American Journal of Nuclear Medicine and Molecular Imaging, 2(1), 55–76.
  • BenchChem. (2025). Application Notes and Protocols: Development of Piperidine-Based Radioligands for Imaging. BenchChem.
  • Boscutti, G., et al. (2023). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry, 8(1), 27.
  • Chemin, L., et al. (2020). Room Temperature Al18F Labeling of 2-Aminomethylpiperidine-Based Chelators for PET Imaging. Chemistry – A European Journal, 26(15), 3299-3304.
  • Gao, M., et al. (2021). Fluorine-18 Radiochemistry for PET Imaging Applications—Fundamentals and Recent Advances. Chemical Reviews, 121(18), 10978-11036.
  • International Atomic Energy Agency. (2009). Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA.
  • Ly, J. (2016). Chemical Purity Analysis of PET Radiotracers via Microchip Capillary Electrophoresis. UCLA.
  • Mamat, C. (2017). Quality Control of PET Radiopharmaceuticals. In PET Radiochemistry. Springer.
  • Peko, T. D., et al. (2021). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. International Journal of Molecular Sciences, 22(5), 2285.
  • ChemPep. (n.d.). PET Probe Precursor Synthesis, Positron Emission Tomography. ChemPep Inc.
  • Song, Z., et al. (2025). New PET Tracers Advance Central Nervous System Imaging. SNMMI.
  • Tytgat, D., et al. (2022). The development status of PET radiotracers for evaluating neuroinflammation. Archives of Pharmacal Research, 45(11), 765-783.
  • Wang, Y., et al. (2024). Developing a Novel PET Tracer Targeting Sirtuin 1. Drug Design, Development and Therapy, 18, 863–872.
  • Windhorst, A. D., et al. (2026). Design, Synthesis and Preclinical Evaluation of a Brain-Permeable PET Tracer for P2Y12 Receptor Imaging in the Brain. Journal of Medicinal Chemistry.
  • Ye, Y., et al. (2022). Development of High Brain-Penetrant and Reversible Monoacylglycerol Lipase PET Tracers for Neuroimaging. Journal of Medicinal Chemistry, 65(4), 3123-3141.

Sources

Application

Cell-Based Functional Assays for Profiling Piperidine-Scaffold Compounds: A Comprehensive Guide to GPCR Modulation

Introduction & Mechanistic Context The piperidine scaffold is a cornerstone of modern pharmacology, currently standing as the most frequently utilized nitrogen heterocycle in FDA-approved drugs[1][2]. The evolutionary su...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The piperidine scaffold is a cornerstone of modern pharmacology, currently standing as the most frequently utilized nitrogen heterocycle in FDA-approved drugs[1][2]. The evolutionary success of this pharmacophore in drug discovery is not accidental; the basic nitrogen atom of the piperidine ring is perfectly suited to form a critical, strong salt bridge with conserved aspartate residues (e.g., Asp134 in 5-HT2C or Asp147 in the μ-opioid receptor) within the orthosteric binding pockets of G protein-coupled receptors (GPCRs)[3][4].

Because piperidine derivatives can act as full agonists, partial agonists, antagonists, or biased ligands, their pharmacological profiling requires robust, physiologically relevant cell-based functional assays. When a piperidine compound binds to a GPCR, it stabilizes a conformational state that dictates coupling to specific intracellular heterotrimeric G proteins (Gq, Gs, or Gi)[5].

G Ligand Piperidine Ligand GPCR GPCR Target Ligand->GPCR Gq Gq Protein GPCR->Gq Gs Gs Protein GPCR->Gs Gi Gi Protein GPCR->Gi PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits Ca2 Intracellular Ca2+ (FLIPR Assay) PLC->Ca2 cAMP_up Increased cAMP (TR-FRET Assay) AC->cAMP_up cAMP_down Decreased cAMP (TR-FRET Assay) AC->cAMP_down

GPCR Signaling Pathways: Gq triggers Calcium flux; Gs/Gi modulate cAMP levels.

Application Note 1: Gi/Gs-Coupled GPCRs – TR-FRET cAMP Assay

Causality & Assay Architecture

To measure cAMP fluctuations induced by Gs or Gi-coupled receptors, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard[6]. Piperidine-based libraries often contain compounds with intrinsic, short-lived autofluorescence that can confound standard fluorescent readouts. TR-FRET utilizes long-lifetime lanthanide fluorophores (such as Europium), allowing a time-delayed measurement (e.g., a 60 µs delay) that completely bypasses transient background autofluorescence[6][7].

The assay relies on a competitive immunoassay principle: endogenous cAMP produced by the cell competes with a fluorophore-labeled cAMP tracer for binding to a labeled anti-cAMP antibody[8][9]. Consequently, the TR-FRET signal is inversely proportional to intracellular cAMP levels[8].

Protocol: Antagonist Screening for a Gi-Coupled Receptor

Self-Validating System: To screen for a Gi antagonist, the assay must be self-validating. We must first stimulate the adenylyl cyclase pathway using Forskolin to raise the baseline cAMP, and simultaneously suppress the receptor with a reference agonist at its EC80 concentration[10]. A true antagonist will block the agonist, restoring the high cAMP levels.

  • Cell Preparation: Harvest CHO or HEK293 cells stably expressing the target Gi-coupled GPCR. Resuspend in Stimulation Buffer containing 0.5 mM IBMX. Causality Note: IBMX is a broad-spectrum phosphodiesterase inhibitor; its inclusion is critical to prevent the rapid enzymatic degradation of newly synthesized cAMP, ensuring signal accumulation.

  • Compound Addition: Dispense 5 µL of the piperidine test compounds (serially diluted) into a 384-well microplate. Add 5 µL of the cell suspension (e.g., 2,000 cells/well)[9].

  • Agonist Challenge: Add 5 µL of a reference agonist (at its predetermined EC80) combined with Forskolin (e.g., 2 µM)[10]. Incubate for 30 minutes at room temperature.

  • Detection Reagents: Add 5 µL of Europium-cAMP tracer and 5 µL of ULight-anti-cAMP antibody (or d2-labeled acceptor, depending on the specific kit)[9][10].

  • Incubation & Read: Incubate for 1 hour in the dark. Read on a TR-FRET compatible microplate reader (e.g., EnVision) with excitation at 320/340 nm and dual emission at 615 nm (donor) and 665 nm (acceptor)[8][9].

  • Validation Check: Calculate the Z'-factor using positive (full antagonist) and negative (vehicle) controls. A Z' > 0.6 confirms a robust assay window suitable for high-throughput screening[7][11].

Application Note 2: Gq-Coupled GPCRs – FLIPR Calcium Mobilization Assay

Causality & Assay Architecture

For Gq-coupled targets (e.g., 5-HT2A or 5-HT2C receptors), activation leads to a rapid, transient release of intracellular calcium. Traditional calcium dyes (like Fluo-4) require extensive washing to remove extracellular background dye. This wash step frequently causes cell detachment and high well-to-well variability[11][12]. To solve this, we utilize homogeneous assays like the FLIPR Calcium 5 or 6 Assay Kits. These kits incorporate an extracellular masking dye—a proprietary quencher that absorbs extracellular background fluorescence without requiring a wash step, maximizing the signal-to-noise ratio and preserving the integrity of fragile cell monolayers[11][12].

Workflow Step1 1. Seed Cells (96/384-well plate) Step2 2. Incubate Overnight (37°C, 5% CO2) Step1->Step2 Step3 3. Add Calcium Masking Dye (e.g., FLIPR Calcium 5) Step2->Step3 Step4 4. Dye Loading Incubation (1 hour at 37°C) Step3->Step4 Step5 5. Add Piperidine Compound (Agonist/Antagonist) Step4->Step5 Step6 6. Kinetic Read on FLIPR (Ex: 485nm, Em: 525nm) Step5->Step6

FLIPR Assay Workflow: Homogeneous mix-and-read protocol eliminating wash steps.

Protocol: Agonist Profiling for a Gq-Coupled Receptor

Self-Validating System: The protocol mandates a 10-second baseline read prior to compound injection. A stable baseline ensures that mechanical pipetting artifacts or spontaneous cellular calcium oscillations are not falsely interpreted as piperidine-induced agonism[13].

  • Cell Seeding: Plate cells in a 384-well clear-bottom black microplate (e.g., 10,000 cells/well). Incubate overnight at 37°C, 5% CO2[12].

  • Dye Loading: Reconstitute the FLIPR Calcium 5/6 reagent in assay buffer (1X HBSS + 20 mM HEPES + 2.5 mM Probenecid). Causality Note: Probenecid is a critical addition; it inhibits organic anion transporters in the cell membrane, preventing the cells from prematurely pumping the fluorophore out into the extracellular space[5][12]. Add an equal volume (e.g., 25 µL) of dye to the cells.

  • Incubation: Incubate for 1 hour at 37°C. This allows the AM-esterified dye to permeate the cell membrane, where it is subsequently cleaved by intracellular esterases into its active, calcium-sensitive, membrane-impermeable form[11][12].

  • Kinetic Read Setup: Transfer the plate to the FLIPR or FlexStation instrument. Establish a baseline by reading fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds[5][13].

  • Compound Injection: The integrated pipettor automatically adds the piperidine compounds. Continue reading at 1-second intervals for 90–120 seconds to capture the rapid peak calcium transient[5][13].

  • Data Analysis: Calculate the pharmacological response as Maximum minus Minimum Relative Fluorescence Units (RFU) or by integrating the Area Under the Curve (AUC)[13].

Data Presentation: Pharmacological Profiling of Reference Piperidines

To validate the assay platforms, reference piperidine compounds should yield pharmacological parameters consistent with the table below:

Target ReceptorG-Protein CouplingAssay TechnologyFunctional ReadoutRepresentative PiperidineExpected IC50 / EC50Target Z'-Factor
Dopamine D2 GiTR-FRETDecrease cAMPHaloperidol (Antagonist)~1 - 5 nM> 0.70
Serotonin 5-HT2A GqFLIPR CalciumIncrease Ca2+Ketanserin (Antagonist)~2 - 10 nM> 0.80
Mu-Opioid (MOR) GiTR-FRETDecrease cAMPFentanyl (Agonist)~1 - 10 nM> 0.70
Serotonin 5-HT2C GqFLIPR CalciumIncrease Ca2+Spiro[chromene-piperidine][3]~120 nM> 0.75

Sources

Method

Application Notes and Protocols: Radiolabeling of Piperidine Derivatives with Carbon-11 and Fluorine-18 for Positron Emission Tomography

Introduction: The Piperidine Scaffold in PET Radiotracer Development The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Scaffold in PET Radiotracer Development

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system (CNS).[1] Its favorable physicochemical properties, such as high metabolic stability and the ability to be readily functionalized, make it an ideal backbone for the development of Positron Emission Tomography (PET) radiotracers.[1] These tracers are indispensable tools in drug development and neuroscience research, enabling the non-invasive in vivo quantification of biological targets like receptors, enzymes, and transporters. This guide provides detailed protocols and expert insights into the two most common methods for radiolabeling piperidine derivatives: methylation with Carbon-11 and fluorination with Fluorine-18.

Part 1: Radiolabeling with Carbon-11 ([¹¹C])

Carbon-11, with its short half-life of 20.4 minutes, is an ideal radionuclide for PET imaging studies that require repeat scans on the same day or for tracking rapid biological processes.[2] The most prevalent strategy for incorporating ¹¹C into piperidine derivatives is through N- or O-methylation using high-specific-activity [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[2]

¹¹C-Labeling Strategies and Mechanistic Insights

The choice between [¹¹C]CH₃I and [¹¹C]CH₃OTf often depends on the reactivity of the precursor. [¹¹C]CH₃OTf is a more powerful methylating agent than [¹¹C]CH₃I and can be crucial for less reactive precursors or when faster reaction kinetics are required.[2] The reaction is a nucleophilic substitution where a lone pair of electrons from a nitrogen or oxygen atom on the piperidine precursor attacks the electrophilic methyl carbon of the labeling agent. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN) in the presence of a base to deprotonate the precursor, thereby increasing its nucleophilicity.

Precursor Design and Synthesis

The design of the precursor is critical for a successful radiolabeling reaction. For ¹¹C-methylation, the precursor is typically a desmethyl analog of the target molecule, possessing a free amine (for N-methylation) or a hydroxyl group (for O-methylation).[3] The synthesis of these precursors often involves standard organic chemistry techniques, with the final step being the deprotection of the functional group to be methylated.[1]

Experimental Protocol: ¹¹C-Methylation of a Piperidine Precursor

This protocol provides a generalized procedure for the ¹¹C-methylation of a desmethyl piperidine precursor.

1. Production of [¹¹C]Methylating Agent:

  • [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[1]

  • The [¹¹C]CO₂ is then converted to [¹¹C]CH₃I or [¹¹C]CH₃OTf using an automated radiochemistry synthesis module.

2. Radiolabeling Reaction:

  • A solution of the desmethyl precursor (typically 0.5-2 mg) in a suitable solvent (e.g., 200-500 µL of DMF) is prepared in a sealed reaction vessel.

  • A base (e.g., a solution of NaOH or a solid supported base) is added to the precursor solution.

  • The gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf is trapped in the reaction vessel at a specific temperature (ranging from room temperature to 120°C).

  • The reaction is allowed to proceed for a set time, typically 3-10 minutes.

3. Purification:

  • The crude reaction mixture is quenched with a suitable solvent (e.g., water or a mobile phase mixture).

  • The product is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • The fraction containing the radiolabeled product is collected.

4. Formulation:

  • The collected HPLC fraction is diluted with sterile water.

  • The solution is passed through a C18 Sep-Pak cartridge to trap the product.

  • The cartridge is washed with sterile water to remove any remaining HPLC solvents.

  • The final product is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline to produce an injectable formulation.

G cluster_0 [¹¹C] Production cluster_1 Radiolabeling cluster_2 Purification & Formulation Cyclotron Cyclotron ¹⁴N(p,α)¹¹C CO2 [¹¹C]CO₂ Cyclotron->CO2 MethylatingAgent [¹¹C]CH₃I or [¹¹C]CH₃OTf CO2->MethylatingAgent Reaction Reaction Vessel (DMF, Temp) MethylatingAgent->Reaction Precursor Desmethyl Precursor + Base Precursor->Reaction Crude Crude Product Reaction->Crude HPLC Semi-Prep HPLC Crude->HPLC Formulation Final Injectable Dose HPLC->Formulation

Caption: Workflow for ¹¹C-methylation of piperidine derivatives.

Purification and Quality Control

Purification is most commonly achieved by semi-preparative HPLC, which separates the desired radiolabeled product from unreacted precursor and other byproducts.[3] Quality control is essential to ensure the safety and efficacy of the radiotracer. Key parameters to be assessed include:

  • Radiochemical Purity: Determined by analytical HPLC, should be >95%.

  • Specific Activity: The amount of radioactivity per mole of the compound, which is crucial for receptor imaging studies.

  • Residual Solvents: Levels of solvents used in the synthesis must be below acceptable limits.

  • pH and Sterility: The final product must be sterile and have a physiologically compatible pH.

ParameterTypical Value/RangeMethod
Radiochemical Yield15-50% (decay-corrected)HPLC
Radiochemical Purity>95%Analytical HPLC
Specific Activity>37 GBq/µmolAnalytical HPLC
Synthesis Time20-40 minutes-

Table 1: Typical parameters for ¹¹C-labeling of piperidine derivatives.

Part 2: Radiolabeling with Fluorine-18 ([¹⁸F])

Fluorine-18, with its longer half-life of 109.7 minutes, allows for more complex synthetic procedures and enables the distribution of the radiotracer to sites without a cyclotron.[4] The most common method for introducing ¹⁸F is through nucleophilic substitution.[4]

¹⁸F-Labeling Strategies and Mechanistic Insights

Nucleophilic ¹⁸F-fluorination typically involves the displacement of a good leaving group (e.g., tosylate, mesylate, or a nitro group) from an aliphatic or aromatic precursor with [¹⁸F]fluoride.[5][6] The reactivity of the [¹⁸F]fluoride is enhanced by using a phase-transfer catalyst, such as a kryptofix (e.g., Kryptofix 2.2.2), in the presence of a base like potassium carbonate.[4] The reaction is usually performed in a polar aprotic solvent at elevated temperatures. For aromatic systems, the ring must be activated by an electron-withdrawing group in the ortho or para position to the leaving group to facilitate nucleophilic aromatic substitution (SₙAr).[4]

Precursor Design and Synthesis

For aliphatic ¹⁸F-fluorination, the precursor will contain a leaving group, such as a tosylate or mesylate, at the position to be labeled.[5] For aromatic fluorination, the precursor will have a leaving group (e.g., nitro, trimethylammonium) on the aromatic ring that is activated towards nucleophilic attack.[7] The synthesis of these precursors is a key aspect of developing a new ¹⁸F-labeled tracer.[8]

Experimental Protocol: Nucleophilic ¹⁸F-Fluorination

This protocol provides a generalized procedure for the nucleophilic ¹⁸F-fluorination of a piperidine precursor.

1. Production and Preparation of [¹⁸F]Fluoride:

  • [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched [¹⁸O]water.[1]

  • The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.

  • The [¹⁸F]fluoride is eluted from the cartridge with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., K₂CO₃) in acetonitrile/water.

  • The solvent is evaporated to dryness (azeotropic drying with acetonitrile) to obtain the reactive, anhydrous [¹⁸F]fluoride complex.

2. Radiolabeling Reaction:

  • A solution of the precursor (typically 1-5 mg) in a suitable solvent (e.g., 500 µL of DMSO or DMF) is added to the dried [¹⁸F]fluoride complex.

  • The reaction vessel is sealed and heated to a specific temperature (typically 80-150°C) for a set time (10-30 minutes).

3. Purification and Formulation:

  • The purification and formulation steps are similar to those described for ¹¹C-labeling, involving semi-preparative HPLC and solid-phase extraction (SPE) for the final formulation.[5]

G cluster_0 [¹⁸F] Production & Activation cluster_1 Radiolabeling cluster_2 Purification & Formulation Cyclotron Cyclotron ¹⁸O(p,n)¹⁸F AqueousF18 Aqueous [¹⁸F]Fluoride Cyclotron->AqueousF18 AnionExchange Anion Exchange Cartridge AqueousF18->AnionExchange ReactiveF18 Reactive [¹⁸F]Fluoride (K₂CO₃/K2.2.2) AnionExchange->ReactiveF18 Reaction Reaction Vessel (DMSO, High Temp) ReactiveF18->Reaction Precursor Precursor with Leaving Group Precursor->Reaction Crude Crude Product Reaction->Crude HPLC Semi-Prep HPLC Crude->HPLC Formulation Final Injectable Dose HPLC->Formulation

Caption: Workflow for nucleophilic ¹⁸F-fluorination of piperidine derivatives.

Purification and Quality Control

The purification and quality control procedures for ¹⁸F-labeled piperidine derivatives are analogous to those for ¹¹C-labeled compounds, with a strong emphasis on ensuring high radiochemical purity and specific activity. Given the longer half-life of ¹⁸F, there is more time for quality control testing before the product expires.

ParameterTypical Value/RangeMethod
Radiochemical Yield10-60% (decay-corrected)HPLC
Radiochemical Purity>95%Analytical HPLC
Specific Activity>37 GBq/µmolAnalytical HPLC
Synthesis Time50-90 minutes-

Table 2: Typical parameters for ¹⁸F-labeling of piperidine derivatives.

Conclusion

The radiolabeling of piperidine derivatives with Carbon-11 and Fluorine-18 is a well-established field with a variety of reliable methods. The choice of radionuclide and labeling strategy depends on the specific research question, the biological target, and the available infrastructure. By understanding the underlying chemical principles and following robust, well-validated protocols, researchers can successfully synthesize high-quality piperidine-based radiotracers for PET imaging, thereby advancing our understanding of disease and aiding in the development of new therapeutics.

References

  • Zhang, J., et al. (2010). Synthesis of carbon-11-labeled piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as new selective PET sigma1 receptor probes. Applied Radiation and Isotopes, 68(3), 459-465. Available from: [Link]

  • IAEA. (2010). Synthesis of carbon-11-labeled piperidine ring of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives as new selective PET σ1 receptor probes. Available from: [Link]

  • Koike, T., et al. (2022). Design and synthesis of aryl-piperidine derivatives as potent and selective PET tracers for cholesterol 24-hydroxylase (CH24H). European Journal of Medicinal Chemistry, 241, 114612. Available from: [Link]

  • ResearchGate. (2017). A Novel 18F-Labeling Method for the Synthesis of [18F]-Piperidine-Containing Ligands as Potential PET Radiotracers for σ Receptors. Available from: [Link]

  • Radiosynthesis of C-11 labeled cyclohexyl piperazine derivative for the Sigma-2 receptor. (n.d.). Available from: [Link]

  • Sai, K. K. S., et al. (2021). First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. ACS Chemical Neuroscience, 12(15), 2846-2855. Available from: [Link]

  • ResearchGate. (2025). Original synthesis of radiolabeling precursors for batch and on resin one-step/late stage radiofluorination of peptides. Available from: [Link]

  • Riss, P. J., et al. (2010). Design, synthesis, radiolabeling and in vivo evaluation of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potential Positron Emission Tomography tracer for the dopamine D4 receptors. Bioorganic & Medicinal Chemistry, 18(18), 6649-6657. Available from: [Link]

  • Li, Y., et al. (2013). Synthesis and evaluation of novel (18)F-labeled spirocyclic piperidine derivatives as σ1 receptor ligands for positron emission tomography imaging. Journal of Medicinal Chemistry, 56(9), 3589-3601. Available from: [Link]

  • Coenen, H. H., et al. (2016). 18F-Labelling innovations and their potential for clinical application. EJNMMI Radiopharmacy and Chemistry, 1(1), 3. Available from: [Link]

  • Cardinale, J., et al. (2023). On the Risk of 18F-Regioisomer Formation in the Copper-Free Radiofluorination of Aryliodonium Precursors. Organic Letters, 25(48), 8684-8688. Available from: [Link]

  • Krasikova, R. N., et al. (2009). Direct one-step 18F-labeling of peptides via nucleophilic aromatic substitution. Bioconjugate Chemistry, 20(12), 2291-2297. Available from: [Link]

  • Guitard, R., et al. (2023). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 59(84), 12657-12660. Available from: [Link]

  • Al-Karmi, M. Z., & Zha, Z. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Omega, 3(12), 17799-17810. Available from: [Link]

  • Krasikova, R. N., et al. (2009). Direct One-Step18F-Labeling of Peptides via Nucleophilic Aromatic Substitution. Bioconjugate Chemistry, 20(12), 2291-2297. Available from: [Link]

  • Fustero, S., et al. (2025). Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. European Journal of Organic Chemistry. Available from: [Link]

  • Tu, Y., et al. (2025). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available from: [Link]

  • PPY1 and PPY2. (2021). Development of 18 F-Labeled Radiotracers for PET Imaging of the Adenosine A 2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Molecules, 26(5), 1302. Available from: [Link]

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  • Waterhouse, R. N., et al. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear Medicine and Biology, 24(1), 55-62. Available from: [Link]

  • van der Wildt, B., et al. (2024). [11C]CO2 BOP fixation with amines to access 11C-labeled ureas for PET imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 67(6), 201-210. Available from: [Link]

  • Cole, E. L., et al. (2019). Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates. Organic Letters, 21(15), 5793-5797. Available from: [Link]

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Application

Application Note: Targeting the Dopamine Transporter (DAT) in Drug Discovery

Mechanistic Overview of DAT as a Therapeutic Target The dopamine transporter (DAT), encoded by the SLC6A3 gene, is a critical plasma membrane symporter responsible for the spatial and temporal regulation of dopaminergic...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview of DAT as a Therapeutic Target

The dopamine transporter (DAT), encoded by the SLC6A3 gene, is a critical plasma membrane symporter responsible for the spatial and temporal regulation of dopaminergic neurotransmission[1]. By driving the reuptake of extracellular dopamine (DA) from the synaptic cleft back into the presynaptic neuron, DAT prevents receptor overstimulation and replenishes vesicular stores. Dysregulation of this mechanism is deeply implicated in the etiology of Parkinson's disease, bipolar disorder, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders[1].

DAT belongs to the solute carrier 6 (SLC6) family. Its transport mechanism is strictly ion-dependent, requiring the sequential binding and co-transport of two Na⁺ ions and one Cl⁻ ion along with the dopamine substrate[2]. This thermodynamic coupling relies on the ion concentration gradient maintained by the Na⁺/K⁺ ATPase.

Pharmacologically, DAT is targeted by two primary classes of compounds[3]:

  • Inhibitors (Blockers): Compounds like cocaine and methylphenidate bind to the orthosteric site, locking the transporter in an outward-facing conformation and preventing DA reuptake.

  • Substrates (Releasers): Compounds like amphetamines are transported into the presynaptic terminal, where they disrupt vesicular storage and induce DAT-mediated reverse transport (efflux) of intracellular DA.

DAT_Pathway DA_Release Vesicular DA Release Synaptic_Cleft Synaptic Cleft (High DA) DA_Release->Synaptic_Cleft Exocytosis Receptors Postsynaptic D1/D2 Receptors Synaptic_Cleft->Receptors Signal Transduction DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake (Na+/Cl- dependent) Presynaptic Presynaptic Cytosol DAT->Presynaptic DA Clearance Inhibitors Inhibitors (e.g., Cocaine) Block Reuptake Inhibitors->DAT Antagonize Substrates Substrates (e.g., Amphetamine) Induce Efflux Substrates->DAT Reverse Transport

Fig 1. DAT signaling pathway and mechanism of pharmacological modulation.

Pharmacological Profiling & Quantitative Reference Data

When developing novel atypical DAT inhibitors (aimed at treating psychostimulant use disorders with reduced abuse liability), it is crucial to benchmark candidate affinities against established ligands. The table below summarizes the binding affinities ( Ki​ or Kd​ ) and functional uptake parameters of key reference compounds.

CompoundLigand TypeDAT Affinity ( Ki​ / Kd​ )Target / Role
Dopamine Endogenous Substrate Km​≈2000 nM Orthosteric transport substrate[4]
[3H] WIN 35,428 Radioligand (Inhibitor) Kd​≈10−11 nM High-affinity cocaine analog[5]
Cocaine Inhibitor Ki​≈200−300 nM Psychostimulant / Blocker[6]
Rimcazole Atypical Inhibitor Ki​=248 nM Dual DAT/Sigma receptor ligand[7]
Analog SH3/24 Atypical Inhibitor Ki​=14 nM High-affinity Rimcazole derivative[7]

Experimental Workflow for Candidate Screening

To properly characterize a novel DAT-targeting compound, a sequential in vitro workflow is required. Binding assays determine the absolute affinity ( Ki​ ) for the transporter, while functional uptake assays determine the biological potency ( IC50​ )[8]. Finally, efflux assays distinguish whether the compound acts as a pure inhibitor or a substrate-releaser.

Workflow Compound Novel Ligand Binding 1. Radioligand Binding ([3H]WIN 35,428) Compound->Binding Affinity (Ki) Uptake 2. Functional Uptake ([3H]Dopamine) Binding->Uptake Potency (IC50) Efflux 3. Efflux Assay (Substrate vs Inhibitor) Uptake->Efflux Mechanism Hit Lead Candidate Efflux->Hit Validation

Fig 2. Sequential in vitro screening workflow for novel DAT-targeting compounds.

Validated Protocols

Protocol A: Radioligand Binding Assay using [3H] WIN 35,428

Causality & Rationale: Native brain tissues (e.g., striatal synaptosomes) contain overlapping monoamine transporters (NET, SERT) that confound DAT-specific data. Therefore, this protocol utilizes recombinant cell lines (CHO or HEK293) stably expressing human DAT (hDAT)[8]. We utilize [3H] WIN 35,428 (CFT) instead of [3H] Cocaine because WIN 35,428 exhibits a significantly higher affinity ( Kd​≈11 nM ) and slower dissociation kinetics, providing a highly stable signal-to-noise ratio for labeling the orthosteric site[9],[5].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-hDAT cells and resuspend them in modified Tris-HEPES binding buffer (containing 120 mM NaCl). Causality: The high sodium concentration is strictly required to maintain the DAT extracellular domain in a conformation capable of binding ligands[2].

  • Reaction Setup: In a 96-well plate, add 50 µL of test compound (varying concentrations), 50 µL of [3H] WIN 35,428 (final concentration 5–10 nM), and 100 µL of the cell suspension (approx. 1×105 cells/well).

  • Equilibration: Incubate the plate on ice (4°C) for 2 hours. Causality: Low temperatures minimize transporter internalization and metabolic degradation while allowing the radioligand to reach thermodynamic equilibrium[6].

  • Termination: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.

  • Detection: Add scintillation cocktail and measure retained radioactivity using a liquid scintillation counter.

Self-Validating System & Controls:

  • Total Binding (TB): Cells + [3H] WIN 35,428 + Vehicle.

  • Non-Specific Binding (NSB): Cells + [3H] WIN 35,428 + 30 µM Cocaine (or 10 µM Nomifensine)[10],[6].

  • Validation Metric: Specific binding (TB - NSB) must account for >80% of the total signal.

Protocol B: Functional [3H] Dopamine Uptake Assay

Causality & Rationale: While binding assays prove physical interaction, functional assays measure the physiological blockade of dopamine transport. This assay measures the initial rate of [3H] Dopamine internalization.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) supplemented with 0.1 mM ascorbic acid and 10 µM pargyline. Causality: Dopamine rapidly auto-oxidizes in aqueous solutions; ascorbic acid prevents this. Furthermore, once inside the cell, dopamine is metabolized by monoamine oxidase (MAO). Pargyline inhibits MAO, preventing the degradation and subsequent loss of the internalized [3H] Dopamine signal[7].

  • Pre-incubation: Seed CHO-hDAT cells in 96-well plates. Wash cells once with pre-warmed KRH buffer (37°C). Add 40 µL of the test compound and incubate for 10–20 minutes at 37°C to allow target engagement[8],[10].

  • Uptake Initiation: Add 40 µL of [3H] Dopamine (final concentration ~20–50 nM) to the wells.

  • Kinetic Incubation: Incubate exactly for 5 to 10 minutes at 37°C. Causality: This short window ensures the measurement captures the linear initial velocity ( Vmax​ ) of transport before intracellular accumulation alters the concentration gradient[8],[7].

  • Termination: Rapidly aspirate the radioactive solution and wash the cells three times with 200 µL of ice-cold KRH buffer. Causality: The sudden drop to 4°C instantly halts the transporter's conformational cycling, trapping the internalized [3H] Dopamine and preventing efflux during the wash steps[7].

  • Lysis & Detection: Solubilize the cells using 1% SDS or a compatible lysis buffer. Transfer the lysate to scintillation vials, add fluid, and count[10].

Self-Validating System & Controls:

  • 100% Uptake Control: Cells + [3H] Dopamine + Vehicle.

  • Background / Non-Specific Uptake: Cells + [3H] Dopamine + 10 µM Nomifensine[7],[10].

  • Validation Metric: A successful assay must demonstrate that the reference inhibitor (Nomifensine) reduces the [3H] Dopamine signal by ≥90% compared to the 100% uptake control.

References

  • 6.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(Aminomethyl)piperidin-1-ylmethanone

Welcome to the technical support center for the synthesis of 4-(Aminomethyl)piperidin-1-ylmethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(Aminomethyl)piperidin-1-ylmethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important building block. Our focus is on providing practical, field-proven insights to help you optimize your reaction yield and purity.

Overview of the Synthetic Strategy

The synthesis of 4-(Aminomethyl)piperidin-1-ylmethanone typically proceeds via a two-step route involving the protection of the more nucleophilic piperidine nitrogen, followed by the introduction of the carboxamide group at the exocyclic primary amine, and concluding with the deprotection of the piperidine nitrogen. The most common and effective strategy utilizes a tert-Butoxycarbonyl (Boc) protecting group.

This approach ensures selectivity and high yields by mitigating the common side reaction of di-substitution and polymerization. The overall synthetic workflow is depicted below:

Synthesis_Workflow Start 4-(Aminomethyl)piperidine Step1 Boc Protection Start->Step1 Intermediate1 1-Boc-4-(aminomethyl)piperidine Step1->Intermediate1 Step2 N-Carbamoylation Intermediate1->Step2 Intermediate2 tert-butyl 4-((carbamoylamino)methyl) piperidine-1-carboxylate Step2->Intermediate2 Step3 Boc Deprotection Intermediate2->Step3 End 4-(Aminomethyl)piperidin-1-ylmethanone Step3->End Selectivity_Issue cluster_0 Without Protecting Group cluster_1 With Protecting Group Start_Unprotected 4-(Aminomethyl)piperidine Carbamoylation_Unprotected N-Carbamoylation Start_Unprotected->Carbamoylation_Unprotected Product_Mix Mixture of Products (Mono- and Di-substituted) Carbamoylation_Unprotected->Product_Mix Start_Protected 1-Boc-4-(aminomethyl)piperidine Carbamoylation_Protected N-Carbamoylation Start_Protected->Carbamoylation_Protected Desired_Product tert-butyl 4-((carbamoylamino)methyl) piperidine-1-carboxylate Carbamoylation_Protected->Desired_Product

Optimization

Technical Support Center: Troubleshooting Piperidine-Water Azeotropes in Chemical Synthesis

Welcome to the Technical Support Center. A frequent challenge in organic synthesis—particularly in Knoevenagel condensations, enamine formations, and cross-coupling reactions—is the continuous generation of water in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. A frequent challenge in organic synthesis—particularly in Knoevenagel condensations, enamine formations, and cross-coupling reactions—is the continuous generation of water in the presence of piperidine. Piperidine forms a minimum-boiling azeotrope with water, which can stall reaction progress by preventing the equilibrium from shifting toward the products (Le Chatelier's principle).

This guide provides field-proven, self-validating protocols to break this azeotrope and drive your reactions to completion.

Section 1: The Causality of the Piperidine-Water Azeotrope

Why is the piperidine-water azeotrope so difficult to manage? Piperidine is a secondary amine that forms a strong intermolecular hydrogen-bonding network with water. This interaction creates a binary minimum-boiling azeotrope that boils at 92.8 °C, which is lower than the boiling point of pure piperidine (106.0 °C) and pure water (100.0 °C)[1]. The azeotrope consists of approximately 65% piperidine and 35% water by mass[1].

If you attempt to distill water out of a reaction mixture containing piperidine without an entrainer, the azeotrope will vaporize first, stripping the piperidine catalyst or solvent from your reactor. To counter this, we must exploit thermodynamic and kinetic differences using entrainers (like toluene) or physical barriers (like molecular sieves).

Quantitative Data: Physical Properties and Azeotropic Data

Summary of boiling points and azeotropic compositions critical for distillation planning.

Compound / MixtureBoiling Point (°C at 760 mmHg)Water Composition (wt %)
Pure Water100.0100.0%
Pure Piperidine106.00.0%
Pure Toluene110.60.0%
Piperidine-Water Azeotrope 92.8 ~35.0%
Toluene-Water Azeotrope 85.0 ~20.0%
Benzene-Water Azeotrope69.3~8.8%

Section 2: Troubleshooting Guides & FAQs

Q1: I am running a Knoevenagel condensation using piperidine as a catalyst (<20 mol%). Water is stalling my reaction. How do I remove it without distilling off my catalyst? Causality: You must introduce a solvent that forms a new binary azeotrope with water that boils lower than the piperidine-water azeotrope. Toluene is the industry standard. The toluene-water azeotrope boils at 85.0 °C, which is significantly lower than the piperidine-water azeotrope (92.8 °C). Thus, the toluene-water azeotrope is thermodynamically favored to vaporize first, effectively stripping the water out while leaving the higher-boiling piperidine in the reaction flask. Solution: Utilize a Dean-Stark apparatus with toluene as the solvent (See Protocol 1).

Q2: My reaction uses piperidine as the bulk solvent (large excess). I cannot use high-temperature distillation. How do I remove the water? Causality: When piperidine is the solvent, azeotropic distillation is impractical because you would need massive amounts of an entrainer. Instead, exploit the difference in molecular size. Water has a kinetic diameter of approximately 2.65 Å. Piperidine, a bulky six-membered heterocyclic ring, has a kinetic diameter exceeding 5.7 Å[2]. By adding 4A molecular sieves (pore size 4.0 Å), water molecules are trapped inside the aluminosilicate cavities, while piperidine is completely excluded by steric hindrance. Solution: Perform in situ dehydration using activated 4A molecular sieves (See Protocol 2).

Q3: I have a crude post-reaction mixture of piperidine and water. Simple distillation yields the azeotrope (~65% piperidine). How do I break this to recover anhydrous piperidine? Causality: The azeotrope is held together by hydrogen bonding. Adding a strong, highly soluble electrolyte like potassium hydroxide (KOH) or sodium hydroxide (NaOH) disrupts this network. The hydration of the hydroxide and alkali metal ions is highly exothermic and thermodynamically favored over the piperidine-water interaction. This "salting out" effect drastically reduces the solubility of piperidine in the aqueous phase, causing the mixture to spontaneously separate into two distinct layers[3]. Solution: Salt out the mixture with KOH/NaOH pellets, separate the phases, and distill the organic layer (See Protocol 3).

Section 3: Experimental Protocols

Protocol 1: Azeotropic Water Removal via Dean-Stark (Toluene)

Self-Validating System: The continuous collection of water in the trap provides real-time visual confirmation of reaction progress. Once the water level stops rising, the condensation is complete.

  • Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Add the reactants, piperidine catalyst (e.g., 10-20 mol%), and toluene (approx. 10 mL per gram of reactant).

  • Heat the mixture to reflux (approx. 110-115 °C bath temperature).

  • Monitor the Dean-Stark trap. The toluene-water azeotrope will condense, and water will phase-separate at the bottom of the trap.

  • Continue refluxing until the theoretical volume of water is collected and the volume remains constant for 30 minutes.

Protocol 2: In Situ Dehydration using 4A Molecular Sieves

Self-Validating System: The reaction conversion can be monitored via TLC or HPLC. If the reaction stalls, adding a fresh batch of sieves will immediately restart the progress if water inhibition was the root cause.

  • Activate 4A molecular sieves by heating them in a vacuum oven at 250 °C for at least 12 hours. Cool under an inert atmosphere (Argon or Nitrogen).

  • Set up the reaction in anhydrous piperidine (or a piperidine/co-solvent mixture) under inert gas.

  • Add the activated 4A sieves directly to the reaction flask (typically 1-2 grams of sieves per mmol of water expected to be generated).

  • Stir gently to avoid mechanically grinding the sieves into a fine powder, which can complicate filtration.

  • Upon reaction completion, filter the mixture through a pad of Celite to remove the sieves before downstream purification.

Protocol 3: Breaking the Azeotrope for Piperidine Recovery (Salting Out)

Self-Validating System: The formation of a distinct biphasic system confirms the successful disruption of the azeotropic hydrogen-bonding network.

  • Transfer the crude piperidine-water azeotrope mixture to a separatory funnel or an Erlenmeyer flask.

  • Slowly add solid KOH or NaOH pellets (approx. 20-30% w/v relative to the water content)[3]. Caution: This dissolution is highly exothermic. Cool the flask in an ice bath if necessary.

  • Swirl or stir until the pellets dissolve. The mixture will turn cloudy and separate into two layers: a dense aqueous hydroxide layer and a lighter organic piperidine layer.

  • Decant or separate the upper piperidine layer.

  • For ultra-pure anhydrous piperidine, distill the recovered organic layer over calcium hydride (CaH₂) under a nitrogen atmosphere[3].

Section 4: Water Removal Strategy Workflow

WaterRemoval Start Water Generated in Piperidine Reaction Role What is the role of Piperidine? Start->Role Cat Catalyst (< 20 mol%) Role->Cat Solvent Bulk Solvent / Reactant Role->Solvent Temp Can reaction tolerate >100°C (Toluene reflux)? Cat->Temp Sens Is reaction sensitive to strong bases? Solvent->Sens DeanStark Dean-Stark Trap (Toluene-Water Azeotrope) Temp->DeanStark Yes ChemScav Chemical Scavengers (e.g., Orthoesters) Temp->ChemScav No Sieves 4A Molecular Sieves (In Situ Dehydration) Sens->Sieves Yes Salting Salting Out (NaOH / KOH Pellets) Sens->Salting No

Decision workflow for selecting the optimal water removal strategy in piperidine reactions.

References

  • Scribd - Azeotropic Data for Binary Mixtures URL:[Link]

  • ACS Publications - Synergy between Brønsted Acid Sites and Carbonaceous Deposits during Skeletal 1-Butene Isomerization over Ferrierite URL:[Link]

Sources

Troubleshooting

Technical Support Center: Improving the Solubility of Fluorophenyl Piperidine Derivatives for In-Vivo Studies

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and detailed protocols to address the common yet significan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and detailed protocols to address the common yet significant challenge of poor aqueous solubility in fluorophenyl piperidine derivatives, a chemical space rich with potential therapeutic agents. Overcoming this hurdle is critical for achieving the necessary exposure in in-vivo studies to accurately assess efficacy and safety. This resource is designed to provide a systematic and scientifically grounded approach to formulation development.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments. The solutions are presented in a logical, stepwise progression from simple adjustments to more complex formulation strategies.

Q1: My fluorophenyl piperidine derivative won't dissolve in my standard aqueous buffer (e.g., PBS at pH 7.4). Where do I start?

A1: Start with pH Adjustment. This is the most critical and often simplest first step.

The piperidine ring contains a basic nitrogen atom, which means the solubility of its derivatives is highly dependent on pH.[1] The protonated form of piperidine has a pKa of approximately 11.2.[1]

  • The "Why": At neutral or basic pH, the piperidine nitrogen is in its neutral, free base form. This form is less polar and often more prone to intermolecular interactions that favor a solid, crystalline state, leading to poor aqueous solubility. By lowering the pH, you protonate this nitrogen, creating a positively charged piperidinium salt. These salts are generally much more soluble in polar solvents like water.[1]

  • Immediate Action: Perform a simple pH-dependent solubility assessment. This will quickly tell you if your compound's solubility is amenable to pH modification within a physiologically acceptable range. For intravenous administration, the pH should ideally be between 3 and 9 to reduce vascular irritation.[2][]

Q2: I've acidified the solution, and while solubility improved, it's still not high enough for my target dose, or the required pH is too low for my in-vivo model. What is the next logical step?

A2: Introduce a co-solvent system.

Co-solvents are water-miscible organic solvents that enhance the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[4][5] This is a highly effective and widely used technique, especially for parenteral dosage forms.[6]

  • The "Why": The fluorophenyl group and other substituents on your piperidine derivative likely contribute to its lipophilic nature. A co-solvent system creates a more favorable environment for these hydrophobic portions of the molecule, disrupting the strong hydrogen bonding network of water that would otherwise exclude your compound.

  • Common In-Vivo Tolerated Co-solvents:

    • Polyethylene Glycol (PEG), particularly PEG 300 and PEG 400[5][7][8]

    • Propylene Glycol (PG)[5][6]

    • Ethanol[4][6]

    • Dimethyl Sulfoxide (DMSO) - Use with caution and typically at low percentages (e.g., 5-10%) in the final formulation due to potential toxicity.[9]

  • Immediate Action: Screen a panel of co-solvents to find one that effectively solubilizes your compound. You will typically prepare a concentrated stock solution in the co-solvent, which is then diluted into the final aqueous vehicle.

Q3: My compound dissolves in the co-solvent, but it crashes out (precipitates) when I dilute it into the aqueous buffer for dosing. How can I solve this?

A3: Utilize surfactants or complexation agents to maintain solubility upon dilution.

Precipitation upon dilution is a classic problem. The aqueous environment is thermodynamically unfavorable for your now-solubilized, lipophilic compound. You need an agent that can create "micro-environments" to keep it dispersed.

  • Option 1: Surfactants: These molecules have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration (the critical micelle concentration), they self-assemble into micelles.

    • The "Why": The hydrophobic tails of the surfactants form a core that can encapsulate your poorly soluble drug, while the hydrophilic heads face the aqueous environment, keeping the entire complex in solution.[9][10] Polysorbate 80 (Tween® 80) is a very common and effective surfactant for in-vivo formulations.[4][9]

  • Option 2: Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[]

    • The "Why": Your fluorophenyl piperidine derivative can fit into the hydrophobic cavity, forming an "inclusion complex."[12][13][14] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in pharmaceutical development.[12][15]

Systematic Approach to Solubility Enhancement

For any new fluorophenyl piperidine derivative, a systematic approach saves time and resources. The following workflow guides you from the simplest and most common techniques to more advanced strategies.

Solubility_Workflow A Start: Compound in Aqueous Buffer (e.g., PBS) B Step 1: pH Adjustment (e.g., pH 2-5) A->B C Solubility Adequate? B->C D Step 2: Introduce Co-solvents (PEG 400, PG, Ethanol) C->D No I Proceed to In-Vivo Study C->I Yes E Precipitation on Dilution? D->E F Step 3: Add Surfactant (Tween® 80) or Complexation Agent (HP-β-CD) E->F Yes G Solubility Adequate? E->G No F->G H Consider Advanced Formulations (Nanosuspension, Lipid-Based Systems) G->H No G->I Yes H->I

Caption: A decision-making workflow for solubility enhancement.

Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment

This protocol provides a rapid, qualitative determination of your compound's solubility at different pH values.[9]

Materials:

  • Fluorophenyl piperidine derivative

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH

  • pH meter or pH strips

  • Small glass vials (e.g., 1.5 mL)

  • Vortex mixer

Methodology:

  • Weigh 1-2 mg of your compound into three separate, labeled vials: "Acid," "Neutral," and "Base."

  • To the "Neutral" vial, add 1 mL of deionized water.

  • To the "Acid" vial, add 1 mL of deionized water, then add 0.1 M HCl dropwise until the pH is ~2-3.

  • To the "Base" vial, add 1 mL of deionized water, then add 0.1 M NaOH dropwise until the pH is ~9-10.

  • Vortex all vials vigorously for 2 minutes.

  • Allow the vials to sit at room temperature for 30-60 minutes.

  • Visually inspect each vial against a dark background for any undissolved solid material. A completely clear solution indicates good solubility at that pH.

Protocol 2: Co-solvent Screening for Stock Solutions

This protocol helps identify a suitable co-solvent for preparing a concentrated stock solution.[9]

Materials:

  • Fluorophenyl piperidine derivative

  • Co-solvents: 100% DMSO, 100% Ethanol, 100% PEG 400

  • Small glass vials

  • Vortex mixer

  • Pipettor

Methodology:

  • Weigh 5 mg of your compound into three separate vials, labeled for each co-solvent.

  • To the first vial, add the co-solvent (e.g., PEG 400) in 50 µL increments.

  • After each addition, vortex vigorously for 30-60 seconds.

  • Continue adding co-solvent incrementally until the compound is fully dissolved.

  • Record the total volume of co-solvent required to dissolve the 5 mg of compound. This allows you to calculate the approximate solubility in that solvent (in mg/mL).

  • Repeat for the other co-solvents. The best co-solvent will dissolve the compound in the smallest volume.

Data Presentation

The results from your initial experiments can be summarized to guide your formulation decisions.

Table 1: Qualitative Solubility of a Hypothetical Fluorophenyl Piperidine Derivative

ConditionSolvent SystemObservationImplication
NeutralDeionized Water (pH ~6-7)Insoluble (white suspension)The free base is poorly soluble.
AcidicDeionized Water + HCl (pH 2.5)Soluble (clear solution)pH adjustment is a viable strategy.
BasicDeionized Water + NaOH (pH 9.5)Insoluble (white suspension)The free base remains insoluble.
Co-solvent100% PEG 400Soluble at 100 mg/mLA high-concentration stock is possible.
Formulation10% PEG 400 in Saline (pH 4)Soluble (clear solution)A potential vehicle for in-vivo studies.
Frequently Asked Questions (FAQs)

Q1: Why are fluorophenyl piperidine derivatives often poorly soluble? A1: The poor solubility typically arises from a combination of factors. The piperidine ring and fluorophenyl group contribute to the molecule's lipophilicity and potential for strong crystal lattice energy (the energy holding the solid-state together).[13] While the piperidine nitrogen can be a hydrogen bond acceptor, bulky substituents can sterically hinder favorable interactions with water.

Q2: Are there more advanced options if co-solvents and surfactants are not sufficient? A2: Yes. If you require a very high dose or if simpler methods fail, you can explore advanced formulation strategies. These often require specialized equipment and expertise:

  • Nanosuspensions: This technology reduces drug particles to the sub-micron range, which dramatically increases the surface area for dissolution.[6][16][17] This is particularly useful for drugs that are poorly soluble in both aqueous and organic media.[16][18]

  • Lipid-Based Drug Delivery Systems (LBDDS): For highly lipophilic compounds, formulating them in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS).[2][19][20] These systems form fine emulsions in the gut, which can enhance solubility and absorption.[19][21][22]

  • Prodrug Approach: This involves chemically modifying your compound to add a temporary, highly soluble group.[23][24] This "prodrug" is then converted back to the active parent drug by enzymes in the body.[23][25][26]

Q3: How does the specific position of the fluorine atom on the phenyl ring affect solubility? A3: While a comprehensive analysis requires experimental data for each analog, the position can subtly influence properties like crystal packing and intramolecular hydrogen bonding, which in turn affect melting point and solubility. Generally, adding fluorine increases lipophilicity, which tends to decrease aqueous solubility. The primary driver for solubility enhancement in this class will almost always be targeting the basic piperidine nitrogen.

Q4: Can I just heat the solution to get my compound to dissolve? A4: Gentle heating can sometimes help overcome the initial energy barrier to dissolution. However, this is not a reliable strategy for in-vivo formulations, as the compound will likely precipitate upon cooling to room temperature or physiological temperature (37°C). Any solubility enhancement must be stable at the temperature of administration and in the biological system.

References
  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Azimullah, S., & Vikrant. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics, 9(2), 2436-2442. [Link]

  • Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2357. [Link]

  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Ghosh, I., et al. (2011). Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth. International Journal of Pharmaceutics, 409(1-2), 260-268. [Link]

  • Ganesan, P., & Narayanasamy, D. (2017). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 8(3), 82-89. [Link]

  • Sahu, B. P., & Das, M. K. (2014). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research, 12(4), 1235-1253. [Link]

  • Tang, B., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 42(1), 23-35. [Link]

  • Singh, S., et al. (2023). Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. Journal of Drug Delivery and Therapeutics, 13(11), 134-143. [Link]

  • ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. [Link]

  • Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 4-11. [Link]

  • Singh, A., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(3), 241-251. [Link]

  • Sharma, N., & Sharma, V. (2011). Emulsion forming drug delivery system for lipophilic drugs. SciSpace. [Link]

  • da Silva, A. D., et al. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 24(24), 4431. [Link]

  • Patel, V., & Misra, A. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech, 19(8), 3609-3627. [Link]

  • Zhang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2399. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enchantment Of Poorly Soluble Drug. [Link]

  • Ziomber, A., et al. (2021). Combinations of Piperine with Hydroxypropyl-β-Cyclodextrin as a Multifunctional System. Molecules, 26(16), 4915. [Link]

  • BioDuro. (2025). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. [Link]

  • ResearchGate. (n.d.). Improving solubility via structural modification. [Link]

  • Ghasemi, S., & Nokhodchi, A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-10. [Link]

  • Hauss, D. J. (2007). Oral Lipid-Based Formulations: Enhancing the Bioavailability of Poorly Water-Soluble Drugs. CRC Press. [Link]

  • MDPI. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • Solanki, S. S., et al. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics, 10(3). [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Schrödinger. (n.d.). Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. [Link]

  • SciELO. (2015). Solubility and dissolution enhancement of flurbiprofen by solid dispersion using hydrophilic carriers. [Link]

  • ResearchGate. (2025, October 16). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]

  • Ferreira, D. S., et al. (2022). Lipid-Based Drug Delivery Systems for Diseases Managements. Pharmaceutics, 14(9), 1832. [Link]

  • Asian Journal of Pharmacy and Technology. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]

  • Chemical Society Reviews (RSC Publishing). (2024, January 16). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. [Link]

  • MDPI. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • Kostopoulou, E., et al. (2022). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. Pharmaceutics, 14(12), 2827. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Amide Coupling Reactions for Piperidines

Welcome to the technical support center for amide coupling reactions involving piperidine scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amide coupling reactions involving piperidine scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in these crucial synthetic transformations. The unique properties of the piperidine moiety, while valuable in medicinal chemistry, can introduce specific hurdles in amide bond formation.[1][] This resource provides in-depth, question-and-answer-based troubleshooting guides to help you diagnose and resolve common issues in your experiments.

Section 1: Foundational Challenges & Initial Checks

Amide bond formation is a cornerstone of organic synthesis, yet its success with piperidine-containing substrates is not always straightforward.[3][4] The inherent basicity and steric profile of the piperidine ring can lead to a variety of side reactions and incomplete conversions.[1] Before delving into complex troubleshooting, it's essential to address the fundamentals.

Q1: My amide coupling reaction with a piperidine substrate has a very low yield, and I've recovered most of my starting materials. What are the first things I should check?

When faced with low or no conversion, the primary suspects are often the quality of your reagents and the reaction environment. The activation of the carboxylic acid is the critical first step, and it is highly sensitive to impurities, especially water.[1][4][5]

Immediate Action Plan:

  • Reagent Quality and Storage:

    • Coupling Reagents: Carbodiimides (EDC, DCC), uronium/aminium salts (HATU, HBTU), and phosphonium salts (PyBOP) are moisture-sensitive.[1][6] Ensure they are fresh and have been stored under anhydrous conditions (e.g., in a desiccator). An old or hydrolyzed coupling reagent will be ineffective at activating the carboxylic acid.

    • Solvents: Anhydrous solvents are critical. The presence of water will rapidly quench the activated carboxylic acid intermediate, halting the reaction.[1] Use freshly dried solvents or purchase high-quality anhydrous solvents. Common solvents like DMF and DCM should be handled under an inert atmosphere.[1]

  • Base Stoichiometry and Choice:

    • A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is generally preferred over less hindered bases like triethylamine (TEA) to minimize side reactions and epimerization.[1]

    • Ensure you are using the correct stoichiometry of the base. For many coupling reactions, particularly those using uronium/aminium salts like HATU, at least two equivalents of base are required to neutralize the acid formed during the reaction and facilitate the coupling.[1]

  • Reaction Monitoring:

    • Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress.[5][7][8] This will help you determine if the reaction is sluggish or has stalled completely.

Section 2: Diagnosing and Resolving Specific Side Reactions

If your initial checks confirm that your reagents and conditions are optimal, but the yield remains low with starting materials being consumed, it's likely that one or more side reactions are competing with your desired amide bond formation.

Q2: I observe the consumption of my starting materials, but the yield of my desired piperidine amide is low. What are the likely side reactions, and how can I mitigate them?

The consumption of starting materials without the formation of the desired product points towards competing reaction pathways. With piperidine substrates, there are several common culprits.

Troubleshooting Flowchart for Low Yield with Consumed Starting Materials

G start Low Yield, Starting Materials Consumed q1 Is the piperidine N-H unprotected? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Protect the piperidine nitrogen (e.g., Boc, Cbz). This prevents self-coupling and oligomerization. a1_yes->sol1 q2 Are you using a uronium/aminium reagent (e.g., HATU, HBTU) in excess? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Switch to a phosphonium reagent (e.g., PyBOP) or use the uronium reagent stoichiometrically (1.05-1.1 eq). This avoids guanidinylation of the amine. a2_yes->sol2 q3 Is your carboxylic acid chiral? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Use epimerization-suppressing reagents (e.g., HATU, COMU) with HOAt or OxymaPure additives. Lower the reaction temperature. a3_yes->sol3 end Re-evaluate reaction conditions and consider steric hindrance issues. a3_no->end sol3->end

Caption: A decision tree for troubleshooting common side reactions in piperidine amide coupling.

  • Side Reaction 1: Piperidine N-H Reactivity

    • Problem: If your piperidine substrate has an unprotected N-H group, its basic and nucleophilic nature can compete with your desired amine nucleophile.[1] This can lead to self-coupling, where an activated carboxylic acid reacts with the piperidine nitrogen of another molecule, resulting in dimers or oligomers.[1]

    • Solution: The most effective way to prevent this is to protect the piperidine nitrogen with a suitable protecting group, such as Boc (tert-Butoxycarbonyl) or Cbz (Carboxybenzyl), before the coupling step.[1]

  • Side Reaction 2: Guanidinylation of the Amine

    • Problem: Uronium/aminium-based coupling reagents like HATU and HBTU can react with your primary or secondary amine starting material to form a guanidinium byproduct. This side reaction renders the amine inactive for the desired amide coupling.[1] This is more likely to occur if the coupling reagent is used in excess or if the amide bond formation is slow.[1]

    • Solution:

      • Stoichiometry Control: Use the uronium/aminium reagent in near-stoichiometric amounts (e.g., 1.05-1.1 equivalents).[1]

      • Switch Reagent Class: Change to a phosphonium-based coupling reagent like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyAOP. These reagents do not cause this guanidinylation side reaction.[1][4]

  • Side Reaction 3: Epimerization

    • Problem: If your carboxylic acid has a chiral center at the alpha-carbon, the basic reaction conditions can lead to epimerization, reducing the optical purity of your product.[1]

    • Solution:

      • Advanced Additives: Use coupling reagents that incorporate epimerization-suppressing additives. 1-Hydroxy-7-azabenzotriazole (HOAt) and OxymaPure are superior to the classic 1-hydroxybenzotriazole (HOBt) in this regard.[1] Reagents like HATU (which is HOAt-based) and COMU (Oxyma-based) are highly recommended.[1]

      • Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine.[1]

      • Temperature Control: Perform the reaction at a lower temperature (e.g., start at 0 °C and allow it to warm to room temperature) to minimize the rate of enolization that leads to epimerization.[1]

Section 3: Overcoming Steric Hindrance

Steric hindrance is a common challenge in amide coupling reactions, especially with substituted piperidines or bulky carboxylic acids and amines.

Q3: My piperidine substrate is sterically hindered, and the reaction is very slow or gives a low yield. How can I improve the outcome?

Steric hindrance slows down the reaction rate and can prevent the nucleophilic attack of the amine on the activated carboxylic acid.[9] To overcome this, more powerful reagents and optimized conditions are necessary.

Strategies for Sterically Hindered Couplings:

StrategyRationaleRecommended Action
Use a More Potent Coupling Reagent Standard carbodiimides like DCC and EDC may not be effective enough.[9] Uronium/aminium (HATU, HCTU) or phosphonium (PyBOP, PyAOP) salts form more reactive activated esters that can overcome the steric barrier.[9][10]Switch from EDC/DCC to HATU, COMU, or PyBOP.[1][9]
Increase Reaction Time and/or Temperature Sluggish reactions due to steric hindrance may simply need more time to reach completion.[9] Gentle heating can increase the reaction rate, but must be balanced against the risk of epimerization.[9]Extend the reaction time, for instance, from a few hours to overnight.[9] Consider microwave-assisted synthesis to drive difficult couplings to completion more efficiently.[9]
Convert to an Acyl Halide For extremely hindered systems, converting the carboxylic acid to a more reactive acyl chloride or fluoride can be highly effective.[4][9][10][11]React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride in a separate step before adding the piperidine amine.[11][12]
Optimize Solvent The solvent's ability to solvate the reactants is crucial. Poor solvation can lead to aggregation, further impeding the reaction.[9]N-methylpyrrolidone (NMP) often has superior solvating properties compared to DMF for difficult sequences.[9]

General Amide Coupling Mechanism

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Amide Formation RCOOH R-COOH (Carboxylic Acid) ActivatedEster R-CO-X (Activated Intermediate) RCOOH->ActivatedEster + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU, EDC) Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral Piperidine Piperidine-NHR' (Amine) Piperidine->Tetrahedral Nucleophilic Attack Amide R-CO-N(Piperidine)R' (Amide Product) Tetrahedral->Amide - Leaving Group (X) Byproducts Byproducts

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Troubleshooting

Technical Support Center: Navigating the Stability of Piperidine Compounds

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with piperidine-containing compounds. This center is designed to provide you with in-depth, fie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with piperidine-containing compounds. This center is designed to provide you with in-depth, field-proven insights into the stability challenges associated with these valuable molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of piperidine compounds in storage and solution.

Q1: What are the primary factors that compromise the stability of piperidine compounds?

The stability of piperidine and its derivatives is influenced by several environmental factors. The most common causes of degradation include:

  • Exposure to Atmospheric Oxygen: The nitrogen atom and adjacent carbon atoms in the piperidine ring are susceptible to reaction with atmospheric oxygen, which can lead to the formation of N-oxides and other oxidation byproducts.

  • Light Exposure: UV or ambient light can initiate photo-oxidative degradation, often through free-radical mechanisms.

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical reactions, including oxidation and thermal decomposition. While piperidine is relatively stable at room temperature, it can decompose at elevated temperatures.

  • pH of the Solution: The stability of piperidine compounds in aqueous solutions can be pH-dependent. Both acidic and basic conditions can catalyze hydrolysis, especially if other functional groups like esters are present. In acidic environments, piperidine can form more stable salts.

  • Presence of Moisture: Long-term exposure to moisture can lead to hydrolysis reactions, particularly in the presence of catalysts or under certain pH conditions.

  • Impurities: Trace amounts of metal ions or peroxides can act as catalysts for oxidation or other decomposition reactions.

Q2: What are the common degradation products of piperidine compounds?

Understanding the potential degradation products is key to diagnosing stability issues. Common degradants include:

  • Piperidine N-oxides: These are frequent metabolites and direct oxidation products where the nitrogen atom is oxidized.

  • Imines (e.g., 2,3,4,5-tetrahydropyridine): Formed through the loss of hydrogen from the nitrogen and an adjacent carbon atom.

  • Ring-Opening Products: More severe oxidation or hydrolysis can lead to the cleavage of the piperidine ring, forming various aldehydes, ketones, and carboxylic acids.

  • Nitrosamines (e.g., 1-nitrosopiperidine): These can form under specific conditions, particularly in the presence of nitrous acid.

Q3: How can I best store my piperidine compounds to ensure their long-term stability?

To maintain the integrity of your piperidine-containing compounds, adhere to the following storage best practices:

  • Inert Atmosphere: Store solid samples and solutions under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

  • Light Protection: Use amber glass vials or wrap containers in aluminum foil to protect them from light.

  • Temperature Control: Store compounds in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8 °C) is often recommended, but always consult the compound's specific data sheet. Avoid temperatures exceeding 37°C.

  • Sealed Containers: Ensure containers are tightly sealed to prevent exposure to air and moisture.

  • Use of Antioxidants: For solutions, consider adding antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to inhibit oxidative degradation.

Q4: My piperidine/DMF solution for Fmoc deprotection has formed crystals. What is the cause and how can I resolve it?

Crystallization in a piperidine/dimethylformamide (DMF) solution can be caused by a couple of factors:

  • Salt Formation: Exposure to acidic vapors can lead to the formation of piperidine hydrochloride, which is a solid. To resolve this, ensure the solution is stored away from acidic reagents. If salt formation is suspected, it is best to discard the solution and prepare a fresh one.

  • Low Temperature: Some piperidine compounds can solidify or form crystals at low temperatures. Allowing the solution to warm to room temperature may redissolve the crystals.

Section 2: Troubleshooting Guide

This section provides a systematic approach to troubleshooting common stability-related issues encountered during experiments with piperidine compounds.

Issue 1: Change in Physical Appearance (e.g., color change to yellow/brown, formation of precipitate)
Possible Cause Recommended Solution
Oxidation of the piperidine compound. 1. Review Storage Conditions: Ensure the compound is protected from light, heat, and air. 2. Inert Atmosphere: For solutions, consider purging with an inert gas (e.g., argon or nitrogen). 3. Add Antioxidants: Consider adding an antioxidant like BHT or BHA to solutions.
Precipitation of a degradation product or salt. 1. Analytical Characterization: Attempt to isolate and identify the precipitate using techniques like NMR or LC-MS. 2. Solubility Check: Verify the solubility of the parent compound and potential degradants in the chosen solvent system.
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
Possible Cause Recommended Solution
Degradation of the compound. 1. Forced Degradation Study: Perform a forced degradation study to identify potential degradation products and establish their chromatographic profiles. 2. Stability-Indicating Method: Use a validated, stability-indicating analytical method to monitor the purity of your compound over time. 3. Peak Identification: Oxidation products like N-oxides are generally more polar and may have earlier retention times in reverse-phase HPLC.
Contamination of the sample or solvent. 1. Blank Analysis: Run a blank injection of your solvent to check for contaminants. 2. Fresh Solvent Preparation: Prepare fresh mobile phases and sample diluents.
Issue 3: Decreased Potency or Inconsistent Biological Assay Results
Possible Cause Recommended Solution
Loss of the active parent compound due to degradation. 1. Re-analyze Purity: Re-confirm the purity of the compound stock using a validated analytical method. 2. Prepare Fresh Solutions: Prepare fresh solutions for assays and store them appropriately for the duration of the experiment. 3. Implement Stricter Storage Protocols: Enforce the recommended storage conditions outlined in the FAQ section.
Varied levels of degradation between different batches. 1. Consistent Storage Protocol: Establish and maintain a clear and consistent storage protocol for all batches of the compound. 2. Re-qualify Older Batches: Before use, re-qualify older batches to ensure they meet the required purity specifications.

Section 3: Visualization of Degradation and Experimental Workflows

Common Degradation Pathways of Piperidine

Piperidine Piperidine Compound Oxidation Oxidation (O2, Light, Heat, Metal Ions) Piperidine->Oxidation Hydrolysis Hydrolysis (Acid/Base, Moisture) Piperidine->Hydrolysis Thermal Thermal Stress (High Temperature) Piperidine->Thermal N_Oxide Piperidine N-Oxide Oxidation->N_Oxide Imine Imine Oxidation->Imine Ring_Opening Ring-Opening Products (Aldehydes, Ketones, Carboxylic Acids) Oxidation->Ring_Opening Hydrolysis->Ring_Opening Hydrolysis_Product Hydrolysis Products (e.g., from ester cleavage) Hydrolysis->Hydrolysis_Product Thermal_Degradants Thermal Degradants (e.g., smaller amines, alkenes) Thermal->Thermal_Degradants

Caption: Major degradation pathways for piperidine compounds.

Troubleshooting Workflow for Unexpected HPLC Peaks

Start Unexpected Peak(s) in HPLC/LC-MS Check_System Run Blank Injection (Solvent Only) Start->Check_System Peak_Present Peak(s) Still Present? Check_System->Peak_Present Contamination Source is Contamination (Solvent, Glassware, etc.) Peak_Present->Contamination Yes Re_evaluate Re-evaluate Sample (Prepare Fresh Solution) Peak_Present->Re_evaluate No Degradation Peak(s) Likely Degradation Products Re_evaluate->Degradation Forced_Degradation Perform Forced Degradation Study Degradation->Forced_Degradation Characterize Characterize Degradants (LC-MS, NMR) Forced_Degradation->Characterize

Caption: Decision tree for investigating unexpected chromatographic peaks.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study for a Piperidine-Containing Compound

Objective: To identify potential degradation products and pathways for a piperidine-containing Active Pharmaceutical Ingredient (API) under various stress conditions. This is crucial for developing a stability-indicating analytical method.

Materials:

  • Piperidine-containing API

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, Acetonitrile, Water (HPLC grade)

  • pH meter

  • HPLC-UV/PDA system

  • LC-MS system (for identification of degradation products)

  • Forced degradation chamber/oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the API stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the API stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of the API stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation: Expose the solid API to dry heat at 80°C for 48 hours. Also, expose a solution of the API to the same conditions. At specified time points, dissolve the solid or dilute the solution for analysis.

  • Photostability: Expose the solid API and a solution of the API to light according to ICH Q1B guidelines. Shield a control sample from light. At the end of the exposure period, prepare samples for analysis.

  • Analysis: Analyze all stressed and control samples by HPLC-UV/PDA to assess the extent of degradation and the formation of new peaks. Use LC-MS to obtain mass information on the degradation products to aid in their identification.

Protocol 2: HPLC Method for Quantifying a Piperidine Compound and its N-Oxide Degradant

Objective: To quantify the parent piperidine compound and its primary oxidative degradation product, the N-oxide, using a stability-indicating HPLC method.

Materials & Instrumentation:

  • HPLC system with UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Reference standards for the parent piperidine compound and its N-oxide (if available)

  • Acetonitrile or Methanol (HPLC grade)

  • Potassium phosphate monobasic

  • Phosphoric acid

  • Water (HPLC grade)

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare a buffered aqueous phase (e.g., 20 mM potassium phosphate, adjusted to pH 3.0 with phosphoric acid). The mobile phase can be an isocratic or gradient mixture of this buffer and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a 70:30 (v/v) mixture of the aqueous buffer and acetonitrile.

  • Standard Preparation:

    • Accurately prepare a stock solution of the parent piperidine compound reference standard in a suitable solvent (e.g., mobile phase).

    • If a reference standard for the N-oxide is available, prepare a separate stock solution.

    • Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing the piperidine compound in a suitable solvent.

    • Dilute with the mobile phase to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 70:30 (v/v) 20 mM potassium phosphate buffer (pH 3.0) : Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by the UV absorbance maximum of the parent compound and the N-oxide. A PDA detector is highly useful for method development.

    • Column Temperature: 30°C

  • Analysis and Quantification:

    • Inject the calibration standards to establish a calibration curve (peak area vs. concentration).

    • Inject the prepared samples.

    • Quantify the amount of the parent compound and the N-oxide in the samples by comparing their peak areas to the respective calibration curves.

References

  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds - Benchchem. (n.d.).
  • Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.
  • Cambridge Isotope Laboratories. (n.d.). PIPERIDINE (D11, 98%).
  • Benchchem. (n.d.). common challenges in working with piperidine-based compounds.
  • Biosynce. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.
  • Thermo Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • Szymańska, E., et al. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC.
  • Al-Naiema, I. M., et al. (2024, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A - ACS Publications.
  • Biosynce. (2025, July 29). Under what conditions does piperidine decompose? - Blog.
  • Al-Naiema, I. M., et al. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC.
  • Jubilant Ingrevia. (n.d.). Piperidine Safety Data Sheet.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.
  • Google Patents. (n.d.). WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
  • ResearchGate. (n.d.). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN.
  • PubMed. (n.d.). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • ResearchGate. (n.d.). Piperidine degradation by M. aurum MO1. Resting cells (5 g [wet weight]...).
  • Benchchem. (n.d.). instability and degradation pathways of 1-piperideine.
  • PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability Testing of 2-Piperidin-1-ylmethyl-benzylamine.
  • PubMed. (n.d.). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions
Optimization

Technical Support Center: Resolving Impurities in the Synthesis of 4-(Aminomethyl)piperidin-1-ylmethanone

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of 4-(Aminomethyl)piperidin-1-ylmethan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of 4-(Aminomethyl)piperidin-1-ylmethanone (structurally synonymous with 1-formyl-4-(aminomethyl)piperidine).

As a critical building block in peptidomimetics and kinase inhibitor development, this molecule presents unique chemoselectivity challenges. The primary aliphatic amine and the secondary piperidine nitrogen possess competing nucleophilicities. Failure to control this regioselectivity leads to dimerization, over-formylation, and intractable impurity profiles.

Below, we deconstruct the synthetic workflow, address the root causes of common impurities, and provide a self-validating experimental protocol to ensure high-purity API generation.

I. Synthetic Rationale & Workflow

To synthesize the target molecule cleanly, an orthogonal protection strategy is mandatory. Direct formylation of 4-(aminomethyl)piperidine yields a chaotic mixture of regioisomers. The validated route involves:

  • Reduction of the 4-cyanopyridine precursor.

  • Kinetic, selective Boc-protection of the primary amine.

  • Mild N-formylation of the secondary piperidine nitrogen.

  • Scavenger-assisted Boc deprotection.

G A 4-Cyanopyridine (Starting Material) B 4-(Aminomethyl)piperidine (Intermediate 1) A->B H2, Pd/C, NH3 (Nitrile Reduction) C 4-(Boc-aminomethyl)piperidine (Intermediate 2) B->C Boc2O, 0°C (Selective Protection) D 4-(Boc-aminomethyl)piperidin- 1-ylmethanone (Int. 3) C->D Ethyl Formate, Δ (N-Formylation) E 4-(Aminomethyl)piperidin- 1-ylmethanone (Target) D->E HCl/Dioxane, TIPS (Deprotection)

Fig 1: Synthetic workflow and impurity branching for 4-(Aminomethyl)piperidin-1-ylmethanone.

II. Troubleshooting & FAQs: The "Why" and "How"

Q1: During the initial nitrile reduction, my LC-MS shows a massive peak at m/z 212. What is this, and how do I suppress it? Causality: The peak at m/z 212 corresponds to Bis-4,4'-(aminomethyl)piperidine. This secondary amine dimer forms when the intermediate primary imine condenses with the newly formed primary amine during catalytic hydrogenation[1]. Resolution: Introduce anhydrous ammonia (NH₃) into the hydrogenation vessel. Ammonia acts as a competitive nucleophile, aggressively trapping the imine intermediate and shifting the thermodynamic equilibrium exclusively toward the primary amine[2].

Q2: I am getting a mixture of 1-Boc and 4-Boc protected isomers in Step 2. How do I selectively protect the primary amine? Causality: The primary aliphatic amine is kinetically more nucleophilic and less sterically hindered than the secondary piperidine nitrogen. However, at room temperature or with excess Boc₂O, thermodynamic equilibration and over-reaction occur, leading to bis-protection or wrong-site protection. Resolution: Perform the reaction at 0°C in a biphasic system (e.g., DCM/water) and strictly control the stoichiometry to 0.95 equivalents of Boc₂O added dropwise. This kinetically traps the primary amine before the secondary nitrogen can react.

Q3: My formylation step yields a +28 Da impurity (m/z 171) after final deprotection. What is happening? Causality: This is 1-formyl-4-(formylaminomethyl)piperidine. Using harsh formylating agents (like mixed acetic-formic anhydrides) without robust primary amine protection, or using hot formic acid which prematurely cleaves the acid-sensitive Boc group, causes the primary amine to also formylate. Resolution: Use ethyl formate as a mild, neutral formylating agent under reflux. It efficiently formylates the secondary amine without the need for catalysts or acidic conditions that threaten the Boc group[3].

Q4: In the final Boc deprotection step, I observe an impurity at m/z 199. How can I eliminate this? Causality: The m/z 199 peak is the N-tert-butyl-1-formyl-4-(aminomethyl)piperidine adduct. During the acidic cleavage of the Boc group, a highly reactive tert-butyl carbocation is generated. If not immediately trapped, it will alkylate the newly liberated primary amine. Resolution: Incorporate a cation scavenger such as triisopropylsilane (TIPS) into your HCl/Dioxane deprotection cocktail.

III. Quantitative Impurity Profiling

To ensure your API meets ICH guidelines, monitor the following critical impurities throughout the synthetic cascade.

Impurity NameStructure / DescriptionRRTm/z [M+H]⁺ICH Acceptable LimitOrigin Stage
Bis-4,4'-(aminomethyl)piperidine Secondary amine dimer0.85212.2< 0.15%Nitrile Reduction
1-Formyl-4-(formylaminomethyl)piperidine Bis-formylated adduct1.20171.1< 0.10%Formylation
N-tert-butyl-1-formyl-4-(aminomethyl)piperidine t-Butyl alkylation adduct1.40199.2< 0.10%Boc Deprotection
4-(Boc-aminomethyl)piperidin-1-ylmethanone Unreacted intermediate1.85243.2< 0.10%Incomplete Deprotection

(Note: RRT = Relative Retention Time based on a standard C18 Reverse-Phase HPLC method).

IV. Self-Validating Experimental Protocol

This methodology embeds In-Process Controls (IPCs) to ensure each step is self-validating before proceeding.

Phase 1: Selective Primary Amine Protection
  • Reaction: Dissolve 4-(aminomethyl)piperidine (1.0 eq) in a biphasic mixture of DCM/Water (1:1, 10 volumes) and cool to 0°C.

  • Addition: Add a solution of Boc₂O (0.95 eq) in DCM dropwise over 1 hour. Causality: Sub-stoichiometric Boc₂O and low temperature kinetically favor the primary amine, preventing bis-protection.

  • Self-Validation IPC: Sample the organic layer after 2 hours. LC-MS must show <2% of the bis-Boc impurity (m/z 315) and >95% mono-Boc product (m/z 215) before quenching.

  • Workup: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield 4-(Boc-aminomethyl)piperidine.

Phase 2: Mild N-Formylation
  • Reaction: Dissolve 4-(Boc-aminomethyl)piperidine (1.0 eq) in neat ethyl formate (10 volumes).

  • Heating: Reflux the mixture (approx. 54°C) for 12 hours. Causality: Ethyl formate acts as a mild, neutral formylating agent that selectively formylates the secondary piperidine nitrogen without cleaving the acid-sensitive Boc group[3].

  • Self-Validation IPC: Monitor by TLC (Ninhydrin stain). The secondary amine starting material (stains active/purple) must disappear entirely, replaced by the formamide product (stains inactive).

  • Workup: Concentrate under reduced pressure to yield 4-(Boc-aminomethyl)piperidin-1-ylmethanone.

Phase 3: Scavenger-Assisted Deprotection
  • Reaction: Dissolve the intermediate in 4N HCl in Dioxane (5 volumes).

  • Scavenging: Immediately add Triisopropylsilane (TIPS) (2.0 eq). Causality: TIPS acts as a carbocation scavenger, trapping the highly reactive tert-butyl cation generated during Boc cleavage to prevent alkylation.

  • Self-Validation IPC: After 2 hours at room temperature, analyze via LC-MS. The target mass (m/z 143) must be dominant, and the t-butyl adduct (m/z 199) must be strictly <0.10%.

  • Isolation: Evaporate the solvent, triturate the resulting hydrochloride salt with cold diethyl ether, and filter to obtain pure 4-(Aminomethyl)piperidin-1-ylmethanone HCl salt.

V. References

1.[2] Catalytic Hydrogenation of Cyanohydrin Esters as a Novel Approach to N‐Acylated β‐Amino Alcohols. doi.org. 2 2.[1] Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method | Journal of the American Chemical Society. acs.org. 1 3.[3] Full article: An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Taylor & Francis (tandfonline.com). 3

Sources

Troubleshooting

Technical Support Center: Optimizing Piperidine Oral Bioavailability

Welcome to the Piperidine Bioavailability Support Center. Piperidine derivatives are ubiquitous in medicinal chemistry, yet their high basicity, lipophilicity challenges, and susceptibility to hepatic metabolism frequent...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperidine Bioavailability Support Center. Piperidine derivatives are ubiquitous in medicinal chemistry, yet their high basicity, lipophilicity challenges, and susceptibility to hepatic metabolism frequently result in poor oral bioavailability. This guide provides evidence-based troubleshooting modules, causality-driven explanations, and self-validating experimental protocols to help you overcome these pharmacokinetic bottlenecks.

Diagnostic Workflow

Use the following decision tree to identify the root cause of your compound's poor oral absorption and select the appropriate optimization strategy.

Piperidine_Troubleshooting Start Issue: Poor Piperidine Oral Bioavailability (<10%) Q1 Is the molecule highly ionized at intestinal pH (pKa > 9.5)? Start->Q1 Q2 Is it rapidly cleared by hepatic CYP450s (e.g., CYP3A4)? Q1->Q2 No Sol1 Strategy 1: Structural Modification (e.g., β-Fluorination to lower pKa) Q1->Sol1 Yes Q3 Is aqueous solubility < 100 µg/mL (Dissolution limited)? Q2->Q3 No Sol2 Strategy 2: Prodrug Approach (e.g., Carbamate/Ester masking) Q2->Sol2 Yes Sol3 Strategy 3: Lipid-Based Formulation (e.g., SEDDS / SMEDDS) Q3->Sol3 Yes

Diagnostic decision tree for identifying piperidine bioavailability bottlenecks.

Troubleshooting Modules & FAQs

Module A: High Basicity and Poor Membrane Permeability

Q: My piperidine derivative exhibits excellent target affinity but <5% oral bioavailability. In vitro Caco-2 assays show very low apical-to-basolateral permeability. What is the primary cause, and how can I fix it?

A: The piperidine ring is highly basic, typically exhibiting a pKa between 9.5 and 11.0. At the physiological pH of the intestinal lumen (pH ~6.5), the amine is >99.9% ionized. Because lipid bilayers are highly impermeable to charged species, transcellular passive diffusion is severely restricted.

The Solution & Causality: You must modulate the basicity of the piperidine nitrogen. The most effective strategy is the introduction of an electron-withdrawing group (EWG), such as a fluorine atom, at the β- or γ-position relative to the nitrogen. Fluorine exerts a strong inductive effect (-I) through the sigma bond framework, stabilizing the nitrogen's lone pair and reducing its proton affinity. For example, β-fluorination can lower the pKa by 1.5 to 2.0 units[1]. This significantly increases the fraction of the neutral, membrane-permeable species at intestinal pH, directly enhancing passive diffusion across the gut wall without adding excessive lipophilicity[1].

Module B: Hepatic First-Pass Metabolism

Q: My compound has good permeability, but in vivo pharmacokinetic (PK) studies in rodents show rapid clearance and low systemic exposure. Liver microsome stability assays indicate rapid degradation. How do I bypass this?

A: Piperidines are highly susceptible to extensive first-pass metabolism, specifically N-dealkylation and ring oxidation catalyzed by hepatic Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6). The basic amine acts as a hydrogen bond donor/acceptor, interacting with active site residues like Serine 119 in CYP3A4[2]. This interaction juxtaposes the α-carbon near the heme iron, facilitating rapid N-dealkylation and subsequent clearance[2].

CYP3A4_Pathway Substrate Piperidine Substrate Binding H-Bonding to CYP3A4 (Serine 119) Substrate->Binding Catalysis Heme Iron Oxidation (α-carbon) Binding->Catalysis Metabolite N-Dealkylation (Rapid Clearance) Catalysis->Metabolite

CYP3A4-mediated N-dealkylation pathway of piperidine derivatives.

The Solution & Causality: Implement a prodrug strategy. Masking the basic nitrogen (or adjacent functional groups) with carbamate or ester promoieties prevents premature recognition and hydrogen bonding by CYP450s. Once absorbed into systemic circulation, these prodrugs are cleaved by ubiquitous carboxylesterases to release the active parent drug. Carbamate prodrugs have been shown to increase plasma exposure by up to 4-fold and significantly enhance brain penetration by optimizing the compound's lipophilicity (cLogP) and metabolic stability[3].

Module C: Dissolution-Rate Limited Absorption

Q: After lowering the pKa and increasing lipophilicity (cLogP > 4.5), my compound is now virtually insoluble in aqueous media, leading to dissolution-limited absorption. How can I formulate this for oral dosing?

A: Highly lipophilic piperidine derivatives often fall into BCS Class II or IV. When administered as solid oral dosage forms, they fail to dissolve in the aqueous gastrointestinal fluids, meaning the drug never reaches the solubilized state required for absorption.

The Solution & Causality: Utilize Lipid-Based Formulations (LBFs), specifically Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS). By pre-dissolving the API in an isotropic mixture of oils, surfactants, and co-surfactants, you bypass the thermodynamic energy barrier of solid dissolution[4]. Upon contact with aqueous GI fluids and mild agitation from gastric motility, SEDDS spontaneously form oil-in-water microemulsions. This massive surface area ensures the drug remains solubilized for absorption. Furthermore, highly lipophilic drugs in LBFs can be transported directly to the systemic circulation via intestinal lymphatics, completely bypassing hepatic first-pass metabolism[4].

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, utilize the following self-validating protocols to test your piperidine derivatives.

Protocol 1: pH-Gradient Caco-2 Permeability Assay

Self-Validating Mechanism: Utilizing a pH gradient (Apical pH 6.5 / Basolateral pH 7.4) strictly mimics the physiological state of the GI tract and blood plasma. Including a high-permeability marker (propranolol) and a low-permeability marker (atenolol) validates the integrity of the tight junctions and the predictive power of the assay.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Buffer Preparation: Prepare Hank's Balanced Salt Solution (HBSS). Adjust the apical buffer to pH 6.5 (mimicking intestinal lumen) and the basolateral buffer to pH 7.4 (mimicking systemic circulation).

  • Dosing: Wash monolayers with HBSS. Spike the apical buffer with 10 µM of the piperidine derivative alongside the reference markers (propranolol and atenolol).

  • Incubation: Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer.

  • Sampling: Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Immediately replace the extracted volume with fresh pH 7.4 buffer to maintain sink conditions.

  • Quantification: Quantify drug concentration via LC-MS/MS and calculate the Apparent Permeability ( Papp​ ). A Papp​>10×10−6 cm/s indicates high expected oral absorption.

Protocol 2: Preparation and Evaluation of SEDDS

Self-Validating Mechanism: The thermodynamic stability of the microemulsion is validated by subjecting it to simulated gastric fluid (SGF) and measuring the Polydispersity Index (PDI). A PDI < 0.3 confirms uniform droplet size, proving resistance to Ostwald ripening and API precipitation.

  • Excipient Screening: Conduct equilibrium solubility studies of the API in various lipid excipients (e.g., Capryol 90, Tween 80, Transcutol HP) at 37°C for 48 hours.

  • Phase Diagram: Construct a ternary phase diagram using the selected oil, surfactant, and co-surfactant to identify the optimal self-emulsifying region.

  • Formulation: Mix the optimized ratio of the lipid vehicle. Dissolve the API into the vehicle under continuous magnetic stirring at 40°C until the solution is optically clear.

  • In Vitro Dispersion Test: Add 1 mL of the SEDDS to 250 mL of 0.1 N HCl (pH 1.2) at 37°C using a USP Type II dissolution apparatus set to 50 rpm.

  • Characterization: Analyze the resulting emulsion using Dynamic Light Scattering (DLS). Confirm that the mean droplet size is <200 nm and the PDI is <0.3.

Quantitative Data: Impact of Optimization Strategies

The following table summarizes the expected quantitative shifts in physicochemical properties and bioavailability when applying the troubleshooting strategies to a standard piperidine scaffold.

Optimization StrategyChemical / Physical ModificationTypical pKacLogPTypical Oral Bioavailability (F%)Primary Mechanism of Improvement
Baseline Unmodified Piperidine9.5 - 11.01.5 - 2.5< 5%N/A
Structural β-Fluorination7.5 - 8.52.5 - 3.520 - 30%Increased neutral fraction at intestinal pH
Prodrug Carbamate MaskingN/A4.5 - 6.040 - 60%Evasion of CYP3A4 N-dealkylation
Formulation SEDDS (Lipid-based)9.5 - 11.0> 4.035 - 50%Bypassing dissolution; lymphatic transport

References

  • [1] Title: Enhancement of Oral Absorption in Selective 5-HT1D Receptor Agonists: Fluorinated 3-[3-(Piperidin-1-yl)propyl]indoles Source: ACS Publications URL:

  • [2] Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: PMC / NIH URL:

  • [3] Title: Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP Source: ACS Publications URL:

  • [4] Title: Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs Source: PMC / NIH URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-(Aminomethyl)piperidin-1-ylmethanone and its Fluorophenyl Isomers for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly for central nervous system (CNS) targets.[1] Its conformational flexib...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly for central nervous system (CNS) targets.[1] Its conformational flexibility and synthetic tractability make it a privileged structure. The introduction of a 4-(aminomethyl) substituent offers a key interaction point, while the N-acyl group provides a vector for modulating physicochemical and pharmacological properties. This guide delves into a comparative analysis of 4-(aminomethyl)piperidin-1-ylmethanone and its ortho-, meta-, and para-fluorophenyl isomers, providing a framework for researchers to understand the profound impact of positional fluorination on molecular behavior and to design robust experimental workflows for their evaluation.

The strategic placement of a fluorine atom on the phenyl ring is a well-established strategy in drug design to enhance metabolic stability, receptor binding affinity, and bioavailability.[2] However, the specific isomeric position of the fluorine atom—ortho, meta, or para—can lead to vastly different outcomes in terms of biological activity and pharmacokinetic profiles. This guide will explore these nuances, grounded in established medicinal chemistry principles and supported by experimental data from analogous systems.

The Influence of Fluorine Substitution: A Physicochemical Perspective

The introduction of a fluorine atom, the most electronegative element, into the phenyl ring of 4-(aminomethyl)piperidin-1-ylmethanone induces significant changes in the molecule's electronic and conformational properties. These changes are the primary drivers of the observed differences in biological activity among the ortho-, meta-, and para-isomers.

Electronic Effects:

  • Inductive Effect (-I): Fluorine's high electronegativity results in a strong electron-withdrawing inductive effect, which can influence the pKa of the aminomethyl group and the amide bond's rotational barrier.

  • Resonance Effect (+M): Fluorine can also donate electron density to the aromatic ring via a resonance effect, although this is generally weaker than its inductive effect. The interplay of these electronic effects varies depending on the isomer.

Conformational Effects:

The position of the fluorine atom can dictate the preferred conformation of the N-benzoyl group relative to the piperidine ring, which in turn affects how the molecule presents itself to its biological target. For instance, an ortho-fluorine substitution can induce a non-planar conformation due to steric hindrance with the piperidine ring.[3]

Comparative Biological Activity: What to Expect

While direct comparative data for the titular compounds is not extensively published, we can extrapolate from studies on structurally related molecules to predict the likely impact of fluorine's position on biological activity.

One study on fluorobenzoyl pentapeptide GPR54 agonists found that the para-fluorobenzoyl derivative was the most potent agonist .[3] Conversely, derivatives with multiple fluorine substitutions showed lower binding affinity.[3] In contrast, research on arylpiperazine salicylamide derivatives as 5-HT1A receptor ligands revealed that the meta-substituted isomer exhibited the highest binding affinity , followed by the ortho and then the para isomers. These findings underscore that the optimal position of fluorine is highly dependent on the specific biological target and its binding pocket architecture.

The table below summarizes hypothetical comparative data for the target compounds, illustrating the potential range of activities that could be observed.

CompoundTarget Receptor Affinity (Ki, nM)Functional Activity (EC50, nM)Metabolic Stability (t½ in HLM, min)
4-(aminomethyl) piperidin-1-ylmethanone5012015
(4-(aminomethyl)piperidin-1-yl) (2-fluorophenyl)methanone7518045
(4-(aminomethyl)piperidin-1-yl) (3-fluorophenyl)methanone258035
(4-(aminomethyl)piperidin-1-yl) (4-fluorophenyl)methanone4010060

Experimental Workflows for Comparative Evaluation

To empirically determine the pharmacological and pharmacokinetic profiles of these isomers, a series of well-defined in vitro assays are essential. The following section provides detailed protocols for key experiments.

Radioligand Binding Assay: Determining Target Affinity

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[4][5]

Objective: To determine the binding affinity (Ki) of the fluorophenyl isomers for a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand (e.g., [³H]-labeled standard antagonist)

  • Test compounds (unlabeled fluorophenyl isomers)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the assay buffer, cell membranes, and serially diluted concentrations of the test compounds.

  • Radioligand Addition: Add a fixed concentration of the radioligand to each well.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare serial dilutions of test compounds A1 Add membranes, compounds, and radioligand to plate P1->A1 P2 Prepare cell membranes and radioligand solution P2->A1 A2 Incubate to reach equilibrium A1->A2 A3 Filter and wash to separate bound A2->A3 AN1 Scintillation counting to measure radioactivity A3->AN1 AN2 Calculate IC50 and Ki values AN1->AN2

Workflow for a radioligand binding assay.
cAMP Functional Assay: Assessing G-Protein Coupled Receptor (GPCR) Activity

Many CNS targets are GPCRs that signal through the modulation of intracellular cyclic AMP (cAMP) levels.[6] This assay measures the functional consequence of receptor binding.[7][8][9][10]

Objective: To determine the potency (EC50) of the fluorophenyl isomers in modulating cAMP production via a Gs or Gi-coupled receptor.

Materials:

  • Cells stably expressing the target GPCR

  • cAMP assay kit (e.g., HTRF, FRET, or luminescence-based)

  • Test compounds

  • Forskolin (for Gi-coupled receptors)

  • Cell culture medium and plates

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well plate and culture overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the cells. For Gi-coupled receptors, co-stimulate with a fixed concentration of forskolin.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's instructions.

  • Signal Measurement: Read the plate on a suitable plate reader (e.g., fluorescence or luminescence).

  • Data Analysis: Plot the response (e.g., HTRF ratio or luminescence) against the log concentration of the test compound to determine the EC50 value.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection & Analysis CP1 Seed GPCR-expressing cells in plate S1 Add test compounds (and forskolin for Gi) CP1->S1 S2 Incubate at 37°C S1->S2 D1 Lyse cells and add cAMP detection reagents S2->D1 D2 Measure signal D1->D2 D3 Calculate EC50 values D2->D3

Workflow for a cAMP functional assay.
β-Arrestin Recruitment Assay: Investigating Biased Signaling

GPCRs can also signal through β-arrestin pathways, which can lead to different physiological outcomes than G-protein signaling. This assay is crucial for identifying "biased" ligands that preferentially activate one pathway over the other.[11][12][13][14][15]

Objective: To determine the potency (EC50) of the fluorophenyl isomers for inducing β-arrestin recruitment to the target GPCR.

Materials:

  • Cells co-expressing the target GPCR and a β-arrestin-linked reporter system (e.g., PathHunter®)

  • Test compounds

  • Assay reagents from the kit manufacturer

Procedure:

  • Cell Plating: Plate the engineered cells in a 96- or 384-well plate.

  • Compound Addition: Add serial dilutions of the test compounds.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).

  • Detection: Add the detection reagents according to the manufacturer's protocol.

  • Signal Measurement: Measure the chemiluminescent signal.

  • Data Analysis: Plot the luminescence against the log concentration of the test compound to determine the EC50 value.

Metabolic Stability Assay: Predicting In Vivo Half-Life

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its likely pharmacokinetic profile.[16][17]

Objective: To determine the in vitro half-life (t½) of the fluorophenyl isomers in human liver microsomes (HLM).

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Internal standard

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation Setup: In a 96-well plate, combine HLM, phosphate buffer, and the test compound. Pre-incubate at 37°C.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound against time. The slope of the line is used to calculate the in vitro half-life.

The metabolic fate of fluorinated compounds can be complex. Studies on ortho-, meta-, and para-fluorofentanyl have shown that while the main metabolic pathways like N-dealkylation and hydroxylation are similar for all isomers, the relative abundance of certain metabolites can differ.[18][19] This highlights the importance of conducting detailed metabolite identification studies for each isomer.

Conclusion

The choice of where to place a fluorine atom on the phenyl ring of 4-(aminomethyl)piperidin-1-ylmethanone is a critical decision in the drug discovery process. While general principles can guide initial designs, with para-substitution often favored for enhancing metabolic stability, the optimal isomer for biological activity is target-dependent. A systematic and comparative evaluation of the ortho-, meta-, and para-isomers using the robust experimental workflows outlined in this guide is imperative. By meticulously characterizing the binding affinity, functional activity, and metabolic stability of each isomer, researchers can make data-driven decisions to advance the most promising candidates, ultimately increasing the likelihood of success in developing novel and effective therapeutics.

References

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  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
  • Revvity. (n.d.). HTRF β-arrestin 2 Recruitment Kit, 1,000 Assay Points.
  • Spillmann, D., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv.
  • PubMed. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry.
  • JoVE. (n.d.). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors.
  • PMC. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • Benchchem. (n.d.). (4-(Aminomethyl)piperidin-1-yl)(5-iodothiophen-3-yl)methanone.
  • BenchChem. (2025).
  • PMC. (n.d.).
  • PMC. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • Promega. (n.d.). GloSensor™ cAMP Assay Protocol.
  • PubMed. (n.d.).
  • DiscoveRx. (n.d.).
  • Benchchem. (2025). Application Notes and Protocols: Development of Piperidine-Based Radioligands for Imaging.
  • PMC. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)
  • PMC. (n.d.). A novel luminescence-based β-arrestin recruitment assay for unmodified receptors.
  • Cre
  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines.
  • PubMed. (2008). Structure-activity relationship study and NMR analysis of fluorobenzoyl pentapeptide GPR54 agonists. Biopolymers.
  • Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
  • Google Patents. (1993). US5272157A - Derivatives of 4-(aminomethyl)
  • PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • ChEMBL. (n.d.). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)
  • Benchchem. (n.d.). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
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  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • PolyU Institutional Research Archive. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
  • PubMed. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.
  • ResearchGate. (n.d.).
  • Sapphire Bioscience. (n.d.). (4-(Aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone.
  • PMC. (2020). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry.
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  • ACS Publications. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • PMC. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability.
  • PubMed. (2024).
  • Benchchem. (2025). A Comparative Analysis of the Biological Activity of Piperazine Isomers.
  • Design, Synthesis, and Evaluation of (4 R)-1-{3-[2-(>18>F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([>18>.
  • NCBI. (2012). 3-Chloro-4-[18F]fluorophenyl-(4-fluoro-4-[[(5-methyl-pyrimidin-2-ylmethyl)-amino]-methyl]-piperidin-1-yl)methanone.
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  • PMC. (n.d.).
  • PubMed. (2020). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry.
  • ACS Publications. (n.d.). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B.-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B*.

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Comparative

Comparative Analysis of Piperidine vs. Piperazine Scaffolds in Drug Design

Saturated six-membered nitrogen heterocycles are the architectural backbone of modern medicinal chemistry. Among them, piperidine (an azacyclohexane) and piperazine (a 1,4-diazacyclohexane) are two of the most frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Saturated six-membered nitrogen heterocycles are the architectural backbone of modern medicinal chemistry. Among them, piperidine (an azacyclohexane) and piperazine (a 1,4-diazacyclohexane) are two of the most frequently utilized privileged scaffolds[1]. While they share a similar spatial footprint, the substitution of a single methylene group in piperidine with a second nitrogen atom in piperazine fundamentally alters the physicochemical, pharmacokinetic, and toxicological profile of the resulting drug candidates[2].

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these two scaffolds. By examining the causality behind their biological behaviors and detailing self-validating experimental protocols, this guide equips researchers and drug development professionals with the mechanistic insights required for rational scaffold selection.

Physicochemical Profiling: The Causality of the Second Nitrogen

The decision to utilize a piperidine versus a piperazine core hinges primarily on the distinct acid-base properties and lipophilicity imparted by the heteroatoms.

Basicity and Ionization: Piperidine possesses a single highly basic secondary amine with a pKa of approximately 11.22[1]. At physiological pH (7.4), piperidine derivatives are almost entirely protonated. This strong positive charge is excellent for forming robust ionic salt bridges with acidic residues (e.g., aspartate or glutamate) in target protein binding pockets, such as G-protein coupled receptors (GPCRs)[3]. In contrast, piperazine features two basic centers with distinct pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73)[1]. This dual-pKa nature allows chemists to fine-tune the ionization state of the molecule, modulating target engagement while maintaining a more neutral overall character compared to piperidine[1].

Lipophilicity and Solubility: The second nitrogen in piperazine acts as an additional hydrogen bond acceptor/donor, which drastically reduces the molecule's lipophilicity (logP ≈ -1.5 for unsubstituted piperazine vs. ≈ 0.9 for piperidine)[1]. Causally, this inherent hydrophilicity significantly enhances aqueous solubility, making piperazine an ideal solubilizing linker in large, hydrophobic molecules like anticancer kinase inhibitors (e.g., Imatinib)[1][2]. Conversely, piperidine's higher lipophilicity drives superior passive membrane permeability, making it a preferred scaffold for central nervous system (CNS) drugs that must cross the blood-brain barrier[1].

Table 1: Comparative Physicochemical and Pharmacological Properties
PropertyPiperidine ScaffoldPiperazine Scaffold
Ring Structure Azacyclohexane (1 Nitrogen)1,4-Diazacyclohexane (2 Nitrogens)
Basicity (pKa) Single pKa ≈ 11.22Dual pKa: pKa1 ≈ 5.35, pKa2 ≈ 9.73
Lipophilicity (logP) Higher (~0.9 unsubstituted)Lower (~ -1.5 unsubstituted)
Aqueous Solubility Moderate to LowHigh
Membrane Permeability High (Favors CNS penetration)Moderate (Often requires active transport)
Metabolic Stability Generally higher (Fewer oxidation sites)Generally lower (Susceptible to CYP450 oxidation)
hERG Liability High risk (Due to high lipophilicity/basicity)Lower risk (Reduced lipophilicity)

Pharmacokinetics & ADME-Tox: Navigating Metabolic Stability and Cardiotoxicity

The structural nuances between these scaffolds directly dictate their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles.

Metabolic Stability: Piperazine's two nitrogen atoms present multiple electron-rich sites that are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, often leading to rapid N-dealkylation or N-oxidation[1][2]. In many drug discovery campaigns, bioisosteric replacement of a piperazine ring with a piperidine ring is employed to eliminate these metabolic "soft spots." Because piperidine features a more sterically shielded, lipophilic hydrocarbon backbone with only one nitrogen, it generally exhibits a longer half-life and lower intrinsic clearance in hepatic microsomes[4].

hERG Liability (Cardiotoxicity): The human ether-à-go-go-related gene (hERG) potassium channel is a major anti-target in drug design. The hERG binding pocket promiscuously binds highly lipophilic molecules containing a basic amine. Because piperidine derivatives are highly lipophilic and strongly basic, they frequently suffer from hERG-mediated cardiotoxicity[5][6]. Causally, substituting a piperidine with a piperazine lowers the overall basicity (pKa) and significantly reduces lipophilicity. This disruption of optimal hydrophobic and ionic interactions within the hERG channel is a proven strategy to mitigate cardiotoxicity while preserving primary target efficacy[5][6].

ScaffoldLogic Start Lead Compound Optimization Check Assess Physicochemical & ADME-Tox Bottlenecks Start->Check Piperazine Piperazine Scaffold (Lower logP, Dual pKa) Check->Piperazine Need Solubility / Lower hERG Piperidine Piperidine Scaffold (Higher logP, Single pKa) Check->Piperidine Need Permeability / CNS Penetration Solubility Mechanism: Increased H-bonding Outcome: High Aqueous Solubility Benefit: Reduced hERG Liability Piperazine->Solubility Permeability Mechanism: High Lipophilicity Outcome: High Membrane Permeability Benefit: Strong CNS Penetration Piperidine->Permeability

Caption: Logical decision tree for selecting piperazine vs piperidine scaffolds based on ADME-Tox profiles.

Experimental Methodologies

To objectively compare these scaffolds during lead optimization, rigorous, self-validating experimental protocols must be employed. Below are the standard methodologies for assessing the two most critical differentiating factors: pKa and metabolic stability.

Protocol 1: Potentiometric Titration for pKa Determination

Determining the exact pKa is critical because the ionization state at physiological pH dictates both solubility and target binding affinity.

  • Preparation: Prepare a 1 mM solution of the test scaffold in 0.15 M KCl. Causality: KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Acidification: Acidify the solution to pH 2.0 using standardized 0.1 M HCl to ensure the complete protonation of all basic nitrogen centers.

  • Titration: Titrate with standardized 0.1 M KOH under an inert argon atmosphere. Causality: Argon prevents the absorption of atmospheric CO2, which would form carbonic acid and artificially skew the titration curve. Continuously monitor the pH using a calibrated glass electrode.

  • Calculation: Calculate the pKa using the Bjerrum function by identifying the inflection points on the titration curve.

  • Self-Validation System: Run a reference standard (e.g., labetalol) prior to the test compound. If the calculated pKa of the standard deviates by >0.1 log units from literature values, the electrode must be recalibrated.

Protocol 2: In Vitro Microsomal Metabolic Stability Assay

Assessing intrinsic clearance ( CLint​ ) in vitro helps predict in vivo hepatic clearance and identifies metabolic liabilities.

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH serves as the essential electron donor required for CYP450 catalytic activity.

  • Quenching: At predetermined time points (0, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the proteins.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation System: Include a positive control (e.g., Verapamil, known to be rapidly metabolized) and a negative control (reaction mixture without NADPH). If the negative control shows degradation, it indicates non-CYP-mediated instability (e.g., chemical hydrolysis), invalidating the CYP-clearance calculation.

MetabolicStability Prep 1. Preparation 1 µM Compound in pH 7.4 Buffer Microsomes 2. Incubation Add Liver Microsomes (0.5 mg/mL) Prep->Microsomes NADPH 3. Initiation Add 1 mM NADPH at 37°C Microsomes->NADPH Quench 4. Quenching Cold Acetonitrile at t=0, 15, 30, 60 min NADPH->Quench LCMS 5. Analysis LC-MS/MS Quant Calculate Clearance Quench->LCMS

Caption: Step-by-step experimental workflow for evaluating microsomal metabolic stability.

Conclusion

The selection between a piperidine and piperazine scaffold is a foundational decision in drug design. Piperidine drives lipophilicity, membrane permeability, and strong ionic target engagement, making it a staple in CNS therapeutics, albeit with a higher risk of hERG liability[1][3]. Piperazine serves as a powerful tool to reduce lipophilicity, enhance aqueous solubility, and mitigate cardiotoxicity, which has cemented its status as a privileged structure in oncology and systemic therapies[1][2]. By leveraging the comparative data and rigorous experimental protocols outlined above, medicinal chemists can rationally deploy these heterocycles to overcome complex ADME-Tox bottlenecks.

References

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Validation

A Comparative Guide to Validating the Binding Affinity of 4-(Aminomethyl)piperidin-1-ylmethanone at the 5-HT2A Receptor

This guide provides a comprehensive framework for validating the binding affinity of a novel compound, 4-(Aminomethyl)piperidin-1-ylmethanone, at the serotonin 2A (5-HT2A) receptor. The 5-HT2A receptor, a G protein-coupl...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the binding affinity of a novel compound, 4-(Aminomethyl)piperidin-1-ylmethanone, at the serotonin 2A (5-HT2A) receptor. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a critical target in the treatment of various neuropsychiatric disorders, including schizophrenia and psychosis associated with Parkinson's disease.[1][2][3] Accurately characterizing the interaction of new chemical entities with this receptor is a foundational step in drug discovery.[4][5]

Here, we present a detailed comparison of the test compound against established 5-HT2A receptor ligands. This document outlines the theoretical principles of radioligand binding assays, provides a step-by-step experimental protocol, and offers a clear methodology for data analysis and interpretation, enabling researchers to rigorously assess the potential of novel therapeutic candidates.

The Principle of Competitive Radioligand Binding

To determine the binding affinity of an unlabeled test compound, we employ a competitive radioligand binding assay. This technique measures the ability of the test compound to displace a high-affinity radiolabeled ligand ([³H]Ketanserin, in this case) from the 5-HT2A receptor.[6][7] The fundamental principle rests on the law of mass action: the unlabeled compound competes with the radioligand for a finite number of receptor binding sites.[6] As the concentration of the test compound increases, it displaces more of the radioligand, resulting in a decrease in measured radioactivity.

This relationship allows us to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value).[6] The IC₅₀ is then used to derive the inhibition constant (Ki), which represents the intrinsic binding affinity of the test compound for the receptor. A lower Ki value signifies a higher binding affinity.[6]

Competitive_Binding_Assay cluster_0 Scenario 1: No Competitor cluster_1 Scenario 2: With Competitor Receptor1 5-HT2A Receptor BoundComplex High Signal Receptor1->BoundComplex Radioligand [³H]Ketanserin Radioligand->Receptor1 Binds Receptor2 5-HT2A Receptor LowSignal Low Signal Receptor2->LowSignal Radioligand2 [³H]Ketanserin Radioligand2->Receptor2 Binding Blocked TestCompound Test Compound (4-Aminomethyl...) TestCompound->Receptor2 Competes & Binds

Caption: Principle of a competitive radioligand binding assay.

Comparative Framework: Selection of Reference Compounds

To contextualize the binding affinity of 4-(Aminomethyl)piperidin-1-ylmethanone, it is essential to compare it against well-characterized ligands for the 5-HT2A receptor. For this guide, we have selected:

  • Ketanserin: A classic and widely used selective antagonist for the 5-HT2A receptor.[8][9] It serves as an invaluable tool for pharmacological studies and is often used as the radioligand itself in binding assays.[9][10]

  • Pimavanserin (ACP-103): A potent inverse agonist with high affinity and selectivity for the 5-HT2A receptor over other monoaminergic receptors.[1][11][12] Its approval for treating psychosis associated with Parkinson's disease makes it a clinically relevant benchmark.[11]

By comparing our test compound to these standards, we can classify its potency and begin to infer its potential therapeutic utility.

Experimental Protocol: Validating Binding Affinity via Radioligand Assay

This protocol details a robust method for determining the Ki of a test compound at the human 5-HT2A receptor.

Materials and Reagents
  • Test Compound: 4-(Aminomethyl)piperidin-1-ylmethanone

  • Reference Compounds: Ketanserin, Pimavanserin

  • Radioligand: [³H]Ketanserin (Specific Activity: ~70-90 Ci/mmol)

  • Receptor Source: Commercially available membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[13][14]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 5 mM MgCl₂.[15] The buffer maintains physiological pH, chelates divalent cations that could interfere, and MgCl₂ can be crucial for maintaining receptor conformation.

  • Non-Specific Binding (NSB) Determinator: 10 µM Spiperone or a high concentration of unlabeled Ketanserin.[8]

  • Filtration Apparatus: Cell harvester with GF/B or GF/C glass fiber filters.[15][16]

  • Scintillation Cocktail & Liquid Scintillation Counter.

Experimental Workflow

Experimental_Workflow prep 1. Membrane Preparation Thaw & homogenize membranes in ice-cold assay buffer. Determine protein concentration. plate 2. Assay Plate Setup (96-well) Prepare serial dilutions of test & reference compounds. prep->plate Proceed to plating add 3. Reagent Addition Add to wells: - Assay Buffer (Total Binding) - Unlabeled Ligand (NSB) - Test Compound (Competition) - [³H]Ketanserin - Membrane Suspension plate->add Dispense reagents incubate 4. Incubation Incubate at room temperature for 60-90 minutes to reach binding equilibrium. add->incubate filter 5. Filtration Rapidly filter plate contents through glass fiber filters to separate bound from free radioligand. incubate->filter wash 6. Washing Wash filters with ice-cold assay buffer to remove non-specifically bound radioligand. filter->wash count 7. Scintillation Counting Add scintillation cocktail to filters and measure radioactivity (CPM) using a liquid scintillation counter. wash->count analyze 8. Data Analysis Calculate IC₅₀ and Ki values using non-linear regression and the Cheng-Prusoff equation. count->analyze

Caption: Step-by-step workflow for the 5-HT2A receptor binding assay.

Step-by-Step Methodology
  • Membrane Preparation: On the day of the experiment, thaw the cell membranes on ice. Homogenize the membranes gently in ice-cold assay buffer. Determine the final protein concentration using a standard method like the BCA or Bradford assay. Dilute the membrane suspension to a final concentration that yields sufficient signal (e.g., 50-100 µg protein per well).[8][16]

  • Assay Setup: Prepare 10-point serial dilutions of the test compound and reference compounds in assay buffer. In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Wells containing only assay buffer, [³H]Ketanserin, and membranes.

    • Non-Specific Binding (NSB): Wells containing a high concentration of an unlabeled competitor (e.g., 10 µM Spiperone), [³H]Ketanserin, and membranes. This is crucial for determining the signal that is not due to binding at the target receptor.[8]

    • Competition: Wells containing a serial dilution of the test or reference compound, [³H]Ketanserin, and membranes.

  • Binding Reaction: To each well, add the reagents in the following order to a final volume of 250 µL:

    • 50 µL of assay buffer (for Total Binding), NSB determinator, or competing compound.

    • 50 µL of [³H]Ketanserin at a final concentration near its dissociation constant (Kd), typically 1-2 nM.[8][16] Using a concentration near the Kd provides the best window for measuring competitive displacement.

    • 150 µL of the diluted membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking. This allows the binding reaction to reach equilibrium.[8][15]

  • Filtration: Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester. This step quickly separates the membranes with bound radioligand from the unbound radioligand in the solution.[15]

  • Washing: Immediately wash the filters 3-4 times with ice-cold assay buffer to minimize non-specific binding to the filter itself.

  • Counting: Allow the filters to dry completely. Add scintillation cocktail to each well and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding: For each data point, determine the specific binding by subtracting the average CPM from the NSB wells from the CPM of the experimental wells.

    • Specific Binding = Total Binding CPM - NSB CPM

  • Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the competitor compound's concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit the competition curve and determine the IC₅₀ value. The IC₅₀ is the concentration of the competitor that displaces 50% of the specific radioligand binding.[6]

  • Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation .[8] This equation corrects for the concentration and affinity of the radioligand used in the assay.

    • Ki = IC₅₀ / (1 + [L]/Kd)

      • [L] = Concentration of the radioligand ([³H]Ketanserin).

      • Kd = Dissociation constant of the radioligand for the receptor.

Data Presentation: A Comparative Analysis

The calculated Ki values allow for a direct comparison of binding affinities between the test compound and the established reference ligands.

CompoundRadioligandReceptor SourceKi (nM)Hill Slope
4-(Aminomethyl)piperidin-1-ylmethanone [³H]Ketanserinh5-HT2A-CHO15.5 (Hypothetical)-1.0
Ketanserin [³H]KetanserinRat Brain3.5[8]-1.02[13]
Pimavanserin [³H]Ketanserinh5-HT2A0.087[12]-1.0

Note: The Ki value for 4-(Aminomethyl)piperidin-1-ylmethanone is presented for illustrative purposes to demonstrate data presentation. Actual values must be determined experimentally.

Based on this hypothetical data, 4-(Aminomethyl)piperidin-1-ylmethanone demonstrates a strong affinity for the 5-HT2A receptor, though it is less potent than the established antagonists Ketanserin and Pimavanserin. A Hill slope close to -1.0 suggests that the binding follows the law of mass action for a single binding site.

Conclusion and Future Directions

This guide provides a validated methodology for determining the binding affinity of the novel compound 4-(Aminomethyl)piperidin-1-ylmethanone at the 5-HT2A receptor. The competitive radioligand binding assay is a robust and essential tool in early-stage drug discovery for quantifying this critical parameter.[5][6]

The next logical step is to determine the functional activity of the compound. While binding affinity (Ki) measures how well a compound binds to a receptor, it does not reveal what happens after binding.[6] Functional assays, such as calcium flux or [³⁵S]GTPγS binding assays, are necessary to characterize whether 4-(Aminomethyl)piperidin-1-ylmethanone acts as an agonist, antagonist, or inverse agonist at the 5-HT2A receptor.[6][17] This complete pharmacological profile is essential for advancing a promising compound through the drug development pipeline.

References

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  • Farré-Alins, V., et al. (2023). Design, Synthesis, Molecular Docking, and Biological Evaluation of Novel Pimavanserin-Based Analogues as Potential Serotonin 5-HT2A Receptor Inverse Agonists. ACS Chemical Neuroscience, 14(14), 2589-2603. [Link]

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  • Canal, C. E., et al. (2017). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 8(12), 2677-2688. [Link]

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  • Chojnacka-Wójcik, E., et al. (2006). Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. European Journal of Medicinal Chemistry, 41(1), 114-122. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Zoidis, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Molecules, 27(6), 1809. [Link]

  • Yilmaz, I. (2025). Some 5-HT1A, 5-HT2A and 5-HT2C Receptor Ligands as Atypical Antipsychotic: In Silico Pharmacological Evaluation with ADME Prediction. FABAD Journal of Pharmaceutical Sciences, 50(1), 21-38. [Link]

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Comparative

Head-to-Head Comparison of Aminomethylpiperidine Derivatives in M3 Muscarinic Receptor Functional Assays

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Challenge of M3 Receptor Selectivity The M3 muscarinic acetylcholine receptor (mAChR) is a critical G protein-coupled recept...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of M3 Receptor Selectivity

The M3 muscarinic acetylcholine receptor (mAChR) is a critical G protein-coupled receptor (GPCR) target for treating respiratory conditions (e.g., COPD, asthma) and overactive bladder. However, designing highly selective M3 antagonists is notoriously difficult due to the extreme sequence homology within the orthosteric binding site across the five muscarinic subtypes (M1–M5)[1].

Historically, flexible diamine cores (such as L-Pro-D-Pro spacers) were utilized to bridge the orthosteric and allosteric binding pockets. While effective, their conformational flexibility limited subtype selectivity. The introduction of the 4-aminomethylpiperidine scaffold revolutionized this space by rigidifying the pharmacophore, locking it into an optimal conformation that exploits non-conserved residues in the M3 extracellular vestibule[1].

This guide provides a head-to-head technical comparison of aminomethylpiperidine derivatives, evaluating their performance through self-validating radioligand binding and isolated tissue functional assays.

Mechanistic Rationale: Why the 4-Aminomethylpiperidine Scaffold?

As an Application Scientist, it is crucial to understand why a scaffold works before deploying it in an assay. The 4-aminomethylpiperidine core provides three distinct structural advantages:

  • Critical Salt Bridge Formation: The piperidine nitrogen acts as a basic center (pKa ~9.5) that remains protonated at physiological pH. This enables a high-affinity ionic interaction with the universally conserved aspartate residue (Asp3.32) in transmembrane domain 3 (TM3) of the GPCR[1].

  • Spatial Precision: The aminomethyl linker provides the exact angstrom distance required to project bulky terminal moieties (e.g., triphenylpropionamide) into the allosteric site, driving M3 selectivity[1].

  • Reduced Conformational Entropy: Compared to legacy diamine spacers, the rigid piperidine ring minimizes the entropic penalty upon receptor binding, significantly boosting overall affinity[2].

Head-to-Head Data Presentation: Binding Affinity & Selectivity

To objectively evaluate the 4-aminomethylpiperidine core, we compare a legacy diamine scaffold against the optimized 4-aminomethylpiperidine derivative (Compound 14a ) and an N-alkylated variant (Compound 15c )[1][2].

Table 1: Binding Affinity (Ki) and Subtype Selectivity Profiles

Compound ScaffoldRepresentative CompoundM3 Binding Affinity (Ki, nM)M1/M3 SelectivityM2/M3 SelectivityM4/M3 SelectivityM5/M3 Selectivity
Legacy Diamine L-Pro-D-Pro Core~5.0<100-fold~200-fold<100-fold<1000-fold
4-Aminomethylpiperidine Compound 14a0.30 570-fold 1600-fold 140-fold 12000-fold
N-Alkylated 4-AMP Compound 15c0.15300-fold800-fold90-fold6000-fold

Data Insight: While N-alkylation (Compound 15c) slightly improves raw M3 binding affinity, it severely compromises the exquisite selectivity profile provided by the primary amine of Compound 14a[2]. Therefore, the unmodified 4-aminomethylpiperidine core (14a) remains the superior candidate for clinical development, achieving sub-nanomolar affinity and >100-fold selectivity across all off-target subtypes[1].

Self-Validating Experimental Protocols

To rigorously validate these derivatives, a two-tiered assay system is required: an in vitro radioligand binding assay to determine thermodynamic affinity, followed by an ex vivo functional assay to confirm physiological antagonism.

Protocol A: Radioligand Binding Assay ([3H]-N-Methylscopolamine)

Purpose: Quantify the equilibrium dissociation constant (Ki) across M1–M5 subtypes.

  • Membrane Preparation: Homogenize CHO cells expressing recombinant M1-M5 receptors in Tris-HCl buffer. Causality: Ensures a uniform concentration of receptors free from endogenous neurotransmitters.

  • Incubation: Incubate membranes with 0.2 nM [3H]-N-methylscopolamine ([3H]-NMS) and varying concentrations of the 4-AMP derivative for 60 minutes at room temperature. Causality: 60 minutes guarantees the system reaches thermodynamic equilibrium, a prerequisite for accurate Ki calculation[1].

  • Filtration & Readout: Terminate the reaction by rapid filtration through GF/B glass fiber filters, wash with ice-cold buffer, and quantify radioactivity via liquid scintillation. Self-Validation Check: Always run a parallel control using 1 μM Atropine to define non-specific binding (NSB). If NSB exceeds 10% of total binding, the membrane wash steps must be optimized.

Protocol B: Ex Vivo Isolated Rat Trachea Functional Assay

Purpose: Determine the functional antagonist affinity (pA2 value) and confirm a competitive mechanism of action via Schild regression[1][3].

  • Tissue Preparation & Equilibration: Isolate rat tracheal rings and suspend them in organ baths containing oxygenated Krebs-Henseleit solution at 37°C. Apply a resting tension of 1.0 g and equilibrate for 60 minutes, washing every 15 minutes. Causality: This recovery period prevents spontaneous baseline drift caused by surgical trauma.

  • Agonist Dose-Response (Baseline): Generate a cumulative concentration-response curve using Carbachol (CCh). Causality: Carbachol is utilized instead of endogenous acetylcholine because it is resistant to acetylcholinesterase-mediated hydrolysis, ensuring stable agonist concentrations[1].

  • Antagonist Incubation: Wash the tissue thoroughly to remove CCh, then incubate with Compound 14a (at 0.3, 1.0, and 3.0 nM) for 30 minutes. Causality: Allows the antagonist to fully equilibrate at the M3 receptor orthosteric site prior to agonist challenge.

  • Schild Regression Analysis: Repeat the CCh dose-response curve. Calculate the dose ratio (DR) and plot log(DR-1) versus log[Antagonist][3]. Self-Validation Check: A linear Schild plot with a slope not significantly different from 1.0 mathematically validates that the compound is a competitive, reversible antagonist. For Compound 14a, a slope of 1.08 ± 0.16 confirms this mechanism, yielding a pA2 of 9.65 (matching the binding Ki)[1].

Visualizing the Functional Assay Mechanism

The following diagram illustrates the signal transduction pathway of the M3 receptor in tracheal smooth muscle and how the 4-aminomethylpiperidine functional assay translates molecular binding into a quantifiable mechanical readout.

G Carbachol Carbachol (Agonist) M3R M3 Muscarinic Receptor (GPCR) Carbachol->M3R Activates Antagonist Compound 14a (4-AMP Antagonist) Antagonist->M3R Competitively Inhibits Gq Gq Protein Activation M3R->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Production PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Release IP3->Calcium Binds ER Receptors Contraction Tracheal Smooth Muscle Contraction Calcium->Contraction Actomyosin Crossbridging Readout Force Transducer Readout (Functional Assay) Contraction->Readout Measures Tension

Figure 1: M3 receptor signaling pathway and functional assay readout for 4-AMP antagonists.

References

  • Identification of a Novel 4-Aminomethylpiperidine Class of M3 Muscarinic Receptor Antagonists and Structural Insight into Their M3 Selectivity. Journal of Medicinal Chemistry. URL: [Link]

  • Importance of Agonists in α-Adrenoceptor Classification and Localisation of α1-Adrenoceptors in Human Prostate (Schild Regression Methodology). Karger Publishers. URL: [Link]

Sources

Validation

Cross-Reactivity and Selectivity Profiling of the 4-(Aminomethyl)piperidin-1-ylmethanone Scaffold: A Comprehensive Guide

The 4-(aminomethyl)piperidin-1-ylmethanone moiety is a highly privileged structural motif in medicinal chemistry. Characterized by a flexible piperidine ring, a rigid methanone (amide) linkage, and a terminal primary ami...

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Author: BenchChem Technical Support Team. Date: March 2026

The 4-(aminomethyl)piperidin-1-ylmethanone moiety is a highly privileged structural motif in medicinal chemistry. Characterized by a flexible piperidine ring, a rigid methanone (amide) linkage, and a terminal primary amine, this scaffold is frequently deployed as a hinge-binding or solvent-channel-filling vector. It has been successfully utilized in the design of T-type Ca²⁺ channel antagonists, Heat Shock Protein 90 (Hsp90) C-terminal domain (CTD) inhibitors, and Protease-Activated Receptor 2 (PAR2) agonists/antagonists.

However, the very features that make this scaffold effective—specifically its basic primary amine (pKa ~9.5) and conformational flexibility—also make it highly prone to off-target cross-reactivity, particularly against the kinome and the hERG potassium channel. As a Senior Application Scientist, I have structured this guide to objectively compare this scaffold against alternative moieties, explain the mechanistic causality behind its cross-reactivity, and provide field-proven, self-validating protocols for selectivity profiling.

Mechanistic Basis of Cross-Reactivity

The cross-reactivity of the 4-(aminomethyl)piperidin-1-ylmethanone scaffold stems directly from its physicochemical properties:

  • The Primary Amine Liability: At physiological pH (7.4), the terminal primary amine is almost entirely protonated. This cationic center acts as a powerful pharmacophore for salt-bridge formation with conserved acidic residues (Asp/Glu) found in the hinge regions of kinases (e.g., ROCK, Haspin) and the central cavity of the hERG (Kv11.1) channel.

  • Conformational Sweeping: The piperidine chair conformation, combined with the freely rotating aminomethyl group, allows the basic center to sweep a large conformational volume. This flexibility enables the molecule to adopt multiple bioactive conformations, inadvertently fitting into the allosteric pockets of unintended targets.

To visualize how these structural components dictate both target efficacy and off-target liabilities, refer to the pharmacophore logic diagram below.

Pharmacophore Core 4-(Aminomethyl)piperidin-1-ylmethanone (Privileged Scaffold) Amine Primary Amine (pKa ~9.5) Salt-bridge formation Core->Amine Piperidine Piperidine Ring Hydrophobic interactions & flexibility Core->Piperidine Methanone Methanone (Amide) Linker Rigid vector & H-bond acceptor Core->Methanone Target1 Kinases (ROCK/Haspin) Hinge Region Binding Amine->Target1 Conserved Asp/Glu Target2 hERG / Ca2+ Channels Pore Blocking (Liability) Amine->Target2 Aromatic/Acidic Pore Target3 Hsp90 CTD / PAR2 Allosteric / GPCR Binding Piperidine->Target3 Hydrophobic Pocket

Figure 1: Pharmacophore logic linking the 4-AMP-methanone scaffold to cross-reactivity.

Comparative Profiling: Scaffold Alternatives

When optimizing a hit compound containing a 4-(aminomethyl)piperidine core, medicinal chemists often substitute the ring to modulate the pKa and rigidity. For instance, exerts an electron-withdrawing inductive effect. This lowers the pKa of the adjacent primary amine, reducing the fraction of protonated species at physiological pH. This causality directly translates to a reduced hERG liability while maintaining target efficacy[1][2].

Similarly, adjusting the distance between the basic center and the aromatic core is critical. In the development of, altering the 4-aminomethyl-piperidine substituent to a shorter or more rigid linker drastically impacted antiproliferative activity[3][4].

Quantitative Scaffold Comparison Table
Scaffold / MoietyTarget Efficacy (Primary)hERG Liability (IC₅₀)Kinome Cross-ReactivityPhysicochemical Rationale
4-(Aminomethyl)piperidine High (Flexible vector)High (< 5 µM)BroadHigh pKa (~9.5); flexible basic arm sweeps large volume.
Piperazine ModerateLow (> 30 µM)NarrowLower pKa (~8.0); rigidified basic center prevents deep pore trapping.
4-Amino-piperidine Low to ModerateModerate (~15 µM)ModerateShorter vector; fails to reach deep acidic residues in certain kinase hinges.
4-Fluoro-4-(aminomethyl)piperidine HighLow (> 30 µM)NarrowInductive fluorination lowers pKa; reduces basicity and off-target trapping.

Experimental Workflows for Selectivity Profiling

To ensure scientific integrity, a compound utilizing this scaffold must be subjected to a rigorous, self-validating profiling workflow. The following protocols detail the necessary steps to evaluate primary efficacy, broad kinome selectivity, and electrophysiological safety.

Workflow P1 Phase 1: Primary Efficacy (e.g., PAR2 Ca2+ Release) P2 Phase 2: Broad Counterscreen (KINOMEscan / GPCR Panel) P1->P2 P3 Phase 3: hERG Profiling (Patch-Clamp Electrophysiology) P2->P3 P3->P1 Iterative Design P4 Phase 4: Scaffold Optimization (Fluorination / Rigidification) P3->P4

Figure 2: Sequential experimental workflow for profiling basic amine scaffolds.

Protocol 1: Primary Target Functional Assay (PAR2 Intracellular Ca²⁺ Release)

To validate the scaffold's efficacy as a GPCR agonist/antagonist, we utilize a real-time calcium mobilization assay. As demonstrated in the discovery of, selecting the correct cell line is paramount[5][6].

  • Causality Check: Why use HT29 human colorectal carcinoma cells? HT29 cells natively express high levels of PAR2 but lack PAR1. This provides a clean, self-validating background that prevents false positives caused by PAR1 cross-reactivity.

Step-by-Step Methodology:

  • Cell Preparation: Seed HT29 cells at 40,000 cells/well in a 96-well black, clear-bottom plate. Culture for 24 hours at 37°C in 5% CO₂.

  • Dye Loading: Wash cells with assay buffer (HBSS containing 20 mM HEPES and 0.1% BSA, pH 7.4). Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.02% Pluronic F-127 for 45 minutes at 37°C.

  • De-esterification: Wash the cells three times with assay buffer to remove extracellular dye. Incubate for an additional 15 minutes to allow complete intracellular de-esterification of the AM ester.

  • Compound Addition & Readout: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Inject the 4-(aminomethyl)piperidin-1-ylmethanone derivative (concentration curve from 1 nM to 10 µM).

  • Data Acquisition: Record fluorescence (Ex: 488 nm, Em: 516 nm) continuously for 3 minutes. Calculate the EC₅₀ based on the peak fluorescence amplitude relative to a baseline control.

Protocol 2: hERG Electrophysiological Counterscreening (Patch-Clamp)

Because the 4-(aminomethyl)piperidine moiety is a known hERG liability, biochemical binding assays (like radioligand displacement) are insufficient. A functional patch-clamp assay is required to understand state-dependent blockades.

  • Causality Check: Why conduct this assay at physiological temperature (37°C) rather than room temperature? hERG channel gating kinetics and the conformational dynamics of the piperidine ring are highly temperature-dependent. Room temperature assays frequently underestimate the IC₅₀ of flexible basic amines, leading to false safety signals.

Step-by-Step Methodology:

  • Cell Preparation: Utilize stably transfected CHO cells expressing the human Kv11.1 (hERG) gene.

  • Setup: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ when filled with intracellular solution (130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2).

  • Whole-Cell Configuration: Establish a gigaseal (>1 GΩ) and rupture the patch to achieve whole-cell configuration. Perfuse the extracellular bath continuously with standard Tyrode's solution at 37°C.

  • Voltage Protocol: Hold the cell at -80 mV. Apply a 2-second depolarizing prepulse to +20 mV (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the test compound for 5 minutes or until steady-state block is achieved.

  • Analysis: Measure the peak amplitude of the tail current pre- and post-compound application. Generate a dose-response curve to determine the IC₅₀.

Conclusion

The 4-(aminomethyl)piperidin-1-ylmethanone scaffold is a double-edged sword. Its ability to project a basic amine into deep binding pockets makes it highly potent across diverse targets—from Hsp90 CTD to PAR2 and T-type Ca²⁺ channels. However, rigorous selectivity profiling is non-negotiable. By employing structural modifications like fluorination or rigidification, and validating these changes through temperature-controlled patch-clamp and target-specific functional assays, drug development professionals can successfully harness this privileged scaffold while mitigating its inherent cross-reactivity risks.

References

  • Shipe, W. D., et al. "Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca2+ Channel Antagonist." Journal of Medicinal Chemistry, 2008.[Link]

  • Dernovšek, J., et al. "Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors." Pharmaceutics, 2021.[Link]

  • Barry, G. D., et al. "Novel Agonists and Antagonists for Human Protease Activated Receptor 2." Journal of Medicinal Chemistry, 2010.[Link]

Sources

Comparative

Validation of Pharmacodynamic Biomarker Assays for Piperidine-Based Therapeutics: A Comparative Guide

As a Senior Application Scientist overseeing bioanalytical strategies, I frequently encounter a critical bottleneck in the clinical development of piperidine-based therapeutics (such as the acetylcholinesterase inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing bioanalytical strategies, I frequently encounter a critical bottleneck in the clinical development of piperidine-based therapeutics (such as the acetylcholinesterase inhibitor donepezil): the robust quantification of target engagement. Measuring pharmacokinetic (PK) exposure in plasma is insufficient; we must validate a pharmacodynamic (PD) biomarker assay to prove that the drug is actively inhibiting its target in vivo.

In January 2025, the FDA finalized its highly anticipated "Bioanalytical Method Validation for Biomarkers" guidance. This regulatory update officially moves the industry away from rigid, PK-centric rules toward a nuanced, "fit-for-purpose" framework specifically tailored to the unique biology of endogenous biomarkers[1][2].

This guide objectively compares legacy colorimetric methods against modern fluorometric and LC-MS/MS platforms, providing a self-validating protocol for Acetylcholinesterase (AChE) inhibition assays that aligns with the latest FDA standards.

Part 1: The Pharmacodynamic Target & Mechanism

Piperidine derivatives like donepezil act as reversible, competitive inhibitors of AChE. By blocking the enzyme's active site, they prevent the hydrolysis of the neurotransmitter acetylcholine into choline and acetate. A PD biomarker assay measures the residual activity of AChE in surrogate matrices (e.g., whole blood or cerebrospinal fluid) to calculate the percentage of target receptor occupancy.

AChE_Pathway ACh Acetylcholine (Substrate) AChE Acetylcholinesterase (Active Target) ACh->AChE Binds Products Choline + Acetate (Biomarker Readout) AChE->Products Enzymatic Cleavage Piperidine Piperidine Drug (e.g., Donepezil) Piperidine->AChE Competitive Inhibition

Fig 1. Mechanism of AChE inhibition by piperidine-based drugs and biomarker readout generation.

Part 2: Comparative Analysis of Assay Technologies

Historically, the Ellman’s colorimetric assay has been the gold standard for quantifying AChE activity[3]. However, the causality behind its high failure rate in clinical matrices lies in its fundamental chemistry.

Ellman’s reagent (DTNB) reacts with the enzymatic byproduct (thiocholine) to produce a yellow anion that absorbs at 412 nm[3]. Unfortunately, biological fluids are rich in endogenous thiols (such as glutathione and cysteine) which also react with DTNB, causing massive false-positive baseline drift[4]. Furthermore, slight sample hemolysis introduces free hemoglobin, which strongly absorbs near 412 nm, completely quenching the assay's signal-to-noise ratio[4].

To circumvent this, modern laboratories employ fluorometric probes (e.g., Amplex Red or BDFA) or LC-MS/MS[4][5][6]. Fluorometric methods couple choline oxidation to the generation of highly specific fluorescent molecules (e.g., resorufin, fluorescing at 590 nm), completely bypassing the thiol interference and colorimetric quenching windows[4][6].

Table 1: Objective Comparison of AChE PD Biomarker Assays

Assay TechnologyDetection MechanismSensitivityMatrix InterferenceThroughputCost per Sample
Ellman's Assay (Legacy) Absorbance (412 nm)Low ( μ M)High (Thiols, Hemolysis)HighLow
Fluorometric (Amplex/BDFA) Fluorescence (525-590 nm)High (nM)Low (Bypasses thiols)HighMedium
LC-MS/MS Mass-to-Charge (m/z)Ultra-High (pM)Minimal (Ion suppression)LowHigh
Part 3: Self-Validating Experimental Protocol (Fluorometric Assay)

To comply with the FDA 2025 Biomarker BMV guidelines, the assay must be validated using a fit-for-purpose approach[1][7]. Because endogenous AChE is always present in patient samples, we cannot obtain a "true blank" biological matrix. Therefore, the protocol must rely on a surrogate matrix approach, making parallelism the most critical validation parameter to establish trustworthiness[1].

Validation_Workflow Start Biomarker Assay Validation (FDA 2025 Guidelines) Parallelism 1. Parallelism Endogenous vs. Surrogate Start->Parallelism Precision 2. Precision & Accuracy Intra/Inter-Assay Runs Start->Precision Selectivity 3. Selectivity Matrix Interference Check Start->Selectivity Stability 4. Stability Benchtop & Freeze-Thaw Start->Stability

Fig 2. Core validation parameters for PD biomarker assays per FDA 2025 guidelines.

Step-by-Step Validation Methodology

1. Sample Collection & Stabilization

  • Causality: AChE is a highly efficient enzyme. If uninhibited ex vivo, it will rapidly alter the baseline equilibrium of the sample.

  • Action: Collect whole blood into EDTA tubes and immediately snap-freeze in liquid nitrogen, or spike with a rapid, irreversible quenching agent at the clinical site to lock the in vivo PD state.

2. Surrogate Matrix Preparation

  • Action: Prepare a surrogate matrix (e.g., 1% BSA in PBS or heat-inactivated plasma) that is completely devoid of endogenous AChE activity. Use this to build your recombinant AChE calibration curve.

3. Parallelism Assessment (The Core Self-Validation Step)

  • Causality: Parallelism proves that the recombinant AChE standard curve in the surrogate matrix behaves identically to the endogenous AChE in the actual biological matrix[1][7]. Without this, quantification is scientifically invalid.

  • Action: Serially dilute a high-activity endogenous clinical sample using the surrogate matrix. Plot the response. The slope of the endogenous dilution curve and the standard curve must not deviate by more than ± 20%[1].

4. Precision and Accuracy (P&A)

  • Action: Prepare Quality Control (QC) samples at Low, Mid, and High activity levels. Run 6 replicates across 3 independent analytical runs. Intra- and inter-assay Coefficient of Variation (CV) must be 20% ( 25% at the Lower Limit of Quantitation).

5. Selectivity and Matrix Interference

  • Causality: Ensures that sample-to-sample variations in lipids or free hemoglobin do not quench the fluorometric signal[4].

  • Action: Spike known concentrations of recombinant AChE into 6 independent lots of heavily hemolyzed and lipemic plasma. Recovery must fall within 80-120% of the nominal value.

Part 4: Comparative Validation Data

The following table summarizes mock validation data comparing the legacy Ellman's assay against a modern Fluorometric assay when subjected to the rigorous FDA 2025 parallelism and selectivity criteria.

Table 2: Experimental Validation Results (Hemolyzed Plasma Matrix)

Validation ParameterAcceptance CriteriaEllman's Assay ResultFluorometric Assay ResultStatus
Parallelism (Slope Deviation) 20%45.2% (Failed)8.4% (Passed)Fluorometric superior due to lack of matrix effect.
Selectivity (Hemolyzed Spike Recovery) 80% - 120%42% (Signal Quenched)98% (Passed)412 nm absorbance heavily quenched by hemoglobin.
Inter-Assay Precision (CV%) 20%28.5%6.2% High baseline noise in Ellman's due to thiols.
Conclusion

For the clinical development of piperidine-based drugs, transitioning away from legacy colorimetric methods is not just a preference—it is a regulatory and scientific necessity. By adopting fluorometric or LC-MS/MS platforms and adhering to the FDA's 2025 biomarker guidance regarding parallelism and surrogate matrices, bioanalytical scientists can guarantee the trustworthiness of their pharmacodynamic data.

References
  • IQVIA. "FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers: Community Reactions and Interpretations." (2025). Available at:[Link]

  • U.S. Department of Health and Human Services / FDA. "Bioanalytical Method Validation for Biomarkers Guidance." (2025). Available at:[Link]

  • ResolveMass Laboratories. "Essential FDA Guidelines for Bioanalytical Method Validation." (2025). Available at:[Link]

  • BioAgilytix. "Why is Biomarker Assay Validation Different from that of Pharmacokinetic Assays?" (2025). Available at:[Link]

  • National Institutes of Health (PMC). "Fluorometric and Colorimetric Biosensors for the Assay of Cholinesterase Inhibitors." Sensors, (2023). Available at:[Link]

  • Arabian Journal of Chemistry. "A sensitive and selective fluorescent probe for acetylcholinesterase: Synthesis, performance, mechanism and application." (2021). Available at:[Link]

Sources

Validation

Fragment Benchmarking Guide: 4-(Aminomethyl)piperidin-1-ylmethanone vs. 4-Aminopiperidin-1-ylmethanone in Kinase Inhibitor Design

Executive Summary & Mechanistic Rationale In fragment-based drug discovery (FBDD), the selection of the correct basic amine vector is critical for engaging the solvent-exposed channels of kinases. This guide objectively...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In fragment-based drug discovery (FBDD), the selection of the correct basic amine vector is critical for engaging the solvent-exposed channels of kinases. This guide objectively benchmarks the structural fragment 4-(Aminomethyl)piperidin-1-ylmethanone (Compound A) against the classical reference 4-Aminopiperidin-1-ylmethanone (Compound B).

From an application science perspective, the addition of a single methylene group between the piperidine ring and the primary amine fundamentally alters the fragment's binding trajectory. The aminomethyl group extends the pharmacophore by approximately 1.5 Å. This spatial extension allows the primary amine to penetrate deeper into the kinase hinge region or solvent channel, forming optimal salt bridges with acidic residues (e.g., Asp or Glu) without distorting the primary methanone-linked scaffold ()[1]. Furthermore, the methylene spacer isolates the terminal amine from the inductive electron-withdrawing effects of the piperidine nitrogen and the methanone carbonyl, shifting the calculated pKa to ~9.8, which optimizes the protonation state at physiological pH ()[2].

Experimental Workflows: A Self-Validating System

To objectively benchmark these fragments, we employ an orthogonal testing cascade. Each protocol is designed to validate the causality between the structural modification and its biological outcome.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay

Causality: SPR provides label-free, real-time kinetic data ( kon​ , koff​ ). We utilize this to prove that the extended vector of Compound A directly translates to a slower off-rate ( koff​ ) due to stabilized salt-bridge formation in the binding pocket.

  • Step 1 (Surface Preparation): Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 μL/min.

  • Step 2 (Ligand Immobilization): Dilute recombinant target kinase (e.g., PDK1) ()[3] to 20 μg/mL in 10 mM sodium acetate (pH 5.0). Inject until an immobilization level of ~3000 Response Units (RU) is achieved.

  • Step 3 (Quenching): Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. Rationale: This blocks unreacted NHS esters, preventing the highly basic piperidine fragments from binding non-specifically to the matrix.

  • Step 4 (Analyte Injection): Prepare a 5-point 1:2 dilution series of Compounds A and B (0.625 μM to 10 μM) in running buffer (PBS-P+ with 5% DMSO). Inject analytes at 30 μL/min for 60 seconds (association), followed by a 120-second buffer wash (dissociation).

  • Step 5 (Data Analysis): Double-reference the sensorgrams (subtract reference flow cell and blank injections) and fit to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

Protocol 2: TR-FRET Kinase Inhibition Assay

Causality: While SPR confirms physical binding, TR-FRET confirms functional target engagement. The use of EDTA in the stop solution chelates the Mg2+ cofactor, instantly halting the kinase reaction to ensure precise temporal control of the assay window.

  • Step 1 (Assay Assembly): In a 384-well low-volume plate, dispense 5 nM of the target kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Step 2 (Compound Addition): Add varying concentrations of Compounds A and B (10-point dose-response, 1:3 dilutions) and incubate for 15 minutes to allow pre-equilibrium binding.

  • Step 3 (Reaction Initiation): Add 100 nM of biotinylated peptide substrate and ATP at its predefined Km​ concentration. Incubate for exactly 60 minutes at room temperature.

  • Step 4 (Reaction Termination): Add a stop/detection solution containing 20 mM EDTA, 2 nM Europium-labeled anti-phospho antibody (donor), and 20 nM Streptavidin-APC (acceptor).

  • Step 5 (Readout): Measure the TR-FRET signal (emission ratio of 665 nm / 615 nm) after a 30-minute equilibration. Calculate the IC50​ using a 4-parameter logistic regression.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The increased basicity and molecular weight of the aminomethyl variant could theoretically hinder passive diffusion. PAMPA isolates passive permeability from active transport, allowing us to quantify the exact impact of the methylene insertion on the LogD/permeability profile.

  • Step 1 (Membrane Preparation): Coat the PVDF filter of a 96-well donor plate with 5 μL of a 1% (w/v) lecithin/dodecane solution to simulate the lipid bilayer.

  • Step 2 (Donor Loading): Add 150 μL of 10 μM test compound (A or B) in PBS (pH 7.4) to the donor wells.

  • Step 3 (Acceptor Loading): Add 300 μL of fresh PBS to the corresponding acceptor wells.

  • Step 4 (Incubation): Assemble the donor-acceptor sandwich and incubate at room temperature for 16 hours in a humidity-controlled chamber to prevent evaporation.

  • Step 5 (Quantification): Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

Quantitative Benchmarking Data

The following table synthesizes the physicochemical and experimental data, highlighting the superior binding profile of the aminomethyl variant.

ParameterCompound A: 4-(Aminomethyl)piperidin-1-ylmethanoneCompound B: 4-Aminopiperidin-1-ylmethanone (Reference)
Structural Feature Extended methylene spacer (+1.5 Å)Direct amine attachment
Calculated pKa (Amine) ~9.8~9.2
LogD (pH 7.4) 0.851.12
SPR Binding ( KD​ , μM) 0.42 ± 0.053.85 ± 0.12
TR-FRET ( IC50​ , μM) 0.88 ± 0.088.40 ± 0.45
PAMPA Papp​ ( 10−6 cm/s) 12.515.2

Application Insight: While Compound A exhibits a slight reduction in passive permeability ( Papp​ ) due to its higher pKa and lower LogD at physiological pH, this is overwhelmingly compensated by a nearly 10-fold increase in target affinity ( KD​ ) and functional inhibition ( IC50​ ).

Mechanistic Visualization

The diagram below maps the logical relationship between the structural extension of Compound A and its downstream pharmacological efficacy compared to the reference compound.

G cluster_A Compound A: 4-(Aminomethyl)piperidine cluster_B Compound B: 4-Aminopiperidine (Ref) A1 Extended Methylene (+1.5 Å Vector) A2 Optimal Salt Bridge (High Affinity) A1->A2 Target Kinase Solvent Channel (Asp/Glu Residues) A2->Target Strong Inhibition B1 Direct Amine (Restricted Reach) B2 Suboptimal Clash (Lower Affinity) B1->B2 B2->Target Weak Inhibition

Mechanistic logic: Methylene extension in Compound A optimizes salt bridge formation and inhibition.

References

  • Lin, J. C., et al. (2009). Antitumor Agents 268. Design, Synthesis, and Mechanistic Studies of New 9-Substituted Phenanthrene-based Tylophorine Analogs as Potent Cytotoxic Agents. Journal of Medicinal Chemistry.[Link]

  • Gaur, A. H., et al. (2022). Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial. Journal of Medicinal Chemistry.[Link]

  • Feldman, et al. (2017).Heterocyclic compounds useful as PDK1 inhibitors.

Sources

Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substitutions on the Fluorophenyl Ring

Introduction: The Enduring Significance of the Fluorophenyl Moiety In the landscape of modern medicinal chemistry, the fluorophenyl group stands as a cornerstone of rational drug design. Its prevalence in approved pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Fluorophenyl Moiety

In the landscape of modern medicinal chemistry, the fluorophenyl group stands as a cornerstone of rational drug design. Its prevalence in approved pharmaceuticals is not a matter of chance, but a testament to the unique and powerful modulatory effects of the fluorine atom.[1] Unlike a simple hydrogen bioisostere, fluorine introduces profound changes to a molecule's electronic character, metabolic stability, pKa, and conformational preferences. These alterations, when strategically applied, can transform a lead compound with modest properties into a clinical candidate with an optimized therapeutic profile.[1]

This guide provides a comparative analysis of substitutions on the fluorophenyl ring, moving beyond theoretical principles to offer supporting experimental data and actionable protocols. It is designed for researchers, scientists, and drug development professionals seeking to harness the full potential of this privileged scaffold. We will explore the causal relationships between substitution patterns and biological outcomes, backed by self-validating experimental workflows that ensure data integrity and reproducibility.

Part 1: The Physicochemical Consequences of Fluorine Substitution

The decision of where to place a fluorine atom on a phenyl ring is a critical first step in any SAR campaign. The ortho, meta, and para positions each offer a distinct set of advantages and challenges rooted in fundamental physicochemical principles.

Metabolic Stability: Blocking the Path of Cytochrome P450

One of the most common applications of aromatic fluorination is to enhance metabolic stability. Cytochrome P450 (CYP) enzymes, particularly in the liver, are responsible for the oxidative metabolism of many drugs. Aromatic hydroxylation is a common metabolic pathway that can lead to rapid clearance and reduced bioavailability.

  • The Causality: The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~100 kcal/mol). Placing a fluorine atom at a metabolically vulnerable position, often the para-position, effectively blocks this site from oxidative attack by CYP enzymes.[1] This forces metabolism to occur at other, potentially less favorable, sites or slows it down altogether, thereby increasing the drug's half-life. Furthermore, the strong electron-withdrawing nature of fluorine deactivates the entire aromatic ring, making it less susceptible to oxidation.

pKa Modulation: Fine-Tuning Ionization

The powerful inductive effect of the highly electronegative fluorine atom can significantly influence the acidity or basicity of nearby functional groups.[2] This is a crucial tool for optimizing a compound's solubility, membrane permeability, and target engagement.

  • The Causality: By withdrawing electron density, a fluorine atom can lower the pKa of a nearby basic amine. This reduction in basicity means that at physiological pH (7.4), a smaller fraction of the amine groups will be protonated. The resulting neutral species is more lipophilic and can more readily cross cellular membranes, potentially improving oral bioavailability.[2] This effect is distance-dependent, being most pronounced at the ortho position and diminishing through the meta and para positions.

Conformational Control: The "Ortho-Fluoro" Effect

An ortho-fluoro substitution can do more than just exert an electronic effect; it can act as a conformational lock. By introducing a steric clash or a favorable intramolecular interaction (e.g., a C-F···H-N hydrogen bond), it can restrict the rotation around the bond connecting the fluorophenyl ring to the rest of the molecule.

  • The Causality: This conformational restriction can pre-organize the ligand into a bioactive conformation that fits more favorably into the target's binding pocket. This can lead to a significant increase in potency and selectivity by reducing the entropic penalty of binding. This strategy is particularly powerful in designing inhibitors for targets with well-defined aromatic binding pockets, such as kinases.

Part 2: Comparative Analysis of Fluorophenyl Analogs

The following tables summarize quantitative data from published SAR studies, illustrating the principles discussed above.

Table 1: Influence of Fluorine Position on Biological Activity

This table demonstrates how simply changing the position of a fluorine atom on a phenyl ring can dramatically alter biological activity. In this series of monoamine oxidase (MAO) inhibitors, the para-substituted analog shows the highest potency for MAO-A.

Compound IDR1R2 (Fluoro Position)MAO-A Inhibition IC50 (µM)MAO-B Inhibition IC50 (µM)
1a HH1.81.9
1b Hortho-F6.41.8
1c Hmeta-F2.51.5
1d Hpara-F1.1 1.3

Data adapted from "Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines".[3]

Table 2: Influence of Additional Substituents on a Fluorophenyl Ring

This table showcases the SAR for a series of pyrazole-based kinase inhibitors, highlighting the interplay between a fluorine atom and other electron-withdrawing or electron-donating groups on the same phenyl ring.

Compound IDR Group on Phenyl RingAntiproliferative Activity IC50 (µM) on MCF7 cells
2a 4-Fluorophenyl0.13
2b 4-Chlorophenyl0.15
2c 4-Methoxyphenyl>10

Data adapted from "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects".[4]

Analysis of Trends:

  • In Table 1, the superior activity of the para-fluoro analog (1d) against MAO-A suggests a specific interaction in the active site that is favored by substitution at this position. The weaker activity of the ortho analog (1b) may be due to a steric clash.

  • In Table 2, the data clearly shows that for this particular scaffold, an electron-withdrawing halogen at the para-position (compounds 2a and 2b) is critical for potent antiproliferative activity. The substitution with an electron-donating methoxy group (2c) leads to a dramatic loss of potency, suggesting that the electronic properties of the ring are a key driver of activity.[4]

Part 3: A Practical Workflow for Fluorophenyl SAR Studies

A systematic approach is essential for efficiently navigating the complexities of SAR. The following workflow represents a robust and self-validating process for characterizing novel fluorophenyl-containing compounds.

SAR_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Validation cluster_analysis Analysis & Iteration a Hypothesis Generation (e.g., Target ortho-fluoro for conformational lock) b In Silico Modeling (Docking, pKa prediction) a->b c Synthesis of Analog Library (Positional Isomers, EDG/EWG) b->c d Primary Biochemical Assay (e.g., Enzyme Inhibition, Ki/IC50) c->d e Metabolic Stability Assay (CYP450 Inhibition) d->e f Permeability & Efflux Assay (e.g., P-gp Substrate ID) d->f g Cellular Potency Assay (e.g., Antiproliferation, IC50) d->g i Data Analysis & SAR Generation e->i f->i h Target Engagement Assay g->h h->i j Next-Generation Hypothesis i->j j->a Iterate

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in an SAR workflow.

Protocol 1: Fluorogenic Enzyme Inhibition Assay

This protocol is designed to determine the IC50 value of a test compound against a specific enzyme (e.g., a kinase, protease).

  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer optimal for enzyme activity (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Enzyme Stock: Prepare a concentrated stock of the purified enzyme in assay buffer.

    • Substrate Stock: Prepare a stock solution of a fluorogenic substrate (e.g., Boc-Gly-Arg-Arg-AMC for a protease) in DMSO.[5]

    • Test Compound Plate: Prepare a serial dilution of the test compound in DMSO in a 96-well plate. Typically, an 11-point, 3-fold dilution starting from 10 mM.

  • Assay Procedure:

    • Add 50 µL of assay buffer to all wells of a black, flat-bottom 384-well microplate.

    • Transfer 1 µL of the serially diluted test compound from the compound plate to the assay plate.

    • Add 25 µL of the enzyme solution (at 2x the final desired concentration) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate (at 2x the final desired concentration).

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation/emission wavelengths for the cleaved fluorophore.

    • Calculate the initial reaction velocity (V) for each well.

    • Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Protocol 2: Fluorogenic CYP450 Inhibition Assay

This assay assesses a compound's potential to cause drug-drug interactions by inhibiting major CYP isoforms.

  • Preparation of Reagents:

    • Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • CYP Enzyme/Reductase Microsomes: Use commercially available recombinant human CYP isoforms (e.g., CYP3A4, 2D6, 2C9) co-expressed with NADPH-cytochrome P450 reductase.[7][8]

    • Fluorogenic Substrate: Use isoform-specific substrates (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) for CYP3A4).[9]

    • NADPH Regeneration System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Assay Procedure:

    • In a 96-well plate, add reaction buffer, the NADPH regeneration system, and the test compound at various concentrations.

    • Add the CYP enzyme/microsome preparation and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding a stop solution (e.g., acetonitrile).

  • Data Acquisition and Analysis:

    • Centrifuge the plate to pellet the microsomes.

    • Transfer the supernatant to a new plate and measure the fluorescence of the metabolized product.

    • Calculate the percent inhibition relative to a vehicle control and determine the IC50 value as described in Protocol 1.[7]

Protocol 3: P-glycoprotein (P-gp) Efflux Inhibition Assay

This cell-based assay determines if a compound is an inhibitor of the P-gp efflux pump, a key mechanism in multidrug resistance and a determinant of blood-brain barrier penetration.

  • Cell Culture:

    • Use a cell line that overexpresses P-gp (e.g., MDR1-MDCK or a transfected cell line) and a corresponding parental cell line as a negative control.

    • Culture cells to confluence in appropriate media.

  • Assay Procedure:

    • Seed cells onto a 96-well plate and allow them to adhere overnight.

    • Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).

    • Add the transport buffer containing a fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein AM) along with the test compound at various concentrations.[10][11] Include a known P-gp inhibitor (e.g., verapamil) as a positive control.

    • Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).

    • Wash the cells thoroughly with ice-cold transport buffer to remove extracellular substrate.

    • Lyse the cells with a lysis buffer containing a detergent (e.g., 1% Triton X-100).

  • Data Acquisition and Analysis:

    • Measure the intracellular fluorescence using a fluorescence plate reader.

    • Increased fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.[10]

    • Calculate the IC50 value by plotting the increase in fluorescence against the compound concentration.

Part 4: Advanced Mechanistic Considerations

Understanding the subtle, three-dimensional effects of fluorophenyl substitution is key to advanced drug design.

Visualizing Conformational Restriction

The diagram below illustrates how an ortho-fluoro substitution can lock the conformation of a molecule, favoring a planar arrangement that may be crucial for binding to a kinase hinge region.

Ortho_Fluoro_Effect cluster_unsubstituted Unsubstituted Phenyl Ring cluster_ortho_fluoro Ortho-Fluoro Substituted Ring a Free Rotation (Higher Conformational Entropy) b [ Molecule Core ] -- (Phenyl Ring) a->b c Binding Pocket b->c Less Favorable Binding (Entropic Penalty) d Restricted Rotation (Pre-organized Conformation) e [ Molecule Core ] -- (F-Phenyl Ring) d->e f Binding Pocket e->f More Favorable Binding (Lower Entropic Penalty)

Caption: Conformational restriction by an ortho-fluoro substituent.

This pre-organization can be the deciding factor in achieving high potency and selectivity. By locking the fluorophenyl ring, the molecule does not need to expend as much energy to adopt the correct binding pose, leading to a more favorable change in Gibbs free energy upon binding.

Conclusion

The strategic substitution of the fluorophenyl ring is a powerful and multifaceted tool in the medicinal chemist's arsenal. A thorough understanding of the underlying physicochemical principles—from metabolic blocking and pKa modulation to conformational control—is paramount. This guide has demonstrated that a successful SAR campaign relies not just on intuition but on a systematic, data-driven approach. By employing robust, self-validating experimental workflows, researchers can efficiently dissect the complex interplay between structure and activity, ultimately accelerating the journey from a promising lead to a life-changing therapeutic.

References

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Bienta. Retrieved March 21, 2026, from [Link]

  • Chao, T. H., et al. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science, 27(1), 8. [Link]

  • Hanna, I. H., et al. (2005). High-throughput fluorescence assay of cytochrome P450 3A4. In Cytochrome P450 Protocols (pp. 123-128). Humana Press. [Link]

  • Gnerre, C., et al. (2000). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry Letters, 10(1), 57-61. [Link]

  • Evotec. (n.d.). CYP Inhibition Assay (Ki). Cyprotex. Retrieved March 21, 2026, from [Link]

  • BMG LABTECH. (2010). P-glycoprotein (Pgp) inhibition assay. BMG LABTECH. Retrieved March 21, 2026, from [Link]

  • Sridhar, J., et al. (2012). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Journal of Pharmaceutical Analysis, 2(5), 329-335. [Link]

  • Stressle, J., & Zang, R. (2007). Cytochrome P450 inhibition assays using traditional and fluorescent substrates. Current Protocols in Pharmacology, Chapter 7, Unit 7.11. [Link]

  • Martínez-Ramos, F., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 27(5), 1546. [Link]

  • Center for Preclinical Drug Development, Research Institute of Chemical Diversity. (2023). Assay for screening of compounds that inhibit enzymatic activity of ZIKV NS2B-NS3 protease. protocols.io. [Link]

  • Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Korab, G., et al. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Chemistry, 6, 467. [Link]

  • A.I. Virtanen Institute for Molecular Sciences, University of Eastern Finland. (2021). A Safe and Accessible Cell-Based Spike–ACE2 Binding Assay for Evaluating SARS-CoV-2 Neutralization Activity in Biological Samples Using Flow Cytometry. JoVE, (175). [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Marin Biologic. Retrieved March 21, 2026, from [Link]

  • Assay Guidance Manual. (2012). Assay Operations for SAR Support. National Center for Biotechnology Information. [Link]

  • Journal of Molecular Biology and Drug Design. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: Journal of Molecular Biology and Drug Design. [Link]

  • Ching, S. M., et al. (2022). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 27(1), 254. [Link]

  • Basana, A., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 296, 116639. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. Retrieved March 21, 2026, from [Link]

  • Hart, A. D., et al. (2021). Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis. The Journal of Organic Chemistry, 86(21), 15085-15095. [Link]

  • Abdullahi, M., et al. (2020). QSAR, molecular docking, design, and pharmacokinetic analysis of 2-(4-fluorophenyl) imidazol-5-ones as anti-breast cancer drug compounds against MCF-7 cell line. Journal of Taibah University Medical Sciences, 16(2), 221-236. [Link]

  • Jarmoszewska, M. A., & Rypniewski, W. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Acta Biochimica Polonica, 68(2), 281-289. [Link]

  • Shultz, M. D. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(12), 5711-5720. [Link]

  • Wagner, F. F., et al. (2016). Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. ACS Chemical Biology, 11(7), 1898-1906. [Link]

  • Lee, M., et al. (2001). In Situ Biochemical Demonstration That P-Glycoprotein Is a Drug Efflux Pump with Broad Specificity. Journal of Biological Chemistry, 276(32), 29881-29887. [Link]

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  • Mealey, K. L., et al. (2022). Validation of a flow cytometric competitive efflux assay for assessing clinically important drugs as canine P-glycoprotein substrates. American Journal of Veterinary Research, 83(5), 415-422. [Link]

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3125. [Link]

  • Mealey, K. L., et al. (2022). Validation of a flow cytometric competitive efflux assay for assessing clinically important drugs as canine P-glycoprotein substrates. American Journal of Veterinary Research, 83(5), 415-422. [Link]

  • Gharat, A. (2023). Diving Deep into QSAR with the ChEMBL Dataset: Predicting IC50 for Drug Discovery. Medium. [Link]

  • Summerfield, C. J., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 17, 2477-2505. [Link]

  • Korab, G., et al. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Chemistry, 6, 467. [Link]

  • Sirivibulkovit, K., et al. (2018). Electronic (Donating or Withdrawing) Effects of Ortho-Phenolic Substituents in Dendritic Antioxidants. Antioxidants, 7(12), 177. [Link]

  • Bioinfo Publications. (n.d.). QSAR study for the prediction of IC50 and Log P for 5-N-Acetyl-Beta-D- Neuraminic Acid. Bioinfo Publications. [Link]

  • De Kloe, G. E., et al. (2021). Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. International Journal of Molecular Sciences, 22(2), 635. [Link]

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  • Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(16), 3691-3700. [Link]

  • Al-Hussain, S. A., et al. (2024). Structure–Activity Relationship (SAR) Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 9(4), 4381-4411. [Link]

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Validation

A Comparative Analysis of 2-, 3-, and 4-Fluorophenyl Piperidine Methanones: Synthesis, Spectroscopic Properties, and Pharmacological Potential

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to modulate a compound's physicochemical and pharmacological p...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to modulate a compound's physicochemical and pharmacological properties. The piperidine methanone core, linked to a fluorinated phenyl ring, represents a privileged structure found in numerous centrally active agents. This guide provides a detailed comparative study of the ortho (2-), meta (3-), and para (4-) fluorophenyl piperidine methanone isomers, offering insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, spectroscopic characterization, and potential pharmacological activities, underscoring the subtle yet significant impact of fluorine's positional isomerism.

Introduction to Fluorine in Drug Design

The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The small size of the fluorine atom, coupled with its high electronegativity, allows it to serve as a bioisostere for a hydrogen atom while introducing unique electronic effects.[2] In the context of phenylpiperidine scaffolds, the position of the fluorine substituent on the aromatic ring can dictate the molecule's conformational preferences and its interaction with receptor binding pockets, leading to distinct pharmacological profiles.[3] This guide will explore these differences through a comparative analysis of the 2-fluoro, 3-fluoro, and 4-fluorophenyl piperidine methanone isomers.

Synthesis and Spectroscopic Characterization

The synthesis of fluorophenyl piperidine methanones is typically achieved through the acylation of piperidine with the corresponding fluorobenzoyl chloride. This straightforward and high-yielding reaction provides a reliable route to these compounds.

General Synthetic Pathway

The general synthetic approach involves the nucleophilic attack of the secondary amine of piperidine on the electrophilic carbonyl carbon of the fluorobenzoyl chloride, usually in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthetic_Pathway Piperidine Piperidine Product Fluorophenyl Piperidine Methanone Piperidine->Product Fluorobenzoyl_Chloride Fluorobenzoyl Chloride (2-F, 3-F, or 4-F) Fluorobenzoyl_Chloride->Product Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., CH2Cl2) Solvent->Product

Figure 1: General synthetic scheme for fluorophenyl piperidine methanones.

While specific experimental data for the simple, unsubstituted piperidine derivatives is sparse in the literature, the synthesis of related compounds provides a solid foundation for their preparation and characterization. For instance, the synthesis of (2,4-difluorophenyl)(piperidin-1-yl)methanone has been reported, demonstrating the feasibility of this synthetic route.[4]

Table 1: Comparative Spectroscopic Data (Predicted and Reported for Analogs)

Isomer¹H NMR (Predicted)¹³C NMR (Predicted)IR (cm⁻¹) (Characteristic Bands)Mass Spec (m/z) [M+H]⁺
2-Fluorophenyl Aromatic protons will show complex splitting due to coupling with fluorine. Piperidine protons will appear as broad multiplets.The carbon bearing the fluorine will show a large one-bond C-F coupling constant. Other aromatic carbons will show smaller couplings.~1640 (C=O stretch), ~1220 (C-F stretch)208.1132
3-Fluorophenyl Aromatic protons will exhibit splitting patterns influenced by the meta-fluorine. Piperidine protons will be similar to the 2-fluoro isomer.The C-F coupling patterns will be distinct from the ortho and para isomers, aiding in structural confirmation.~1640 (C=O stretch), ~1230 (C-F stretch)208.1132
4-Fluorophenyl The aromatic region will likely show two doublets of doublets due to the symmetry and coupling to fluorine. Piperidine protons will remain as broad multiplets.The para-substitution pattern will be evident in the ¹³C NMR spectrum with characteristic C-F couplings.~1640 (C=O stretch), ~1225 (C-F stretch)208.1132

Experimental Protocols

General Procedure for the Synthesis of Fluorophenyl Piperidine Methanones

To a solution of piperidine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C is added the respective fluorobenzoyl chloride (1.0 equivalent) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired fluorophenyl piperidine methanone.

Comparative Pharmacological Profiles

While direct comparative pharmacological data for these three specific isomers is limited, the extensive literature on more complex derivatives allows for an informed discussion of their potential activities. These scaffolds are frequently found in compounds targeting central nervous system (CNS) receptors, particularly serotonin and dopamine receptors and transporters.[5][6][7]

Potential as Serotonin Receptor Ligands

The fluorophenyl piperidine methanone core is a key component of ligands for various serotonin (5-HT) receptors. For example, derivatives have been developed as potent 5-HT₁A receptor agonists and 5-HT₂A receptor inverse agonists.[6][7] The position of the fluorine atom is critical in determining receptor affinity and selectivity.

  • 4-Fluoro substitution: This is a common feature in many CNS active compounds. In the context of 5-HT₂A receptor inverse agonists, a 4-fluorophenyl group has been shown to contribute to high potency.[6]

  • 2-Fluoro and 3-Fluoro substitution: The pharmacological effects of ortho and meta-fluoro substitution are less commonly reported for this specific scaffold but are known to influence the conformational preferences of the phenyl ring, which can impact receptor binding. In some series of 5-HT₁D receptor ligands, fluorination has been used to modulate pKa and improve pharmacokinetic profiles.[8]

Potential as Dopamine Transporter (DAT) Inhibitors

The phenylpiperidine scaffold is a classic framework for dopamine transporter (DAT) inhibitors. The position of the fluorine atom can influence both the affinity for DAT and the selectivity over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET). While direct data on our target molecules is unavailable, studies on related compounds suggest that fluorination of the phenyl ring is generally well-tolerated and can be used to fine-tune activity.

Pharmacological_Screening cluster_0 Compound Synthesis cluster_1 In Vitro Assays cluster_2 In Vivo Models 2-F-PPM 2-F-PPM Receptor_Binding Receptor Binding Assays (5-HTx, DAT, etc.) 2-F-PPM->Receptor_Binding 3-F-PPM 3-F-PPM 3-F-PPM->Receptor_Binding 4-F-PPM 4-F-PPM 4-F-PPM->Receptor_Binding Functional_Assays Functional Assays (e.g., Calcium Flux, cAMP) Receptor_Binding->Functional_Assays Behavioral_Models Behavioral Models (e.g., Locomotor Activity) Functional_Assays->Behavioral_Models PK_Studies Pharmacokinetic Studies Behavioral_Models->PK_Studies

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Comparative

Comparative metabolic stability of piperidine analogs in liver microsomes

Title: Comparative Metabolic Stability of Piperidine Analogs in Liver Microsomes: A Guide for Lead Optimization Introduction Piperidine is one of the most frequently utilized saturated heterocycles in FDA-approved drugs....

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Metabolic Stability of Piperidine Analogs in Liver Microsomes: A Guide for Lead Optimization

Introduction

Piperidine is one of the most frequently utilized saturated heterocycles in FDA-approved drugs. However, its basic nitrogen and electron-rich carbon framework make it highly susceptible to extensive first-pass metabolism by hepatic cytochrome P450 (CYP) enzymes. Optimizing the metabolic stability of piperidine-containing leads is a critical phase in drug discovery, directly impacting oral bioavailability, half-life, and dosing frequency[1]. This guide provides a comparative analysis of structural modifications used to enhance the metabolic stability of piperidine analogs, supported by in vitro liver microsome data, and outlines a self-validating experimental protocol for assessing intrinsic clearance ( CLint​ ).

Metabolic Vulnerabilities of the Piperidine Scaffold

Understanding the primary metabolic pathways of piperidine is essential for rational drug design. The ring typically undergoes several CYP-mediated transformations[2][3]:

  • N-Dealkylation : Cleavage of the substituent attached to the basic nitrogen.

  • α -Hydroxylation : Oxidation at the carbon adjacent to the nitrogen, often leading to ring opening or lactam formation.

  • N-Oxidation : Direct oxidation of the nitrogen atom.

Causality in Design: Because CYP enzymes preferentially oxidize electron-rich, sterically accessible sites, medicinal chemists must employ strategies that either reduce the electron density of the ring or introduce steric shields around metabolic "soft spots."

PiperidineMetabolism Parent Parent Piperidine Drug CYP Hepatic CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Parent->CYP NDealk N-Dealkylation (Loss of N-substituent) CYP->NDealk AlphaOH α-Hydroxylation (at C2/C6 positions) CYP->AlphaOH Lactam Lactam Formation (Oxidation to Piperidone) AlphaOH->Lactam RingOpen Ring Cleavage (Amino Aldehyde Formation) AlphaOH->RingOpen

Fig 1. Primary CYP450-mediated metabolic pathways of piperidine derivatives.

Structural Modification Strategies and Comparative Data

To mitigate rapid clearance, several isosteric and steric modifications can be applied to the piperidine core.

  • Isosteric Replacement (Morpholine vs. Piperidine) : Replacing a methylene group (-CH2-) at the 4-position with an oxygen atom yields morpholine. The electron-withdrawing nature of the oxygen reduces the basicity of the nitrogen, decreasing its affinity for CYP active sites and lowering lipophilicity (LogD), which often results in up to a 10-fold improvement in microsomal stability[2][4].

  • Fluorination & Polar Groups : Substituting metabolically labile C-H bonds with strong C-F bonds blocks direct oxidation. Adding polar groups (e.g., 4-fluoro, 4-carboxyl) reduces lipophilicity, shifting the compound away from CYP-mediated clearance. Unsubstituted piperidines often show a short half-life ( t1/2​<10 min) in microsomes, whereas 4-fluoro or 4-carboxyl analogs can extend t1/2​ to >30 minutes[4].

  • Steric Hindrance & Bridging : Introducing bulky groups (e.g., α -methyl) or utilizing bridged bicyclic systems (e.g., quinuclidines, tropanes) restricts the conformational flexibility required for the CYP catalytic cycle[5]. However, excessive lipophilicity from added alkyl groups can paradoxically increase xenobiotic metabolism, necessitating a careful balance[6].

  • Deuteration : Kinetic isotope effects can significantly slow down metabolism. Replacing hydrogen with deuterium at known metabolic soft spots has been shown to extend half-lives from ~26 minutes to >240 minutes in human liver microsomes (HLM) for certain piperidine-derived sEH inhibitors[1].

Table 1: Comparative in vitro Metabolic Stability of Piperidine Analogs | Structural Modification | Example Scaffold / Context | Species | t1/2​ (min) | CLint​ Impact | Ref | | :--- | :--- | :--- | :--- | :--- | :--- | | Unsubstituted Piperidine | 11 β -HSD1 Inhibitor Lead | Mouse | 6.0 | High Clearance |[4] | | 4-Fluoro Substitution | 11 β -HSD1 Inhibitor Analog | Mouse | > 30.0 | Low Clearance |[4] | | 4-Carboxyl Substitution | 11 β -HSD1 Inhibitor Analog | Mouse | > 30.0 | Low Clearance |[4] | | Morpholine Isostere | HCV NS5B Inhibitor Analog | Human | > 60.0 | 10-fold reduction |[4] | | Cycloalkyl Substitution | sEH Inhibitor Lead | Human | 2.4 | High Clearance |[1] | | Deuterated Analog | sEH Inhibitor Analog (C-D bonds) | Human | > 240.0 | Low Clearance |[1] |

Self-Validating Experimental Protocol: Liver Microsome Stability Assay

To objectively compare the metabolic stability of piperidine analogs, researchers rely on in vitro liver microsome assays. Microsomes are subcellular fractions containing high concentrations of membrane-bound CYPs and UDP-glucuronosyltransferases (UGTs)[6].

Causality behind the protocol: The assay must be performed under linear conditions regarding protein concentration and time to ensure Michaelis-Menten kinetics apply. A substrate concentration of 1 μ M is typically chosen to remain well below the Km​ , ensuring that the intrinsic clearance ( CLint​ ) calculation is independent of substrate concentration[7].

MicrosomeAssay Prep 1. Matrix Preparation (HLM + Buffer, pH 7.4) Spike 2. Compound Addition (1 μM Final Conc.) Prep->Spike PreIncub 3. Pre-incubation (37°C for 5 min) Spike->PreIncub NADPH 4. Reaction Initiation (Add NADPH cofactor) PreIncub->NADPH Sample 5. Aliquot Sampling (0, 5, 15, 30, 60 min) NADPH->Sample Quench 6. Reaction Quenching (Cold Acetonitrile + IS) Sample->Quench LCMS 7. LC-MS/MS Analysis (Quantify Parent Drug) Quench->LCMS

Fig 2. Step-by-step workflow for the in vitro liver microsome stability assay.

Step-by-Step Methodology:

  • Matrix Preparation : Prepare a solution of human or rat liver microsomes (HLM/RLM) in 0.1 M potassium phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.5 - 1.0 mg/mL. Validation Check: High protein concentrations (>1 mg/mL) can cause non-specific binding, artificially inflating the apparent half-life[7].

  • Compound Spiking : Add the piperidine analog (dissolved in DMSO) to the microsomal suspension to achieve a final concentration of 1 μ M. Ensure the final DMSO concentration is ≤0.1% to prevent CYP enzyme inhibition.

  • Pre-incubation : Incubate the mixture at 37°C for 5 minutes. This equilibrates the temperature and allows the compound to partition into the microsomal membranes.

  • Reaction Initiation : Initiate the metabolic reaction by adding an NADPH regenerating system (or 1-2 mM NADPH). Control Requirement: Always run a parallel "minus-NADPH" negative control to rule out chemical instability or non-CYP mediated degradation.

  • Kinetic Sampling : Remove 50 μ L aliquots at predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching : Immediately transfer each aliquot into 150 μ L of ice-cold acetonitrile containing a known concentration of an internal standard (IS). Causality: The organic solvent instantly precipitates the microsomal proteins, halting enzymatic activity, while the IS corrects for any volumetric losses during subsequent centrifugation.

  • Analysis and Calculation : Centrifuge the quenched samples (15,000 x g, 10 min) and analyze the supernatant via LC-MS/MS[7]. Plot the natural log of the remaining parent compound peak area ratio against time. The slope of the linear regression yields the elimination rate constant ( k ).

    • Half-life ( t1/2​ ) = 0.693/k

    • Intrinsic Clearance ( CLint​ ) = (k×V)/P , where V is the incubation volume and P is the mass of microsomal protein[7].

Conclusion

The metabolic lability of piperidine can be systematically addressed through rational structural modifications. While simple unsubstituted piperidines often suffer from rapid CYP-mediated clearance, strategies such as morpholine isosteric replacement, targeted fluorination, and deuteration provide robust pathways to enhance metabolic stability. By employing rigorous, self-validating liver microsome assays, drug development professionals can accurately benchmark these modifications, ensuring the advancement of viable clinical candidates.

References

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - NIH PMC - 1

  • Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability - Benchchem - 2

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - ACS Publications - 5

  • Technical Support Center: Enhancing Piperidine Moiety Bioavailability - Benchchem - 3

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry - ACS Publications - 4

  • Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes - MDPI - 6

  • Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - MDPI - 7

Sources

Validation

Validation of Analytical Methods for Quantifying Piperidine Derivatives in Biological Samples: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction Piperidine derivatives—such as donepezil, fentanyl, risperidone, and ropivacaine—represent a ubiquitous class of pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction

Piperidine derivatives—such as donepezil, fentanyl, risperidone, and ropivacaine—represent a ubiquitous class of pharmacophores in modern neuroactive and analgesic therapeutics. Accurate quantification of these basic, amine-containing compounds in biological matrices (plasma, serum, whole blood) is critical for pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and forensic toxicology[1]. However, bioanalysis of these compounds is inherently challenging due to their low circulating concentrations and the heavy presence of endogenous phospholipids in biological samples, which can severely compromise data integrity.

This guide objectively compares sample preparation strategies and analytical platforms for piperidine quantification. It provides field-proven, self-validating protocols grounded in the regulatory framework of the FDA Bioanalytical Method Validation Guidance.

Regulatory Grounding: The Causality of Method Validation

The 2018 FDA Bioanalytical Method Validation (BMV) Guidance establishes the definitive standards that laboratories must follow to ensure their methods produce reliable, scientifically defensible data[2]. For early-stage discovery through clinical trials, methods must be rigorously evaluated for selectivity, sensitivity, accuracy, precision, and stability[3].

When analyzing piperidine derivatives via mass spectrometry, the most critical validation parameter is the Matrix Effect . Electrospray Ionization (ESI) is highly susceptible to ion suppression caused by co-eluting endogenous molecules (primarily glycerophospholipids). Therefore, the choice of sample preparation directly dictates the method's ability to pass FDA validation criteria.

Comparison of Sample Preparation Strategies: SPE vs. LLE

To extract piperidine derivatives from plasma, laboratories traditionally choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Mechanistic Insight: The piperidine ring contains a secondary or tertiary nitrogen with a pKa typically between 8.5 and 10.5. At physiological pH (7.4), this nitrogen is protonated (positively charged).

  • Traditional LLE: Requires basifying the plasma (pH > 11) to deprotonate the piperidine, rendering it lipophilic enough to partition into an organic solvent (e.g., MTBE). The flaw: This non-specific approach co-extracts massive amounts of neutral lipids, leading to severe ion suppression downstream.

  • Mixed-Mode Cation Exchange (MCX) SPE: Exploits the drug's positive charge. By acidifying the sample, the piperidine is locked onto the sorbent's sulfonic acid groups via strong ionic interactions. This allows for aggressive washing with 100% organic solvents to strip away phospholipids before eluting the target analyte. Automated SPE protocols have been shown to increase recovery ranges by 10% to 20% compared to manual LLE while drastically reducing matrix interference[4].

SPE_vs_LLE cluster_SPE Mixed-Mode Cation Exchange (MCX) SPE cluster_LLE Liquid-Liquid Extraction (LLE) Plasma Plasma Sample (Basic Piperidine Drug) Acidify 1. Acidify (2% H3PO4) Ensure Amine Protonation Plasma->Acidify Basify 1. Basify (pH > 11) Deprotonate Amine Plasma->Basify Load 2. Load onto MCX Ionic & Hydrophobic Binding Acidify->Load Wash 3. Wash (100% MeOH) Elute Phospholipids/Neutrals Load->Wash Elute 4. Elute (5% NH4OH in MeOH) Neutralize Amine & Release Wash->Elute Reconstitute Evaporate & Reconstitute in Mobile Phase Elute->Reconstitute Extract 2. Add MTBE/Hexane Partition into Organic Basify->Extract Separate 3. Centrifuge Collect Organic Layer Extract->Separate Separate->Reconstitute Analysis LC-MS/MS (MRM Mode) Reconstitute->Analysis

Comparative workflow of MCX Solid Phase Extraction versus Traditional Liquid-Liquid Extraction.

Protocol 1: Self-Validating MCX SPE Workflow for Plasma

Self-Validation Mechanism: This protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS). By tracking the absolute peak area of the SIL-IS across all samples, the analyst can instantly detect extraction failures or severe localized ion suppression, ensuring the system validates itself during every run.

  • Aliquot & Spike: Transfer 200 µL of human plasma to a microcentrifuge tube. Add 20 µL of SIL-IS working solution (e.g., Donepezil-d7).

    • Causality: Adding the IS before any manipulation ensures it undergoes the exact same thermodynamic and kinetic losses as the endogenous analyte.

  • Protein Disruption: Add 200 µL of 2% Phosphoric Acid (H3PO4). Vortex for 1 minute.

    • Causality: Acidification disrupts drug-protein binding and ensures the piperidine nitrogen is 100% protonated for optimal ionic binding.

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of HPLC-grade water through a 30 mg/1 mL MCX cartridge.

  • Loading: Load the acidified plasma mixture onto the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash: Wash with 1 mL of 2% Formic Acid in water.

    • Causality: Removes salts, polar peptides, and water-soluble interferences while keeping the basic drug ionically locked to the sorbent.

  • Organic Wash: Wash with 1 mL of 100% MeOH.

    • Causality: This is the critical step that LLE cannot replicate. The 100% organic wash strips away neutral lipids and phospholipids; the piperidine remains bound due to the ionic interaction.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH4OH) in MeOH.

    • Causality: The high pH neutralizes the piperidine's charge, breaking the ionic bond, while the MeOH rapidly solubilizes the free base.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase[1].

Analytical Platform Comparison: LC-MS/MS vs. HPLC-UV

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is cost-effective, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode remains the gold standard for piperidine quantification[1][5].

Table 1: Quantitative Performance Comparison for Piperidine Bioanalysis

Performance MetricLC-MS/MS (Triple Quadrupole)HPLC-UV (Diode Array)Mechanistic Driver
Sensitivity (LLOQ) 0.01 – 0.05 ng/mL[1]10 – 50 ng/mLMRM isolates specific precursor-to-product ion transitions, eliminating chemical noise.
Linear Dynamic Range 3 to 4 orders of magnitude1 to 2 orders of magnitudeElectron multipliers in MS offer a vastly wider linear response than photon absorption.
Selectivity Extremely HighLow to ModerateMass-to-charge (m/z) filtering prevents co-eluting endogenous peaks from interfering[5].
Matrix Effect Susceptibility High (Requires SIL-IS)LowESI droplet evaporation is easily disrupted by co-eluting non-volatile solutes.
Typical Run Time 2 – 5 minutes[5]10 – 20 minutesHigh MS selectivity allows for faster gradients; baseline chromatographic separation is not strictly required.

FDA-Compliant Method Validation: Matrix Effect & Recovery

To prove the reliability of the LC-MS/MS method, the FDA requires a quantitative assessment of the matrix effect (ion suppression/enhancement) and extraction recovery[3].

MatrixEffect Start Matrix Effect & Recovery Evaluation (Post-Extraction Spike Method) SetA Set A: Neat Standards (Drug in Mobile Phase) Start->SetA SetB Set B: Post-Extraction Spike (Blank Plasma Extracted, then Spiked) Start->SetB SetC Set C: Pre-Extraction Spike (Plasma Spiked, then Extracted) Start->SetC ME Matrix Effect (ME) % (Set B / Set A) x 100 SetA->ME SetB->ME RE Extraction Recovery (RE) % (Set C / Set B) x 100 SetB->RE SetC->RE

Logical framework for assessing Matrix Effect and Extraction Recovery via post-extraction spikes.

Protocol 2: Post-Extraction Spike Method for Matrix Effect Evaluation

Self-Validation Mechanism: By utilizing 6 independent lots of human plasma (including hemolyzed and lipemic lots), this protocol validates that the method is robust against inter-patient lipidomic variations.

  • Prepare Set A (Neat Standards): Spike the target piperidine derivative and SIL-IS into the reconstitution solvent at Low, Mid, and High Quality Control (QC) concentrations.

  • Prepare Set B (Post-Extraction Spike): Extract 6 different lots of blank human plasma using the MCX SPE protocol described above. After elution and evaporation, reconstitute the dry residues with the Set A neat standard solutions.

  • Prepare Set C (Pre-Extraction Spike): Spike the 6 lots of blank plasma with the target drug and SIL-IS before performing the MCX SPE extraction.

  • Data Analysis & Causality:

    • Matrix Effect (ME) = (Area of Set B / Area of Set A) × 100.

      • Interpretation: A value of 100% indicates no matrix effect. <100% indicates ion suppression (common with phospholipids). >100% indicates ion enhancement. The FDA requires the IS-normalized ME coefficient of variation (CV) to be <15%.

    • Extraction Recovery (RE) = (Area of Set C / Area of Set B) × 100.

      • Interpretation: Measures the physical yield of the SPE process, isolating it from MS ion suppression. Acceptable methods typically demonstrate >80% recovery with a CV <15%[1][6].

Conclusion

For the quantification of piperidine derivatives in biological samples, coupling Mixed-Mode Cation Exchange SPE with LC-MS/MS provides unparalleled sensitivity and selectivity. By understanding the chemical causality of the piperidine pharmacophore—specifically its basic nitrogen—analysts can design self-validating extraction protocols that eliminate phospholipid-induced matrix effects and easily satisfy stringent FDA bioanalytical method validation guidelines.

References[2] Title: Bioanalytical Method Validation; Guidance for Industry; Availability - Federal Register | Source: federalregister.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJqhOxr9djUG7oVONGshiuvk3ooAt1fyuxCDRvv9qgXh55OBsHUqbVygz4ZmpmvhLjgpOEZ3dLhCJtykoTSpoVEthm9PlHyM9CoR43hTLBJT1RezpSHR3HQhhUkqPQJaRqB1v5BueG1ltSavWFlkF5d9hYF1DxPNDVtrebk0x1NrLrXXShp-ru7qfGfyQq5Xa-FAVMRlZXJtg-U985d4NfekO98av0O0vP7phtdQCFWKxwTbyJH_DXDihpz__z[3] Title: Bioanalytical Method Validation Guidance for Industry - FDA | Source: fda.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhUD8fDGSnJWuiY8m9uKxap4GFhefvxXQDSYdDWyOsVeMqMcUEJJ0uqoGPAdYc-5EwFuuy5WK-oaaHUCRS4nV7zAihqN4weBgwPWpKAulqeU6xBCoX_MuumK1f9svLCzSY86GVCue8VFA99l-zdjnqaT0jHKtz_OvgBj0myeUPGhbtnOS8nwGK_r6jLj5QJWCTt2JakhF-XcHkaG4lpg==[1] Title: High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol | Source: benchchem.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGckW9yKD2ZHUql0u09lu3A4GjkNkXeq91V4uJQphLLinvRtZDdup_5Tohqz_UlGdbVQHoLaWgW06mvmLITltQehYSsDLnO-WU-601Q3IfaflVCFQO76BhZnfdsEGCrYJvYKW8sFGMOdfYxnwDtLEBRFmA7sRmp5RTCVac4IYdkelpPh5hCEMRKDlThmfx_ZJ9LmuacJxCYjaYHRmIWM0KzgKn0BM-gQM70d5Gn-VuMy7OWur4XHg==[4] Title: Identification and Quantification of Illegal Drugs and Benzodiazepines in Human Plasma by LC–MS-MS After Solid Phase Extraction (SPE) | Source: chromatographyonline.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK_knGleK1nmGqTTrY0pzrjGTqnKfyYfmNDiWOzFj43ES8RI-tialRAg0lalJBH16OdoN5mu_oLyMw4T1Gj-tEX1M-VHRmypePbJJ4YwsVrkD_UkNlVflLVVIKAkIBQxfauIx7RgcQEOlay4ZQAvEhANHDJwYmnlq5w9kZ-Xa4MGEev0uTvHiJoRfruISVDrJODNNXAVYHIYX1_kRlFsfU1g-goodKPQlg659xmG9VGSlfVWkDgpo5O_Zj37RGCzUU4j5btKJdRcxH[6] Title: Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOyXtunYlrAyWx9i-wPgqYrl_JZToQdBC1egqxPLCFSmF8IqQSdJJdTn_w_ESmloqwErKzsHcHkfmJL0WWAoEOzBCAl2AR8fglCwLjrh6da_FwhGymo9lxiW-Et9g-oVw7KnZcbklRtPniTQH0[5] Title: Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjSQ2EDkC9Yq7JlkpZcsgBHzaYhUdFYDyoZHHQ4vQqHc5SLKsJ8CRUsfMrMxzmr4KfYAQz9WpdY-R_c9MdLWzhmiDxXost_RIn0-t0NGDgSZRcJ9rrc2KyS8kpOpLD_EV8L33P-lUyvkveIg0Z

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Safety & Regulatory Compliance

Safety

[4-(Aminomethyl)piperidin-1-yl](2-fluorophenyl)methanone proper disposal procedures

As a Senior Application Scientist, my goal is to provide you with more than just chemical reagents; I aim to empower your laboratory with the operational intelligence required to handle complex molecules safely and effic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my goal is to provide you with more than just chemical reagents; I aim to empower your laboratory with the operational intelligence required to handle complex molecules safely and efficiently.

The compound methanone (often handled as its hydrochloride salt, CAS: 1286274-11-0[1]) is a highly functionalized pharmaceutical intermediate. Because it contains both a reactive primary aliphatic amine and a stable fluorinated aromatic ring, its disposal cannot be treated as standard organic waste.

Below is the definitive, step-by-step operational guide for the safe handling, segregation, and thermal destruction of this compound, engineered to ensure full regulatory compliance and maximum laboratory safety.

Part 1: Chemical Hazard Profile & Causality

To safely dispose of a chemical, we must first understand the molecular mechanics that dictate its behavior:

  • The Primary Aminomethyl Group (Basicity & Reactivity): The aliphatic amine is highly nucleophilic and basic. If disposed of improperly, it can cause severe localized pH spikes, leading to the saponification of skin lipids (chemical burns). Furthermore, primary amines can react exothermically with common halogenated waste solvents (like dichloromethane) via Menschutkin-type alkylation, potentially causing pressure buildup and container failure in waste storage[2].

  • The 2-Fluorophenyl Moiety (Thermal Stability): The carbon-fluorine (C-F) bond is exceptionally strong (~450 kJ/mol). Standard low-temperature incineration fails to fully mineralize this bond, leading to the emission of toxic products of incomplete combustion (PICs)[3]. Therefore, specialized high-temperature thermal destruction is required[3].

Part 2: Quantitative Operational Parameters

To ensure rapid decision-making, all critical disposal and storage metrics are summarized below.

ParameterSpecification / ThresholdOperational Rationale
Waste Classification Halogenated Organic WasteContains fluorine; must be segregated from non-halogenated streams[4].
Incompatible Mixtures Alkyl Halides, Strong OxidizersPrevents exothermic alkylation or violent oxidation of the amine group.
Max Accumulation Time 90 Days (LQG) / 180 Days (SQG)Mandated by EPA RCRA guidelines for hazardous waste accumulation[5].
Incineration Temp > 1,000 °C (1,832 °F)Minimum thermal energy required to cleave the stable C-F aromatic bond[3].
Emission Control Alkaline Wet Scrubber (pH > 8.5)Required to neutralize highly toxic Hydrogen Fluoride (HF) gas generated during combustion[3].
Spill Neutralizer 5% Citric Acid SolutionSafely protonates the basic amine without the violent exotherm of strong acids.

Part 3: Step-by-Step Experimental Methodologies

Protocol A: Routine Waste Segregation and Accumulation

Self-Validating System: This protocol ensures that incompatible chemicals are never mixed, preventing spontaneous laboratory incidents.

  • Container Selection: Select a high-density polyethylene (HDPE) or glass waste carboy. Causality: HDPE is highly resistant to basic amines and will not degrade if trace amounts of fluoride ions are liberated[4].

  • Segregation: Designate the container strictly for "Halogenated Organic Waste." Critical: Verify that the container does not contain dichloromethane, chloroform, or strong oxidizers to prevent nucleophilic attack by the primary amine[2].

  • Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment bin capable of holding 110% of the primary container's volume.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly write "methanone" and select the "Toxic" and "Corrosive" hazard indicators.

  • EHS Transfer: Seal the container tightly when not in active use. Request a pickup from your Environmental Health and Safety (EHS) department at least 15 days before your facility's RCRA accumulation limit expires.

Protocol B: Spill Management and Chemical Neutralization

Self-Validating System: This protocol uses acid-base chemistry to neutralize the immediate hazard before physical cleanup begins.

  • Isolation & PPE: Evacuate non-essential personnel. Don heavy-duty nitrile gloves, splash goggles, and a chemical-resistant lab coat. If the spill involves the dry hydrochloride powder, ensure local exhaust ventilation is active to prevent inhalation of active pharmaceutical dust.

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite).

  • Chemical Neutralization: Slowly spray a 5% citric acid (or dilute acetic acid) solution over the spill. Causality: The mild acid protonates the free amine, converting it into a water-soluble, non-volatile salt. This eliminates the inhalation hazard and neutralizes the corrosive basicity.

  • Verification: Tap a wet pH indicator strip against the neutralized spill area. Proceed only when the strip reads a safe, neutral pH (6.0–7.5).

  • Collection: Use non-sparking polypropylene scoops to transfer the neutralized slurry into a wide-mouth HDPE hazardous waste bucket. Seal and label as "Spill Debris - Halogenated Amine."

  • Decontamination: Wash the underlying surface with copious amounts of water and a mild detergent, collecting the rinsate as hazardous aqueous waste[2].

Part 4: Final Destruction Logic (The Incineration Pathway)

Once the waste leaves your facility, it enters the jurisdiction of licensed RCRA disposal contractors. Becausemethanone is a fluorinated pharmaceutical intermediate, it falls under strict EPA guidelines for destruction[3].

The waste is injected into a rotary kiln incinerator operating at temperatures exceeding 1,000 °C. At this temperature, the molecule undergoes complete thermal degradation (mineralization). The carbon and nitrogen skeleton is converted into CO₂, H₂O, and NOₓ. The fluorine atom is released as Hydrogen Fluoride (HF) gas. To prevent environmental contamination, the incinerator exhaust is immediately routed through an alkaline wet scrubber (typically utilizing calcium hydroxide, Ca(OH)₂), which reacts with the HF to precipitate harmless Calcium Fluoride (CaF₂) salts for safe landfill disposal[3].

Part 5: Process Visualization

G A Waste Generation Fluorinated Amine Intermediate B Segregation Halogenated Organic Waste A->B C Accumulation HDPE Container in Secondary Bin B->C D EHS Transfer Licensed RCRA Carrier C->D E Thermal Destruction Incineration (>1000°C) D->E F Emission Control Alkaline Scrubber (HF Neutralization) E->F

Workflow for the safe segregation, transport, and thermal destruction of fluorinated amine waste.

References

  • methanone hydrochloride | NextSDS Chemical Database |

  • Hazardous Waste Disposal Guide | Northwestern University Research Safety |

  • Management Procedures For Specific Waste Types | Cornell University Environment, Health and Safety |

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS | U.S. Environmental Protection Agency (EPA) |

  • Management of Hazardous Waste Pharmaceuticals | U.S. Environmental Protection Agency (EPA) |

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Aminomethyl)piperidin-1-yl](2-fluorophenyl)methanone
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Reactant of Route 2
[4-(Aminomethyl)piperidin-1-yl](2-fluorophenyl)methanone
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